molecular formula C5H8N2OS B1598751 5,5-dimethyl-2-thioxoimidazolidin-4-one CAS No. 15998-93-3

5,5-dimethyl-2-thioxoimidazolidin-4-one

Cat. No.: B1598751
CAS No.: 15998-93-3
M. Wt: 144.2 g/mol
InChI Key: QSAASNVWPNBKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-thioxoimidazolidin-4-one (CAS 15998-93-3) is a high-purity chemical building block based on the 2-thioxoimidazolidin-4-one heterocyclic scaffold, a structure recognized in medicinal chemistry for its diverse pharmacological potential . This compound serves as a key synthetic intermediate for researchers developing novel bioactive molecules. Studies on derivatives of the 2-thioxoimidazolidin-4-one scaffold have demonstrated significant biological activities, positioning them as promising candidates for therapeutic agent development . In anticancer research, such derivatives have exhibited potent cytotoxic effects against various human cancer cell lines. For instance, specific derivatives have shown high efficacy against hepatocellular carcinoma (HepG2 cells) by inducing apoptosis through the upregulation of pro-apoptotic genes like p53, PUMA, and Caspases 3, 8, and 9, while concurrently downregulating the anti-apoptotic Bcl-2 gene and inhibiting the PI3K/AKT signaling pathway . Furthermore, other research has highlighted the potential of related 2-thioxoimidazolidin-4-one derivatives as novel anticoagulant agents, showing strong activity in assays such as Activated Partial Thromboplastin Time (APTT) . The mechanism of action for related bioactive heterocycles, such as thiazolidine-2,4-diones, often involves modulation of nuclear receptors like PPARγ, which plays a critical role in glucose and lipid metabolism, suggesting a broad scope for pharmacological exploration . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore structure-activity relationships and develop new chemical entities for oncological, cardiovascular, and metabolic disease research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAASNVWPNBKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388234
Record name NSC100467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15998-93-3
Record name NSC138159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100467
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100467
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of 5,5-dimethyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Known commonly as 5,5-dimethylthiohydantoin, this molecule serves as a valuable scaffold for developing pharmacologically active agents. Thiohydantoin derivatives are known to possess a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] This document is intended for researchers and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

The Synthetic Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a one-pot reaction analogous to the Bucherer-Bergs synthesis. This method leverages readily available starting materials: acetone, an alkali metal cyanide (e.g., potassium cyanide), and a sulfur source like ammonium thiocyanate.

Principle of the Synthesis

The core of the reaction involves the formation of an α-aminonitrile from acetone, which then undergoes cyclization with a thiocyanate species. The gem-dimethyl substitution at the C5 position is introduced directly from the acetone precursor, providing steric bulk that can influence the molecule's biological activity and solid-state properties.[2] The choice of a one-pot synthesis is deliberate; it enhances efficiency by minimizing the isolation of intermediates, which can be unstable, thereby improving the overall yield and reducing process time.

Reaction Mechanism

The reaction proceeds through several key steps, starting with the formation of acetone cyanohydrin, followed by the introduction of an amino group and subsequent cyclization.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetone Acetone KCN KCN Cyanohydrin Acetone Cyanohydrin Acetone->Cyanohydrin + H+ NH4SCN NH4SCN KCN->Cyanohydrin + H+ Thioureido Thioureido Nitrile NH4SCN->Thioureido - NH3 Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH3 Aminonitrile->Thioureido - NH3 Product 5,5-dimethyl-2-thioxo- imidazolidin-4-one Thioureido->Product Hydrolysis & Cyclization

Figure 1: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Heating mantle with temperature control.

  • Acetone (ACS grade)

  • Potassium Cyanide (KCN)

  • Ammonium Thiocyanate (NH₄SCN)

  • Ethanol (95%)

  • Water (deionized)

  • Hydrochloric Acid (HCl, concentrated)

  • Standard glassware for work-up and recrystallization.

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask, prepare a solution of ammonium thiocyanate (0.25 mol) and potassium cyanide (0.25 mol) in 150 mL of 50% aqueous ethanol.

    • Scientist's Insight: The aqueous ethanol solvent system is critical. It ensures the solubility of both the inorganic salts and the organic acetone precursor, creating a homogenous reaction environment essential for high yields.

  • Addition of Acetone: Cool the flask in an ice bath. Slowly add acetone (0.25 mol) to the stirred solution over 30 minutes using a dropping funnel. Ensure the temperature is maintained below 10 °C during the addition.

    • Causality: The initial reaction to form the cyanohydrin is exothermic. Slow, cooled addition prevents runaway reactions and the potential for hydrogen cyanide (HCN) gas evolution, a critical safety consideration.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat the mixture to a gentle reflux (approximately 60-70 °C) for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate may form. Slowly and carefully acidify the mixture with concentrated HCl to pH 2-3 while cooling in an ice bath. This step must be performed in a well-ventilated fume hood.

    • Trustworthiness: Acidification protonates the intermediate and facilitates the final cyclization and precipitation of the product. The fume hood is mandatory due to the potential release of residual HCN.

  • Purification: Filter the resulting crude solid using a Büchner funnel and wash it with cold water to remove inorganic salts.

  • Recrystallization: Purify the crude product by recrystallization from hot ethanol or an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to form crystals. Dry the pure white crystals in a vacuum oven. A typical yield is in the range of 70-80%.

Comprehensive Characterization

Characterization is essential to confirm the structure and purity of the synthesized this compound. The following workflow outlines the logical progression from a purified solid to a fully validated compound.

G cluster_analysis Spectroscopic Analysis start Synthesized Crude Product purify Purification (Recrystallization) start->purify sample_prep Sample Preparation purify->sample_prep IR FT-IR Spectroscopy sample_prep->IR NMR NMR Spectroscopy (¹H and ¹³C) sample_prep->NMR MS Mass Spectrometry sample_prep->MS data_analysis Data Interpretation & Structure Confirmation IR->data_analysis NMR->data_analysis MS->data_analysis

Figure 2: Workflow for the characterization of this compound.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a molecular "fingerprint" that is invaluable for structural confirmation.

Protocol:

  • Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr) and pressing it into a thin pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation: The IR spectrum is characterized by several key absorption bands. The presence of both N-H and C=O groups is a hallmark of the imidazolidinone ring system.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3250 - 3150N-HStretchMedium, Broad
2980 - 2940C(sp³)-H (methyl)StretchMedium
1750 - 1720C=O (amide I band)StretchStrong, Sharp
1550 - 1510N-HBendMedium
1250 - 1200C=S (thiocarbonyl)StretchMedium-Strong

Table 1: Characteristic IR Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and chemical environment of each atom.

Protocol:

  • Dissolve approximately 10-15 mg of the pure compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.

  • Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

¹H NMR Data Interpretation: The proton NMR spectrum is expected to be simple due to the molecule's symmetry.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.5Singlet1HN(1)-H
~10.5 - 11.5Singlet1HN(3)-H
~1.40Singlet6H-C(CH₃ )₂

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆).

  • Scientist's Insight: The two N-H protons are distinct and will appear as separate singlets. Their chemical shifts are highly dependent on the solvent and concentration. The six methyl protons are chemically equivalent due to free rotation and appear as a single sharp peak.

¹³C NMR Data Interpretation: The carbon NMR spectrum will confirm the presence of the four unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~182C =S (C2)
~173C =O (C4)
~60C (CH₃)₂ (C5)
~25-C(CH₃ )₂

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.

Data Interpretation:

  • Molecular Ion Peak: The primary piece of information is the molecular ion peak. For C₅H₈N₂OS, the expected monoisotopic mass is approximately 144.0357 Da.[3]

  • Expected Adducts (ESI): In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z ≈ 145.0435 and the sodium adduct [M+Na]⁺ at m/z ≈ 167.0255.

  • Fragmentation (EI): Common fragmentation pathways may include the loss of the thiocarbonyl group or cleavage of the ring structure, which can help in confirming the molecular scaffold.

Applications and Significance

This compound is more than a synthetic curiosity; it is a key building block in the development of new therapeutic agents. The thiohydantoin core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.[2] Derivatives have been investigated for a variety of uses, including:

  • Anticonvulsant agents [1]

  • Antimicrobial and antifungal drugs [4]

  • Anticancer therapeutics [2]

  • Agrochemicals [5]

The gem-dimethyl group at the C5 position provides a synthetically accessible point for further functionalization and can enhance the lipophilicity of derivatives, a key parameter in drug design.

References

spectroscopic analysis of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a derivative of thiohydantoin, represents a significant scaffold in medicinal chemistry. Thiohydantoins are recognized for a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the molecular structure is paramount for drug development, and spectroscopic analysis provides the foundational data for structural elucidation and purity assessment. This guide offers a detailed examination of the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the characterization of this compound. We will explore the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data, offering a holistic view for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

A precise understanding of the subject molecule is the logical starting point for any analytical investigation. The structure of this compound features a five-membered imidazolidine ring with two methyl groups at the C5 position, a carbonyl group at C4, and a thiocarbonyl group at C2.

Figure 1: Chemical structure of this compound.

The fundamental physicochemical properties are essential for sample handling, solvent selection, and data interpretation.[3][4]

PropertyValueSource
Molecular Formula C₅H₈N₂OS
Molecular Weight 144.19 g/mol Calculated
CAS Number 15998-93-3
Physical Form Typically a solid (e.g., liquid noted in one source)
Purity (Typical) ≥95%
InChI Key QSAASNVWPNBKDI-UHFFFAOYSA-N

Infrared (IR) Spectroscopy: Probing Functional Groups

2.1. Theoretical Basis IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. For this compound, IR is instrumental in confirming the presence of key functional groups: N-H (amine), C=O (amide carbonyl), and C=S (thiocarbonyl).

2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) The ATR method is preferred for its simplicity and minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ to achieve an adequate signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and peak-picking analysis on the acquired spectrum.

Figure 2: Workflow for IR spectroscopic analysis using ATR.

2.3. Data Interpretation The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The precise positions can vary slightly based on the physical state (solid-state packing effects) but generally fall within predictable ranges.[1][5]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Appearance
3250–3150N-H StretchAmide / ThioamideBroad to medium intensity
2980–2940C-H Stretch (sp³)Methyl (CH₃)Medium to sharp peaks
~1740C=O StretchAmide (in 5-membered ring)Strong, sharp peak
1550–1500N-H Bend / C-N StretchAmide IIMedium intensity
1250–1200C=S StretchThioamideMedium to strong intensity

The strong absorption around 1740 cm⁻¹ is a definitive indicator of the cyclic amide carbonyl group, while the broad band above 3100 cm⁻¹ confirms the N-H protons. The C=S stretch is often coupled with other vibrations and can be found in the fingerprint region, with a peak around 1226 cm⁻¹ being reported for a similar thiohydantoin structure.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

3.1. Theoretical Basis NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei align in specific spin states. Irradiation with radiofrequency energy can induce transitions between these states, and the exact frequency required is highly sensitive to the local electronic environment of each nucleus. This sensitivity allows us to map the connectivity and spatial relationships of atoms.

3.2. Experimental Protocol

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often an excellent choice for thiohydantoins due to its ability to dissolve polar compounds and prevent the rapid exchange of N-H protons, making them observable.[6]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the specific nucleus being observed (¹H or ¹³C).

  • Shimming: The magnetic field is homogenized (shimmed) to ensure high resolution.

  • Data Acquisition: A standard pulse sequence is executed. For ¹H NMR, a simple pulse-acquire sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.[6]

  • Data Processing: The raw data (Free Induction Decay, or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

Figure 3: General workflow for NMR spectroscopic analysis.

3.3. Data Interpretation The symmetry of this compound simplifies its NMR spectra considerably.

¹H NMR Spectrum: Due to the gem-dimethyl groups at C5, the two methyl groups are chemically equivalent. The two N-H protons are in different environments (one adjacent to C=O, the other to C=S) and should appear as distinct signals.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet (broad)1HNH (adjacent to C=S)Thioamide protons are typically deshielded.
~8.0Singlet (broad)1HNH (adjacent to C=O)Amide protons are deshielded, but usually less so than thioamide protons.
~1.4Singlet6HC(CH ₃)₂Protons on sp³ carbons adjacent to a quaternary center.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments.

Predicted δ (ppm)AssignmentRationale
~180C =SThiocarbonyl carbons are significantly deshielded and appear far downfield.
~170C =OCarbonyl carbons of amides are also deshielded.
~60C (CH₃)₂Quaternary sp³ carbon (C5).
~25C(C H₃)₂sp³ methyl carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

4.1. Theoretical Basis Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the definitive method for determining the molecular weight of a compound. In the most common technique, Electron Ionization (EI), the sample is bombarded with high-energy electrons, causing it to ionize and often fragment in a reproducible manner. This fragmentation pattern provides a "molecular fingerprint" that can be used for structural elucidation.

4.2. Experimental Protocol: Electron Ionization (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the instrument's ion source, typically via a direct insertion probe for solids, where it is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded by a beam of electrons (typically at 70 eV), leading to the ejection of an electron and the formation of a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: Excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Figure 4: Workflow for mass spectrometry analysis.

4.3. Data Interpretation The mass spectrum provides the molecular weight and structural clues from fragmentation patterns.

m/z ValueIonInterpretation
144[M]⁺•Molecular Ion Peak: Confirms the molecular weight of the compound.
129[M - CH₃]⁺Loss of a methyl radical, a common fragmentation for gem-dimethyl compounds.
86[M - HNCS - H]⁺Fragmentation involving the loss of isothiocyanic acid, characteristic of the thioamide moiety.
58[C₃H₆N]⁺A potential fragment resulting from ring cleavage.

The presence of the molecular ion peak at m/z 144 is the most crucial piece of information. The stability of the molecular ion can be decreased in some thio-compounds, but it should be observable.[7] High-resolution mass spectrometry (HRMS) could further be used to confirm the elemental composition (C₅H₈N₂OS) with high accuracy.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

5.1. Theoretical Basis UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower-energy (bonding or non-bonding) orbitals to higher-energy (anti-bonding) orbitals. The presence of chromophores—unsaturated functional groups like C=O and C=S—gives rise to characteristic absorption bands. Specifically, we expect to see n→π* (non-bonding to anti-bonding pi) and π→π* (bonding pi to anti-bonding pi) transitions.[8][9]

5.2. Experimental Protocol

  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically >200 nm) and dissolves the sample. Ethanol or methanol are common choices.

  • Solution Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

  • Instrument Setup: Use a matched pair of cuvettes (typically quartz). Fill one with the pure solvent (the blank) and the other with the sample solution.

  • Baseline Correction: Place the blank cuvette in the spectrophotometer and run a baseline scan to zero the instrument.

  • Data Acquisition: Replace the blank with the sample cuvette and scan the absorbance over the desired wavelength range (e.g., 200–400 nm). The instrument will plot absorbance versus wavelength.

Figure 5: Workflow for UV-Vis spectroscopic analysis.

5.3. Data Interpretation The UV-Vis spectrum will show absorption maxima (λ_max) corresponding to the electronic transitions within the molecule's chromophores.

Predicted λ_max (nm)Electronic TransitionChromophore
~260-290π → πC=S (Thioamide)
~210-230π → πC=O (Amide)
>300n → πC=S (Thioamide)
~230-250n → πC=O (Amide)

The C=S group is a strong chromophore, and its π→π* transition is expected to be a dominant feature in the spectrum. The n→π* transitions are typically weaker in intensity. The exact λ_max values are sensitive to the solvent used, as solvent polarity can stabilize the ground or excited states differently.[10]

Conclusion

The comprehensive relies on the synergistic application of multiple techniques. IR spectroscopy confirms the presence of essential functional groups, while ¹H and ¹³C NMR provide a detailed map of the molecular skeleton. Mass spectrometry validates the molecular weight and offers insights into fragmentation pathways, and UV-Vis spectroscopy probes the electronic structure of the chromophoric system. Together, these methods provide an unambiguous structural confirmation and a robust analytical package for quality control, essential for advancing the study of this and related compounds in medicinal chemistry and drug development.

References

  • Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. IUCrData, 3, x181010. [Link]

  • Venkatapathya, K., Magesh, C. J., Lavanyaa, G., Perumalb, P. T., & Sathishkumarc, R. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. The Royal Society of Chemistry. [Link]

  • SpectraBase. (n.d.). 5,5-Dimethyl-3-(2,3-dimethyl-phenyl)-2-thioxo-4-imidazolidinone. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Biblioteka Nauki. [Link]

  • NIST. (n.d.). 4-Imidazolidinone, 5-methyl-2-thioxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • Supporting Information for publications. (n.d.). General experimental procedures. Source provided via search tool. [Link]

  • Chemical Review and Letters. (2023). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. [Link]

  • Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. [Link]

  • White, A. W., et al. (2014). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry, 57(23), 10095–10113. [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953. [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of a4 in DMSO and DMSO/H2O mixtures. [Link]

  • ResearchGate. (n.d.). 'H NMR Chemical Shifts ofThioxoarylidene-l-methylimidazolidines (2). [Link]

  • Fiveable. (n.d.). Medicinal Chemistry Class Notes: Physicochemical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra (190-900 nm) of [M(dmit)2]−1 and [M(dmio)2]−1, 10−5 M in acetone. [Link]

  • PubChemLite. (n.d.). 5,5-dimethyl-2-thioxo-4-oxazolidinone (C5H7NO2S). Retrieved from [Link]

  • NIST. (n.d.). 2,4-Imidazolidinedione, 5,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of conformational state on UV/vis spectra of thiazolidin-4-one derivatives. [Link]

  • SIELC Technologies. (2018). 4-Thiazolidinone, 5,5-dimethyl-2-thioxo-. [Link]

  • Asian Journal of Pharmacy and Technology. (2018). Physico-chemical Properties of Solid Drugs: A Review. [Link]

  • ResearchGate. (n.d.). Mechanistic studies a, UV/Vis spectroscopy shows that thioxanthone.... [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

  • Springer. (n.d.). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. [Link]

  • SciELO. (2024). Article on chemical and biological potential of Dipteryx lacunifera. [Link]

  • NIH. (n.d.). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). [Link]

  • PubChem. (n.d.). 2-Thioxo-imidazolidin-4-one-5-propanamide. Retrieved from [Link]

Sources

The Diverse Biological Activities of 5,5-Dimethyl-2-thioxoimidazolidin-4-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5,5-dimethyl-2-thioxoimidazolidin-4-one scaffold, a core heterocyclic structure, has emerged as a privileged motif in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse library of derivatives exhibiting a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their potential as antimicrobial, anticancer, and anticonvulsant agents. Detailed experimental protocols and mechanistic insights are provided to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The this compound Core

The 2-thioxoimidazolidin-4-one ring system is a five-membered heterocycle that has garnered significant attention in the field of drug discovery. The incorporation of gem-dimethyl groups at the C5 position imparts specific conformational constraints and lipophilicity to the molecule, often influencing its biological activity and pharmacokinetic properties. This guide will delve into the rich pharmacology of derivatives built upon this specific 5,5-dimethylated scaffold.

Derivatives of 2-thioxoimidazolidin-4-one are known to possess a broad spectrum of pharmacological actions, including antibacterial, antifungal, antiviral, antithyroidal, anti-HIV, anti-tuberculosis, and anticonvulsant activities.[1] The versatility of this core structure allows for substitutions at various positions, enabling the fine-tuning of its biological profile.

Synthesis of this compound Derivatives

The synthesis of the core this compound and its subsequent derivatization are crucial steps in the exploration of their biological potential. A common synthetic route involves the cyclization of a thiourea derivative with an appropriate carbonyl compound.

For instance, a general synthesis of 3-substituted-5,5-dimethyl-2-thioxoimidazolidin-4-ones can be achieved through the reaction of an appropriate thiosemicarbazone with ethyl chloroacetate in the presence of a base like fused sodium acetate.[2] The thiosemicarbazones themselves are typically prepared by the condensation of a ketone or aldehyde with thiosemicarbazide.

Experimental Protocol: General Synthesis of 3-{[2,6-di(substituted)-1,3-dimethylpiperidin-4-ylidene]amino}-5,5-dimethyl-2-thioxoimidazolidin-4-one Derivatives

This protocol outlines a representative synthesis of a class of this compound derivatives.

Step 1: Synthesis of Thiosemicarbazone

  • A mixture of the desired substituted 2,6-diphenyl-1,3-dimethylpiperidin-4-one (0.1 mol) and thiosemicarbazide (0.1 mol) in ethanol is refluxed for 4-5 hours.

  • The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization to form the 2-thioxoimidazolidin-4-one ring

  • The synthesized thiosemicarbazone (0.1 mol) is dissolved in ethanol.

  • Ethyl chloroacetate (0.1 mol) and fused sodium acetate (0.03 mol) are added to the solution.

  • The reaction mixture is heated under reflux for 7 hours.

  • After cooling to room temperature, the mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the final product.[2]

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of novel antibacterial and antifungal agents is of paramount importance. Derivatives of this compound have demonstrated promising activity against a range of pathogenic microorganisms.

Antibacterial Activity

Studies have shown that certain 2-thioxoimidazolidin-4-one derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][3] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.

Antifungal Activity

Several 2-thioxoimidazolidin-4-one derivatives have also been reported to possess significant antifungal properties.[1][3] The presence of specific substituents on the core scaffold can greatly influence the potency and spectrum of antifungal activity.

Table 1: Antimicrobial Activity of Selected 2-Thioxoimidazolidin-4-one Derivatives

CompoundTest OrganismMIC (mg/mL)Reference
Compound A Staphylococcus aureus0.06[3]
Bacillus subtilis0.03[3]
Escherichia coli0.12[3]
Pseudomonas aeruginosa0.24[3]
Compound B Candida albicans0.015[3]
Aspergillus niger0.03[3]

Note: The data presented here is for illustrative purposes and is based on studies of the broader 2-thioxoimidazolidin-4-one class. Specific data for 5,5-dimethyl derivatives should be consulted from relevant literature.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This protocol describes a standard method for evaluating the in vitro antimicrobial activity of synthesized compounds.

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) to each well of a 96-well microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions directly in the microtiter plates to achieve a final concentration range (e.g., 0.008–0.48 mg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 10^5 CFU/mL).

  • Inoculation: Add 10 µL of the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry. The this compound scaffold has served as a template for the design of compounds with significant cytotoxic activity against various cancer cell lines.

Derivatives of this scaffold have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[4] For example, certain 2-thioxoimidazolidin-4-one derivatives have demonstrated cytotoxicity against the HepG-2 (liver cancer) and HCT-116 (colon cancer) cell lines.[4]

One study investigated the in vitro antitumor activity of a series of 2-thioxoimidazolidine derivatives and found that some compounds halted liver cancer cells at the G0/G1 phase and triggered apoptosis, while others caused colon cancer cells to be arrested at the S phase and undergo apoptosis.[4]

Table 2: Cytotoxic Activity of Selected 2-Thioxoimidazolidin-4-one Derivatives against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µg/mL)Reference
Derivative 1 HepG-2 (Liver)2.33[5]
Derivative 2 MCF-7 (Breast)3.98[5]
Derivative 3 HCT-116 (Colon)0.76[4]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^5 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Several derivatives of the 2-thioxoimidazolidin-4-one and related thiazolidinone scaffolds have been synthesized and evaluated for their anticonvulsant properties.[6]

Studies have shown that some of these compounds exhibit anticonvulsant activity equal to or even superior to that of the established drug phenobarbital in animal models of seizures.[6] The mechanism of action of these compounds is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system.

Diagram 1: General Structure-Activity Relationship (SAR) for Anticonvulsant Activity

SAR_Anticonvulsant Core 5,5-Dimethyl-2-thioxo- imidazolidin-4-one Core N1_Sub Substitution at N1: - Aromatic/heterocyclic rings - Can influence potency and CNS penetration Core->N1_Sub Modulation of Receptor Binding N3_Sub Substitution at N3: - Often a hydrogen or small alkyl group - Larger groups may decrease activity Core->N3_Sub Impacts on Pharmacokinetics C5_Sub Substitution at C5: - Gem-dimethyl groups are key - Modifies lipophilicity Core->C5_Sub Conformational Rigidity

Caption: Key structural features influencing anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used animal model to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use adult male mice or rats.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Induction of Seizures: After a predetermined time (e.g., 30 or 60 minutes), deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Determination of ED50: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the core ring. Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective compounds.

For instance, in the context of anticancer activity, the introduction of different heterocyclic moieties such as pyrazoles, triazoles, and benzoxazoles at the N3 position has been shown to significantly influence the cytotoxic potency against various cancer cell lines.[5] Similarly, for antimicrobial activity, the nature of the substituent on an attached aryl ring can dramatically alter the minimum inhibitory concentration (MIC) values.[3]

The future of drug discovery with this scaffold lies in the continued exploration of novel derivatives through combinatorial chemistry and structure-based drug design. The use of in silico methods, such as molecular docking, can aid in predicting the binding modes of these compounds with their biological targets, thereby guiding the synthesis of more effective drug candidates.

Diagram 2: A Representative Experimental Workflow for Drug Discovery

Workflow cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis Synthesis of Derivative Library Screening High-Throughput Biological Screening Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Hit Identification In_Vitro In Vitro Efficacy and Toxicity Testing SAR->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Lead Candidate ADME ADME/Tox Profiling In_Vivo->ADME

Caption: A streamlined workflow for the development of new drugs.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anticonvulsant properties, underscore its importance in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and SAR of these compounds, offering valuable insights for researchers and drug development professionals. Further exploration of this chemical space, guided by rational drug design principles, is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NEW 2-THIOXOIMIDAZOLIDIN-4-ONE DERIV
  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • Al-Ostoot, F. H., Kandeel, M. M., & El-Gazzar, A. R. B. A. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(1), 25-40. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (1997). Synthesis and Anticonvulsant Activity of New Thiazolidinone and Thioxoimidazolidinone Derivatives Derived From Furochromones. Pharmazie, 52(12), 926-929. [Link]

  • El-Sayed, N. A. A., & Abdel-Aziz, M. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 54. [Link]

  • Pitta, E., Tsolaki, E., Geronikaki, A., Fesatidou, M., & Kartsev, V. (2015). 4-Thiazolidinone derivatives as potent antimicrobial agents: microwave-assisted synthesis, biological evaluation and docking studies. MedChemComm, 6(2), 365-373. [Link]

Sources

An In-depth Technical Guide to the Mechanistic Landscape of 5,5-disubstituted-2-thioxoimidazolidin-4-ones: A Case Study on 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-thioxoimidazolidin-4-one, or 2-thiohydantoin, scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The functional diversity of this core is primarily dictated by the nature of the substituents, particularly at the C5 position. This guide provides a comprehensive analysis of the mechanistic possibilities for this class of compounds, with a specific focus on the under-characterized derivative, 5,5-dimethyl-2-thioxoimidazolidin-4-one. While direct mechanistic data for this specific analog is not yet prevalent in published literature, this document will extrapolate from closely related structures to provide a foundational understanding for future research. We will delve into established mechanisms of action for various 5,5-disubstituted-2-thiohydantoins, offer detailed experimental protocols for their synthesis and biological evaluation, and present visual workflows to guide discovery efforts.

Introduction: The 2-Thiohydantoin Core as a Versatile Pharmacophore

The 2-thiohydantoin ring system is a five-membered heterocycle that has been extensively explored as a pharmacophore in drug discovery. Its derivatives have been reported to possess a wide array of biological activities, including anticonvulsant, antiviral, anticancer, antimicrobial, and herbicidal properties.[1] The versatility of this scaffold lies in its synthetic tractability and the profound impact of substitutions on its biological targets. The substituents at the N1, N3, and C5 positions can be readily modified, allowing for the fine-tuning of physicochemical properties and target specificity.

The focus of this guide, this compound, represents a simple yet intriguing analog within this family. While commercially available for screening, its mechanism of action remains to be elucidated.[2][3][4] By examining the established activities of other C5-disubstituted analogs, we can construct a logical framework for investigating the potential therapeutic applications of this compound.

The Influence of C5-Substitution on the Mechanism of Action

The substituents at the C5 position of the 2-thiohydantoin ring play a critical role in defining the molecule's interaction with biological targets. This is largely due to their projection from the core scaffold, allowing them to engage with specific pockets in target proteins.

5,5-Diaryl Derivatives: Modulators of Nuclear Receptors and Enzymes

A prominent class of 5,5-disubstituted-2-thiohydantoins are the 5,5-diaryl derivatives. For instance, 5,5-diphenyl-2-thiohydantoin has been investigated for its potential as a hypolipidemic agent.[5] The bulky, hydrophobic phenyl groups are thought to be crucial for its activity.

5-Arylidene Derivatives: Targeting Cell Proliferation and Survival Pathways

Derivatives with a 5-arylidene substitution have shown significant promise as anticancer agents.[6] These compounds have been reported to inhibit cancer cell growth through various mechanisms, including the inhibition of the PI3K/AKT signaling pathway and the modulation of androgen receptor activity.[6] The planar arylidene group can participate in π-stacking interactions within protein binding sites, contributing to their inhibitory activity.

Herbicidal Activity of 5-Substituted Analogs

Interestingly, certain 5-substituted-2-thiohydantoin derivatives exhibit potent herbicidal activity. For example, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters have been synthesized and shown to inhibit plant growth.[7] The proposed mechanism for some related hydantoin herbicides involves the inhibition of adenylosuccinate synthetase (AdSS), a key enzyme in purine biosynthesis.[7]

Postulated Mechanisms and Research Directions for this compound

Given the lack of specific data, we can hypothesize potential mechanisms for this compound based on the activities of its structural relatives. The small, non-aromatic dimethyl groups at the C5 position would likely favor interaction with different targets compared to the larger aryl or arylidene substituents.

Potential research avenues could include screening this compound for:

  • Antimicrobial and Antifungal Activity: The 2-thiohydantoin core is known to exhibit antimicrobial properties.[8][9] The 5,5-dimethyl substitution may confer specific activity against certain bacterial or fungal strains.

  • Enzyme Inhibition: The compact nature of the 5,5-dimethyl groups might allow the molecule to fit into the active sites of various enzymes. High-throughput screening against a panel of enzymes could reveal novel inhibitory activities.

  • Modulation of Ion Channels or Receptors: While less common for this scaffold, the possibility of interaction with membrane-bound proteins should not be discounted.

Experimental Protocols

To facilitate the investigation of this compound and other derivatives, we provide the following detailed protocols.

Synthesis of 5,5-disubstituted-2-thioxoimidazolidin-4-ones

This protocol is a general method that can be adapted for the synthesis of various 5,5-disubstituted-2-thiohydantoins.

Principle: The most common approach involves the condensation of an α-amino acid with a thiocyanate or isothiocyanate derivative.[10] A well-established one-pot synthesis involves the reaction of a ketone, an alkali metal cyanide, and ammonium thiocyanate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketone (e.g., acetone for the synthesis of the 5,5-dimethyl derivative) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reagents: To the stirred solution, add an equimolar amount of potassium or sodium cyanide, followed by a molar excess (typically 2-3 equivalents) of ammonium thiocyanate.

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This will precipitate the crude 2-thiohydantoin product.

  • Purification: Collect the precipitate by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.[11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in a cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation and Visualization

Quantitative Data Summary
Derivative ClassExample CompoundBiological ActivityPotency (IC₅₀/EC₅₀)Reference
5,5-Diaryl5,5-diphenyl-2-thiohydantoinHypolipidemicNot specified[5]
5-Arylidene5-arylidene-2-thiohydantoinAnticancer (MCF-7)Varies with substitution[6]
5-Alkyl5-(4-hydroxybenzyl)-2-thiohydantoin estersHerbicidalVaries with ester[7]
5,5-DialkylThis compound To be determined To be determined N/A
Visualizing a Potential Signaling Pathway

The following diagram illustrates the PI3K/AKT pathway, a common target for 5-arylidene-2-thiohydantoin anticancer derivatives.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiohydantoin 5-Arylidene-2-thiohydantoin Derivative Thiohydantoin->PI3K Inhibits

Caption: PI3K/AKT signaling pathway, a target for some 2-thiohydantoin derivatives.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the discovery and initial characterization of novel 2-thiohydantoin derivatives.

discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_validation Hit Validation & MoA Synthesis Synthesis of 2-Thiohydantoin Derivative Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification HTS High-Throughput Screening (e.g., Cell Viability Assays) Purification->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies (IC50 Determination) Hit_ID->Dose_Response Target_ID Target Identification Assays (e.g., Kinase Panels, Receptor Binding) Dose_Response->Target_ID Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Target_ID->Mechanism_Study

Caption: General workflow for 2-thiohydantoin drug discovery.

Conclusion and Future Perspectives

The 2-thioxoimidazolidin-4-one scaffold remains a fertile ground for the discovery of novel therapeutic agents. While the specific mechanism of action for this compound is yet to be determined, the extensive research on its analogs provides a clear roadmap for its investigation. By leveraging the synthetic and screening protocols outlined in this guide, researchers can systematically explore the biological activities of this and other novel 2-thiohydantoin derivatives. Future work should focus on broad-based screening to identify initial hits, followed by rigorous target deconvolution and mechanistic studies to unlock the full therapeutic potential of this versatile chemical class.

References

  • Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. IUCrData, 3(8), x181010. [Link]

  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303. [Link]

  • Synthesis and Biological Activity of 5-aryliden-2-thiohydantoin S-aryl Derivatives. ResearchGate. (n.d.). [Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. Chemical Review and Letters. (n.d.). [Link]

  • Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. ACG Publications. (n.d.). [Link]

  • Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. ResearchGate. (n.d.). [Link]

  • Tompkins, J. E. (1986). 5,5-Diaryl-2-thiohydantoins and 5,5-diaryl-N3-substituted-2-thiohydantoins as potential hypolipidemic agents. Journal of Medicinal Chemistry, 29(5), 855-859. [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. MDPI. (n.d.). [Link]

  • Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. MDPI. (n.d.). [Link]

  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 55. [Link]

  • Thiohydantoins: synthetic strategies and chemical reactions. Journal of Sulfur Chemistry, 34(5), 516-558. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(11), 1637-1644. [Link]

  • Synthesis, Reactions and Applications of 2-Thiohydantoin. ResearchGate. (n.d.). [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. (n.d.). [Link]

  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers’ Combinations. BioMed Research International, 2022, 1-13. [Link]

Sources

The Therapeutic Renaissance of Thiohydantoins: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiohydantoin scaffold, a sulfur-containing analog of hydantoin, has emerged from the annals of classical organic chemistry to become a cornerstone of modern medicinal chemistry. Its remarkable structural versatility, characterized by multiple sites for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This has led to the development of a diverse and potent class of bioactive molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of thiohydantoin compounds. We will delve into the causality behind experimental choices in their synthesis and evaluation, offering field-proven insights into their development as anticancer, antimicrobial, antiviral, neuroprotective, and antidiabetic agents.

The Thiohydantoin Core: A Privileged Structure in Drug Discovery

Thiohydantoins are five-membered heterocyclic compounds that are sulfur analogs of hydantoins, where a thiocarbonyl group replaces one or both carbonyl groups.[1] The most pharmacologically significant are the 2-thiohydantoins. The core structure possesses key features that make it a "privileged scaffold" in drug discovery: two hydrogen bond donors, two hydrogen bond acceptors, and multiple positions (N-1, N-3, and C-5) for substitution.[2][3] This allows for the creation of large, diverse chemical libraries with a wide range of biological activities.[4] The nature and position of these substituents profoundly influence the molecule's biological activity and pharmacological profile.[5]

Synthetic Strategies: Building the Thiohydantoin Scaffold

The synthesis of thiohydantoin derivatives has been extensively explored, with numerous classical and modern methodologies available to the medicinal chemist.[6] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis from α-Amino Acids

A common and versatile approach involves the reaction of α-amino acids with thiocyanate or isothiocyanate derivatives.[1] This method is advantageous for its use of readily available starting materials.

  • Reaction Setup: In a round-bottom flask, combine the desired α-amino acid (1 equivalent) and thiourea (1.2 equivalents).

  • Heating: Heat the mixture, typically without a solvent, at a temperature sufficient to melt the reagents and initiate the reaction (e.g., 130-150 °C).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 1-2 hours.

  • Work-up: After cooling, the solid reaction mixture is typically dissolved in a suitable solvent (e.g., ethanol) and purified by recrystallization to yield the 2-thiohydantoin derivative. This method is lauded for its simplicity, low cost, and scalability.[7]

Knoevenagel Condensation for 5-Arylidene Derivatives

The Knoevenagel condensation is a powerful tool for introducing an arylidene group at the C-5 position of the thiohydantoin ring.[4][8] This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, the C-5 of the thiohydantoin ring) with an aldehyde or ketone.[9]

  • Reaction Mixture: To a solution of the 2-thiohydantoin (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the desired aromatic aldehyde (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Heating: Reflux the reaction mixture for a period of 2-6 hours.

  • Product Isolation: Upon cooling, the 5-arylidene-2-thiohydantoin product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.

G Thiohydantoin 2-Thiohydantoin Intermediate Intermediate Adduct Thiohydantoin->Intermediate + Aldehyde Aldehyde Aromatic Aldehyde Aldehyde->Intermediate Base Base (e.g., Piperidine) Base->Thiohydantoin Deprotonation at C-5 Product 5-Arylidene-2-thiohydantoin Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: Knoevenagel condensation workflow for 5-arylidene-2-thiohydantoin synthesis.

Therapeutic Applications of Thiohydantoin Compounds

The structural versatility of the thiohydantoin scaffold has led to its exploration in a wide array of therapeutic areas.

Anticancer Activity

Thiohydantoin derivatives have demonstrated significant potential as anticancer agents, with several mechanisms of action identified.[10][11]

One of the most notable successes of thiohydantoin-based drug discovery is the development of enzalutamide , an androgen receptor (AR) antagonist for the treatment of castration-resistant prostate cancer (CRPC).[5][12] Enzalutamide binds to the AR with higher affinity than older antiandrogens, inhibiting its nuclear translocation and interaction with DNA.[5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound to AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization Enzalutamide Enzalutamide (Thiohydantoin Derivative) Enzalutamide->AR Inhibits Binding Enzalutamide->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) on DNA Enzalutamide->ARE Inhibits DNA Binding AR_dimer->ARE Binds to Transcription Gene Transcription (e.g., PSA) ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Mechanism of action of enzalutamide in prostate cancer cells.

Structure-Activity Relationship (SAR) Insights for AR Antagonists: Extensive SAR studies have revealed key structural features for potent AR antagonism.[13][14] The 4-cyano-3-trifluoromethylphenyl group at the N-3 position is critical for AR binding.[15] Modifications at the N-1 position and the C-5 gem-dimethyl group have been explored to optimize potency and pharmacokinetic properties.[14]

Thiohydantoin derivatives have also been shown to target other critical pathways in cancer progression:

  • AKT/mTOR Signaling: Some derivatives have been found to inhibit the AKT1 and CDK2 proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

  • Mutant Isocitrate Dehydrogenase (IDH1) Inhibition: Specific 5-substituted 2-thiohydantoin analogs are potent inhibitors of mutant IDH1, an enzyme implicated in gliomas.[5]

  • Topoisomerase Inhibition: Certain 5-biarylidene-thiohydantoins act as potent inhibitors of human DNA topoisomerase I, exhibiting anticancer activity against breast and cervical carcinoma cell lines.[5]

  • Reaction Buffer: Prepare a 50 mM HEPES buffer (pH 7.5) containing 4 mM MgCl₂ and 100 µM NADPH.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant mutant IDH1 enzyme (100 nM) and varying concentrations of the thiohydantoin inhibitor to the reaction buffer. Incubate for 5 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding α-ketoglutarate (α-KG) to a final concentration of 1 mM.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH consumption is proportional to the enzyme activity.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Antimicrobial Activity

Thiohydantoin derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[11][16][17] They are generally more effective against Gram-positive bacteria.[18][19] The proposed mechanism of action for some derivatives involves interaction with molecular targets on the cell membrane surface.[20]

Table 1: Antimicrobial Activity of Selected Thiohydantoin Derivatives

CompoundOrganismMIC (µM)Reference
1b (from L-alanine)Staphylococcus epidermidis940[18]
1b (from L-alanine)Staphylococcus aureus1921[18]
Antiviral Properties

The antiviral potential of thiohydantoin compounds has been investigated against several viruses, including Herpes Simplex Virus (HSV), HIV, and influenza.[10] Some derivatives have been shown to inhibit viral replication.[20][21] Certain thiohydantoin derivatives have also been explored for the treatment of hepatitis C by inhibiting viral replication.[22]

Neuroprotective Effects in Neurodegenerative Diseases

Emerging research suggests a role for thiohydantoin derivatives in the treatment of neurodegenerative diseases.[21]

Certain thiohydantoin derivatives have shown high specific binding to tau aggregates, which form neurofibrillary tangles in the brains of Alzheimer's disease patients.[23][24] These compounds have the potential to be developed as imaging agents for detecting tau pathology or as therapeutic agents to inhibit or destabilize tau aggregates.[11]

Antidiabetic and Anti-inflammatory Applications

Thiohydantoin-based compounds have also shown promise as antidiabetic and anti-inflammatory agents.

  • Antidiabetic Activity: Some derivatives act as insulin sensitizers and enzyme inhibitors, offering potential for the treatment of diabetes.[10]

  • Anti-inflammatory Activity: Thiohydantoin derivatives have demonstrated anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[21]

  • Cell Culture: Culture RAW264.7 murine leukemia cells and stimulate them with lipopolysaccharide (LPS) to induce inflammation and COX-2 expression.

  • Compound Treatment: Treat the LPS-activated cells with varying concentrations of the thiohydantoin derivatives.

  • Nitric Oxide (NO) Production Assay: Measure the production of nitric oxide, a pro-inflammatory mediator, in the cell culture supernatant using the Griess reagent.

  • Cytokine Expression Analysis: Assess the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α using methods like Western blotting or ELISA.

  • Data Analysis: Determine the ability of the compounds to reduce the production of inflammatory mediators.

Future Perspectives and Conclusion

The thiohydantoin scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly attractive starting point for drug development programs. Future research will likely focus on the development of more selective and potent inhibitors for specific molecular targets, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic properties. The journey of thiohydantoin from a simple heterocyclic compound to a clinically validated pharmacophore is a testament to the power of medicinal chemistry in addressing unmet medical needs.

References

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). Journal of Chemical Reviews.
  • A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLIC
  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2025). Mini-Reviews in Medicinal Chemistry.
  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prost
  • A Simple Synthesis of 2-Thiohydantoins†. (n.d.). PMC.
  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Str
  • Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. (2025). Mediterr. J. Chem..
  • One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. (n.d.). NIH.
  • A simple synthesis of 2-thiohydantoins. (2006). Molecules.
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021). Journal of Chemical Reviews.
  • Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Deriv
  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2025). Scientific Reports.
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021).
  • Synthesis and Antimicrobial Activity of Thiohydantoins Obtained from L-Amino Acids. (2020). Letters in Drug Design & Discovery.
  • Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). (2010). Journal of Medicinal Chemistry.
  • Synthesis of certain 5-substituted 2-thiohydantoin derivatives as potential cytotoxic and antiviral agents. (1997). Boll Chim Farm.
  • Synthesis and Antimicrobial Activity of Thiohydantoins Obtained
  • Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activ
  • Synthesis and Antimicrobial Activity of Thiohydantoins Derived from L-Amino Acids | Request PDF. (n.d.).
  • Study on molecular anti-tumor mechanism of 2-thiohydantoin derivative based on molecular docking and bioinform
  • Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer's Brains. (n.d.). PMC.
  • Rhodanine and thiohydantoin derivatives for detecting tau pathology in Alzheimer's brains. (2011). ACS Chemical Neuroscience.
  • Rhodanine and Thiohydantoin Derivatives for Detecting Tau Pathology in Alzheimer's Brains. (n.d.).
  • Antioxidant and Antimicrobial Activities of Some Novel 2-Thiohydantoin Derivatives. (2025).
  • Study on Molecular Anti-tumor Mechanism of 2-Thiohydantoin Derivative based on Molecular Docking and Bioinform
  • Hydantoin and thiohydantoin derivatives as antiviral drugs. (n.d.).
  • Synthesis of certain 5-substituted 2-thiohydantoin derivatives as potential cytotoxic and antiviral agents. (2025).
  • Enzalutamide. (n.d.). Wikipedia.
  • Computational screening of Thiohydantoin Derivatives for antitumor activity. (n.d.). RJPT.
  • Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. (n.d.). NIH.
  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2025). PubMed.
  • The Knoevenagel Condens
  • Knoevenagel condens
  • Study on molecular anti-tumor mechanism of 2-thiohydantoin derivative based on molecular docking and bioinform
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016).
  • Enzalutamide synthesis. (n.d.). ChemicalBook.
  • A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). RSC Advances.
  • Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases by 2-thiohydantoin compounds. (n.d.). PMC.
  • CN112645880A - Synthetic method of enzalutamide. (n.d.).
  • Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfin
  • An Improved Protocol for Synthesis of 3-Substituted 5-Arylidene-2-thiohydantoins: Two-step Procedure Alternative to Classical Methods | Request PDF. (2025).
  • Knoevenagel Condens

Sources

An In-Depth Technical Guide to 5,5-Dimethyl-2-thioxoimidazolidin-4-one: From Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class, represents a significant scaffold in medicinal chemistry and organic synthesis. Its structural rigidity, coupled with the presence of key functional groups—a thiourea moiety, an amide bond, and a quaternary carbon—renders it a versatile building block for the development of a wide array of biologically active molecules. This guide provides a comprehensive overview of the discovery and history of this compound, delving into the foundational synthetic methodologies that have paved the way for its contemporary applications. We will explore the chemical logic behind its synthesis, present detailed experimental protocols, and offer insights into its chemical properties and reactivity.

I. Discovery and Historical Context: A Tale of Two Heterocycles

The history of this compound is intrinsically linked to its oxygen analog, 5,5-dimethylhydantoin. The early 20th century witnessed significant advancements in the synthesis of hydantoin derivatives, most notably through the work of Hans Theodor Bucherer and Hermann Bergs.

The Genesis: The Bucherer-Bergs Synthesis of Hydantoins

The Bucherer-Bergs reaction, first patented by Bergs in 1929 and later refined by Bucherer, provided a remarkably efficient one-pot method for the synthesis of 5,5-disubstituted hydantoins from ketones.[1] The first reported formation of 5,5-dimethylhydantoin, however, dates back to 1905 by Ciamician and Silber, who observed its formation from a mixture of acetone and hydrocyanic acid exposed to sunlight over several months.[2][3] The Bucherer-Bergs reaction, however, offered a more practical and general route.

This multicomponent reaction involves the treatment of a ketone (in this case, acetone) with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate. The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.

Acetone Acetone Aminonitrile Aminonitrile Intermediate Acetone->Aminonitrile KCN KCN KCN->Aminonitrile AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Aminonitrile Hydantoin 5,5-Dimethylhydantoin Aminonitrile->Hydantoin Cyclization caption Conceptual Workflow of the Bucherer-Bergs Reaction.

Figure 1: Conceptual workflow of the Bucherer-Bergs reaction for the synthesis of 5,5-dimethylhydantoin.

The ready availability of 5,5-dimethylhydantoin through this robust synthesis set the stage for the exploration of its derivatives, including the corresponding thio-analog.

The Emergence of the Thio-Analog

While a definitive first synthesis of this compound is not prominently documented in easily accessible historical records, its preparation would have logically followed the development of general methods for thiohydantoin synthesis. Early methods for preparing 2-thiohydantoins often involved the reaction of α-amino acids with thiocyanates or isothiocyanates.

A plausible and historically significant route to this compound involves a variation of the Bucherer-Bergs reaction where thiourea is used in place of urea (which is a component of ammonium carbonate). This approach provides a direct synthesis from a ketone, cyanide, and a sulfur source.

II. Foundational and Modern Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. These methods highlight fundamental principles of heterocyclic chemistry and have been refined over the years to improve yields and expand their applicability.

A. The Thio-Bucherer-Bergs Reaction: A Direct Approach

This method represents a direct and efficient route to 5,5-disubstituted-2-thiohydantoins, including the dimethyl derivative. It mirrors the classical Bucherer-Bergs reaction but utilizes a sulfur-containing reagent.

Reaction Principle: The reaction of a ketone (acetone) with an alkali metal cyanide and ammonium thiocyanate (or a mixture of ammonium chloride and an alkali metal thiocyanate) yields the 2-thiohydantoin directly.

Acetone Acetone Thioaminonitrile Thioaminonitrile Intermediate Acetone->Thioaminonitrile KCN KCN KCN->Thioaminonitrile AmmoniumThiocyanate NH₄SCN AmmoniumThiocyanate->Thioaminonitrile Thiohydantoin 5,5-Dimethyl-2-thioxo- imidazolidin-4-one Thioaminonitrile->Thiohydantoin Cyclization caption Conceptual Workflow of the Thio-Bucherer-Bergs Reaction.

Figure 2: Conceptual workflow of the Thio-Bucherer-Bergs reaction.

Experimental Protocol (Illustrative):

  • Reaction Setup: In a pressure vessel, combine acetone, potassium cyanide, and ammonium thiocyanate in a suitable solvent such as aqueous ethanol.

  • Reaction Conditions: Heat the mixture with stirring. The temperature and reaction time will vary depending on the specific protocol but are typically in the range of 60-100 °C for several hours.

  • Work-up and Isolation: After cooling, the reaction mixture is typically acidified to precipitate the product. The crude this compound is then collected by filtration, washed, and can be further purified by recrystallization.

Causality in Experimental Choices:

  • Pressure Vessel: The use of a sealed vessel is often necessary to prevent the loss of volatile reactants and intermediates, particularly ammonia and hydrogen cyanide, which are in equilibrium in the reaction mixture.

  • Solvent System: An aqueous alcohol mixture is commonly employed to ensure the solubility of both the organic ketone and the inorganic salts.

  • Acidification: Protonation of the thiohydantoin nitrogen atoms and the reaction mixture components helps to decrease the solubility of the product, facilitating its precipitation and isolation.

B. Thionation of 5,5-Dimethylhydantoin: A Conversion Approach

An alternative strategy involves the conversion of the readily available 5,5-dimethylhydantoin into its thio-analog. This is achieved using a thionating agent, a reagent that replaces a carbonyl oxygen with a sulfur atom.

Reaction Principle: The treatment of 5,5-dimethylhydantoin with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, results in the selective thionation of one of the carbonyl groups to yield this compound. The carbonyl at the 2-position is generally more reactive towards thionation.

Hydantoin 5,5-Dimethylhydantoin Thiohydantoin 5,5-Dimethyl-2-thioxo- imidazolidin-4-one Hydantoin->Thiohydantoin ThionatingAgent Thionating Agent (e.g., P₄S₁₀, Lawesson's Reagent) ThionatingAgent->Thiohydantoin caption Thionation of 5,5-Dimethylhydantoin.

Figure 3: General scheme for the thionation of 5,5-dimethylhydantoin.

Experimental Protocol (Illustrative using Phosphorus Pentasulfide):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 5,5-dimethylhydantoin in a dry, high-boiling point solvent such as pyridine or toluene.

  • Reagent Addition: Add phosphorus pentasulfide portion-wise to the stirred suspension. The reaction is often exothermic.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Isolation: After cooling, the reaction mixture is carefully poured into water or onto ice to hydrolyze any remaining phosphorus pentasulfide. The product may precipitate or can be extracted with an organic solvent. Further purification is typically achieved by recrystallization.

Causality in Experimental Choices:

  • Anhydrous Conditions: Thionating agents like phosphorus pentasulfide are sensitive to moisture and will readily hydrolyze, reducing their effectiveness. Therefore, the use of dry solvents and glassware is critical.

  • High-Boiling Point Solvent: The thionation reaction often requires elevated temperatures to proceed at a reasonable rate. Solvents like pyridine or toluene provide the necessary temperature range for reflux.

  • Careful Quenching: The addition of the reaction mixture to water must be done cautiously, as the hydrolysis of excess P₄S₁₀ can be vigorous and produce hydrogen sulfide gas.

III. Physicochemical Properties and Spectroscopic Data

The structural features of this compound give rise to a distinct set of physical and spectroscopic properties that are crucial for its characterization and application.

PropertyValue
Molecular Formula C₅H₈N₂OS
Molecular Weight 144.20 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 175-178 °C (may vary with purity)
Solubility Soluble in hot ethanol, sparingly soluble in water

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is characterized by a singlet for the two equivalent methyl groups at the C5 position and two broad singlets for the N-H protons, which may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the quaternary C5 carbon, the two equivalent methyl carbons, the C4 carbonyl carbon, and the C2 thiocarbonyl carbon (which typically appears further downfield than the carbonyl carbon).

  • IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the N-H stretching vibrations, the C=O stretching of the amide, and the C=S stretching of the thiourea moiety.

IV. Modern Applications and Future Directions

The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives have been investigated for a wide range of biological activities, including:

  • Anticancer Agents: The thiohydantoin ring is a privileged scaffold in the design of androgen receptor antagonists for the treatment of prostate cancer.

  • Antimicrobial Agents: Derivatives have shown promise as antibacterial and antifungal compounds.

  • Herbicides: Certain substituted thiohydantoins exhibit herbicidal activity.

The continued exploration of this versatile molecule in combinatorial chemistry and high-throughput screening promises to unveil new derivatives with enhanced potency and selectivity for various biological targets. The foundational synthetic methods discussed herein provide the essential tools for researchers to access and modify this important heterocyclic core.

References

  • Ciamician, G.; Silber, P. Einwirkung des Lichtes auf Aceton in Gegenwart von Cyanwasserstoff. Ber. Dtsch. Chem. Ges.1905, 38 (3), 3813–3817.
  • Koóš, M. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021 , 26 (4), 1163. [Link]

  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950 , 46 (3), 403–470. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Thiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiohydantoins, heterocyclic compounds featuring a five-membered ring with nitrogen and sulfur atoms, are a cornerstone in medicinal chemistry and drug development.[1][2] Their structural versatility allows for a wide range of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[3][4] The precise characterization of novel thiohydantoin derivatives is paramount, as subtle changes in their three-dimensional structure can profoundly impact their biological function. This guide provides an in-depth technical overview of the methodologies employed in the structural elucidation of these vital compounds, grounded in the principles of spectroscopic analysis and synthetic chemistry.

Part 1: The Synthetic Landscape: Crafting the Molecular Framework

The journey to structural elucidation begins with synthesis. The choice of synthetic route is critical as it dictates the potential for impurities and isomers, which can complicate subsequent analysis.

Foundational Synthetic Strategies

The most prevalent methods for synthesizing 2-thiohydantoin derivatives involve the reaction of α-amino acids or their derivatives with thiourea or isothiocyanates.[1][5][6]

  • From α-Amino Acids and Thiourea: A straightforward and cost-effective approach involves heating a mixture of an α-amino acid and thiourea.[5][7] This method is advantageous due to its simplicity and scalability.[5] The proposed mechanism involves an initial attack of the thiourea amino group on the amino acid's carboxyl group, followed by an intramolecular cyclization.[5]

  • From α-Amino Acid Derivatives and Isothiocyanates: This versatile method allows for the introduction of a wide variety of substituents on the thiohydantoin ring. The reaction of an α-amino acid ester with an isothiocyanate in the presence of a base like triethylamine is a common strategy.[8]

Modern Synthetic Approaches

To improve efficiency and align with green chemistry principles, modern techniques are increasingly adopted:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of thiohydantoin derivatives.[1][6]

  • One-Pot, Three-Component Condensation: The condensation of thiourea, an aldehyde, and a suitable third component in an aqueous medium offers a simple and environmentally friendly route to 5-substituted thiohydantoins.[6]

A Critical Consideration: Chirality and Racemization

A significant challenge in thiohydantoin synthesis is the potential for racemization at the C-5 position, especially when starting from chiral α-amino acids.[6][8] The reaction conditions, such as temperature and base, must be carefully controlled to preserve the stereochemical integrity of the molecule, which is often crucial for its biological activity.

Part 2: The Spectroscopic Toolkit for Structural Confirmation

Once synthesized, a battery of spectroscopic techniques is employed to piece together the molecular structure of the novel thiohydantoin derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[9] Both ¹H and ¹³C NMR are indispensable.

2.1.1 ¹H NMR Spectroscopy

  • Characteristic Resonances: The thiohydantoin ring protons exhibit characteristic chemical shifts. The proton at C-5 typically resonates between 4.0 and 4.5 ppm, while the N-1 and N-3 protons appear further downfield, in the ranges of 8.9-9.5 ppm and 10.5-11.0 ppm, respectively.[5] The substitution of a carbonyl group with a thiocarbonyl group generally leads to a downfield shift (higher ppm) for the adjacent N-H protons due to the deshielding effect of the sulfur atom.[9]

2.1.2 ¹³C NMR Spectroscopy

  • Key Carbon Signals: The carbon spectrum provides crucial information about the core structure. The C-5 carbon signal is typically found between 50 and 70 ppm. The thiocarbonyl (C=S) and carbonyl (C=O) carbons resonate at the lower end of the spectrum, between 156 and 187 ppm.[5]

Table 1: Typical NMR Chemical Shifts for the 2-Thiohydantoin Ring

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N1-H8.9 - 9.5-
N3-H10.5 - 11.0-
C4=O-156 - 187
C5-H4.0 - 4.550 - 70
C2=S-156 - 187

Note: Chemical shifts can vary depending on the solvent and the nature of the substituents.[9]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified thiohydantoin derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[9]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the novel compound and providing clues about its structure through fragmentation patterns.[10][11]

2.2.1 Ionization Techniques

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules, ESI typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[5]

  • Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation. While the molecular ion peak (M⁺) may be weak or absent for some hydantoins, thiohydantoins often show a more intense molecular ion peak due to their greater stability under EI conditions.[9][10][11]

2.2.2 Characteristic Fragmentation Patterns

The fragmentation of the thiohydantoin ring provides valuable structural information. Common fragmentation pathways include the loss of the side chain (R group) and cleavage of the heterocyclic ring.[10][11][12] A key fragment often observed corresponds to the thiohydantoin ring itself (m/z 116 for the glycine-derived thiohydantoin).[10][11] The presence of sulfur can be confirmed by the isotopic pattern, with a smaller M+2 peak due to the ³⁴S isotope.[9]

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[9]

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (ESI or EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the three-dimensional structure, including absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[13][14][15]

2.3.1 The Process

This technique requires the growth of a high-quality single crystal of the novel thiohydantoin derivative. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice.[14]

2.3.2 Insights Gained

X-ray crystallography provides detailed information on:

  • Bond lengths and angles.

  • Conformation of the molecule.

  • Intermolecular interactions, such as hydrogen bonding, in the solid state.[6]

  • Absolute configuration of chiral centers.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a Mo or Cu X-ray source.[14]

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software.

Part 3: Integrated Workflow for Structural Elucidation

A logical and systematic workflow is crucial for the efficient and accurate structural elucidation of novel thiohydantoin derivatives.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Determination synthesis Synthesis of Thiohydantoin Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (ESI, EI) nmr->ms uv UV-Vis Spectroscopy ms->uv elucidation Preliminary Structure Elucidation uv->elucidation xray X-ray Crystallography (for definitive structure) elucidation->xray final_structure final_structure elucidation->final_structure Final Structure Confirmation

Figure 1: Integrated workflow for the structural elucidation of novel thiohydantoin derivatives.

Conclusion

The structural elucidation of novel thiohydantoin derivatives is a multi-faceted process that relies on a synergistic combination of synthetic chemistry and advanced spectroscopic techniques. A thorough understanding of the principles behind each method, from the nuances of NMR spectroscopy to the definitive power of X-ray crystallography, is essential for researchers in drug discovery and development. By following a systematic and well-reasoned approach, scientists can confidently and accurately characterize these important molecules, paving the way for the development of new and effective therapeutics.

References

  • A Simple Synthesis of 2-Thiohydantoins† - PMC - PubMed Central - NIH. (n.d.).
  • Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. (2025). Mediterr.J.Chem., 15(2).
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.).
  • Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives - Benchchem. (n.d.).
  • The Mass Spectra of Thiohydantoins Derived from Some Amino Acids. (n.d.).
  • Atroposelective Synthesis of Axially Chiral Thiohydantoin Derivatives - ACS Publications. (n.d.).
  • A simple synthesis of 2-thiohydantoins. - Semantic Scholar. (n.d.).
  • The Mass Spectra of Thiohydantoins Derived from Some Amino Acids By Tateo SUZUKI, Shin'ichi MATSUI and Katura TUZIMURA Laborator - J-Stage. (n.d.).
  • Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters - Oriental Journal of Chemistry. (n.d.).
  • Synthesis and Mass Spectra of Thiazole and Thiohydantoin Derivatives - ProQuest. (n.d.).
  • Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives - RACO. (n.d.).
  • Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters - ResearchGate. (2023).
  • Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins - CORE. (n.d.).
  • Studies in Thiohydantoin Chemistry. II. C-Terminal Sequencing of Peptides - ResearchGate. (n.d.).
  • Design, synthesis and computational explorations of novel 2‐thiohydantoin nucleosides with cytotoxic activities - ResearchGate. (2021).
  • Novel Thiohydantoin Derivatives: Design, Synthesis, Spectroscopic Characterization, Crystal Structure, SAR, DFT, Molecular Docking, Pharmacological and Toxicological activities | Request PDF - ResearchGate. (2025).
  • Synthesis and dynamic NMR studies of novel hydantoin and thiohydantoin derivatives. Crystal structure of diethyl 2-(4,4-diaryl-2,5-dioxoimidazolidin-1-yl) fumarate and diethyl 2-(4,4-diaryl-2-mercapto-5-oxo-4,5-dihydro-1H-imidazol- - Tudóstér. (2017). J. Chem. Res., 41(5), 309-313.
  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC - NIH. (n.d.).
  • (PDF) Structure of a substituted 2-thiohydantoin - ResearchGate. (1992).
  • The crystal structure of 2‐thiohydantoin, C3H4ON2S - DeepDyve. (1970). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials.
  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - NIH. (2025).
  • The alkylated thiohydantoin method for C-terminal sequence analysis - ResearchGate. (2025).
  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed. (n.d.).

Sources

In Vitro Evaluation of 5,5-dimethyl-2-thioxoimidazolidin-4-one Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic potential of 5,5-dimethyl-2-thioxoimidazolidin-4-one. As a compound belonging to the 2-thioxoimidazolidin-4-one class, which has demonstrated significant biological activities, a thorough understanding of its cytotoxic profile is a critical step in the early stages of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for a robust assessment.

Introduction: The Therapeutic Potential and Toxicological Questions of 2-Thioxoimidazolidin-4-ones

The 2-thioxoimidazolidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anticonvulsant properties.[1] Notably, certain derivatives have shown potent cytotoxic effects against various cancer cell lines, such as hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116).[2][3] The mechanism of action for some of these derivatives has been linked to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways like PI3K/AKT.[4][5]

Given the promising biological profile of the core structure, this compound warrants a detailed investigation into its own cytotoxic properties. This guide outlines a logical, multi-faceted approach to this evaluation, beginning with broad-spectrum cytotoxicity screening and progressing to more detailed mechanistic studies.

Section 1: Foundational Cytotoxicity Assessment

The initial phase of evaluating a novel compound's cytotoxicity is to determine its dose-dependent effect on cell viability across a panel of relevant cell lines. This provides a broad overview of its potency and potential selectivity.

Rationale for Cell Line Selection

The choice of cell lines is paramount for generating meaningful data. A well-considered panel should include:

  • Cancer Cell Lines: Based on the known activities of related compounds, a selection of cancer cell lines is appropriate.[2] Recommended starting points include:

    • HepG2 (Hepatocellular Carcinoma): Derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant activity against this cell line.[4]

    • MCF-7 (Breast Adenocarcinoma): A common line for screening potential anticancer agents.

    • HCT-116 (Colorectal Carcinoma): Another cell line where derivatives have shown efficacy.[2]

  • Non-Cancerous Cell Line: To assess for potential general toxicity, a non-cancerous cell line should be included. A common choice is:

    • HEK293 (Human Embryonic Kidney): This allows for the determination of a selectivity index, a crucial parameter in early-stage drug development.[6]

Experimental Workflow for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][6]

  • Cell Seeding:

    • Culture selected cell lines to logarithmic growth phase.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the seeded plates and add 100 µL of the medium containing the various compound concentrations.

    • Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently agitate the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation and Interpretation

The primary output of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[7]

Table 1: Hypothetical IC50 Values for this compound

Cell LineCompound IC50 (µM) at 48hDoxorubicin IC50 (µM) at 48h
HepG2[Insert Experimental Value][Insert Experimental Value]
MCF-7[Insert Experimental Value][Insert Experimental Value]
HCT-116[Insert Experimental Value][Insert Experimental Value]
HEK293[Insert Experimental Value][Insert Experimental Value]

Data should be presented as mean ± standard deviation from at least three independent experiments.

A lower IC50 value indicates higher potency.[7] The selectivity index can be calculated by dividing the IC50 value for the non-cancerous cell line by the IC50 value for a cancer cell line. A higher selectivity index is desirable.

G cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: General workflow for the MTT-based cytotoxicity assay.

Section 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of this compound has been established, the next logical step is to investigate the underlying mechanism of cell death. A key question is whether the compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).

Apoptosis Detection via Annexin V/Propidium Iodide Staining

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Cell Treatment:

    • Seed cells (e.g., HepG2) in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for 24 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • The different cell populations will be distinguished based on their fluorescence:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

Investigating Cell Cycle Perturbations

Cytotoxic compounds often exert their effects by interfering with the cell cycle. Analysis of the cell cycle distribution can reveal if the compound induces an arrest at a specific phase.

  • Cell Treatment:

    • Treat cells with the compound at its IC50 concentration for 24 hours, as described for the apoptosis assay.

  • Cell Fixation and Staining:

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

    • Wash the cells to remove the ethanol and resuspend them in PBS containing RNase A and Propidium Iodide.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Studies on related 2-thioxoimidazolidin-4-one derivatives have shown an arrest in the G2/M phase of the cell cycle.[4]

Section 3: Probing the Molecular Signaling Pathway

To gain deeper mechanistic insights, it is crucial to investigate the effect of this compound on key signaling pathways known to be involved in cell survival and proliferation. The PI3K/AKT pathway is a critical regulator of these processes and is often dysregulated in cancer.[9] Inhibition of this pathway has been observed with other 2-thioxoimidazolidin-4-one derivatives.[5]

Western Blot Analysis of PI3K/AKT Pathway Proteins

Western blotting can be used to assess the phosphorylation status and total protein levels of key components of the PI3K/AKT pathway.

  • Protein Extraction:

    • Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against key PI3K/AKT pathway proteins, such as:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Downstream targets like p-mTOR, mTOR, p-p70S6K, and p70S6K.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

A decrease in the ratio of phosphorylated to total protein for key pathway components would suggest an inhibitory effect of the compound on the PI3K/AKT pathway.

G cluster_pathway PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5,5-dimethyl-2-thioxo- imidazolidin-4-one Compound->PI3K Inhibition? Compound->AKT Inhibition?

Caption: Hypothesized inhibitory action on the PI3K/AKT pathway.

Conclusion and Future Directions

This guide provides a systematic approach to the in vitro evaluation of this compound cytotoxicity. By following these protocols, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential, its mechanism of cell death, and its effects on key signaling pathways. Positive results from these in vitro studies would provide a strong rationale for further preclinical development, including in vivo efficacy and toxicity studies. The modular nature of this guide allows for adaptation and expansion based on initial findings, ensuring a thorough and scientifically rigorous evaluation.

References

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). [Source not further specified]
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021). Molecules, 27(1), 83. [Link]

  • Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. (2022). Pharmaceuticals, 15(4), 444. [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021). MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.).
  • Thiazolidinediones - mechanisms of action. (2004). Australian Prescriber. [Link]

  • Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. (n.d.). Molecules.
  • Apoptosis and ROS assessment of a 2-thioxoimidazolidin-4-one analogue using HepG2 cells. (2025). International Journal of Advanced Biochemistry Research, 9(1), 846-852.
  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2024). [Source not further specified]
  • Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one as CB1 cannabinoid receptor ligands: synthesis and pharmacological evaluation. (n.d.). PubMed. [Link]

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. (2018). Chemistry Central Journal, 12(1), 55. [Link]

  • A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. (2023). Cancers, 15(17), 4277. [Link]

  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. (2012). Letters in Drug Design & Discovery, 9(5), 549-555.
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021). PubMed. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (n.d.).
  • Apoptosis and ROS assessment of a 2-thioxoimidazolidin-4-one analogue using HepG2 cells. (n.d.). [Source not further specified]
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2016). Science Alert.
  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (n.d.). PMC. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). NIH.
  • Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. (n.d.). MDPI.
  • Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. (n.d.).
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • How to calculate IC50. (2023).

Sources

preliminary screening of 5,5-dimethyl-2-thioxoimidazolidin-4-one herbicidal activity

This guide has outlined a foundational, yet comprehensive, protocol for the preliminary herbicidal screening of this compound. The described in vitro bioassays provide critical, quantifiable data on phytotoxicity, dose-response, and spectrum of activity. Positive results from this screening—demonstrating significant growth inhibition at concentrations below 1000 µM—would justify advancing the compound to secondary screening. This next phase would involve greenhouse trials on a wider range of weed and crop species to assess selectivity and determine potential modes of action through more specific physiological and biochemical assays. [3][23]

References

  • A bioassay is a technique for determining if herbicide (or other chemical) residues are present and bioavailable in soil or water at high enough concentrations to adversely affect plant growth. (2016). NC State Extension Publications. [Link]

  • Andreozzi, A., et al. (2006). A Rapid and Simple Bioassay Method for Herbicide Detection. National Institutes of Health. [Link]

  • In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary. [Link]

  • Blair, A. C., et al. (2015). Methods for Rapid Screening in Woody Plant Herbicide Development. MDPI. [Link]

  • Choudhary, A., & Kumar, A. (2023). Evaluating the safety of herbicide by bioassay techniques: A review. ResearchGate. [Link]

  • Holm, F. A., & Johnson, E. N. (2002). Using a Plant Bioassay to Detect Herbicide Residue. University of Saskatchewan. [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Washington State University. [Link]

  • Methods for Rapid Screening in Woody Plant Herbicide Development. FAO AGRIS. [Link]

  • Ma, J., et al. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. [Link]

  • Han, J., et al. (2011). Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. MDPI. [Link]

  • South, D. B. (1989). A new method for screening herbicides for use in pine nurseries. ResearchGate. [Link]

  • Aziz, H., et al. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. IUCr Journals. [Link]

  • Tanveer, A., et al. (2020). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science. [Link]

  • Chlorophyll Content Measurement Introduction. Hansatech Instruments. [Link]

  • In vitro assessment of the herbicidal activity of some polyfunctional compounds. (2023). Locus UFV. [Link]

  • Han, J., et al. (2011). Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. Molecules. [Link]

  • Todorova, V., et al. (2022). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. ResearchGate. [Link]

  • Growth inhibition of compounds on roots and shoots against four test weeds. ResearchGate. [Link]

  • Dayan, F. E., et al. (2013). Screening for Natural Product Herbicides. California Weed Science Society. [Link]

  • Arana, M. V., & Lopez-Molina, L. (2016). Basic Techniques to Assess Seed Germination Responses to Abiotic Stress in Arabidopsis thaliana. PubMed. [Link]

  • Zedaker, S. M., et al. (2006). Evaluation of Rapid Screening Techniques for Woody Plant Herbicide Development. Weed Technology. [Link]

  • Herbicidal activities of some compounds against five weeds. ResearchGate. [Link]

  • Effect of herbicide dose on leaf chlorophyll content (SPAD value) of barley plant. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2023). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. Chemical Review and Letters. [Link]

  • Sosnoskie, L. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. University of California Agriculture and Natural Resources. [Link]

  • Seed germination inhibition test in the conventional method. ResearchGate. [Link]

  • International Rules for Seed Testing 2025. International Seed Testing Association. [Link]

  • Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. (2024). Organic Communications. [Link]

  • Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. (2022). ResearchGate. [Link]

  • Schindler, T., & Lutz, I. (1995). Growth Inhibition of Plants as a Bioassay for Herbicide Analysis. Semantic Scholar. [Link]

  • Herbicide Bioassay Study Guide. Analyzeseeds. [Link]

  • Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. ResearchGate. [Link]

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). University of Florida. [Link]

  • Lecture Seedling Root/Shoot Inhibition. University of Wisconsin-Madison. [https://agronomy.wisc.edu/wp-content/uploads/sites/2 agronomy/2017/02/Lecture-Seedling-Root-Shoot-Inhibition.pdf]([Link] agronomy/2017/02/Lecture-Seedling-Root-Shoot-Inhibition.pdf)

  • Method Validation Reports on Rules Proposals for the International Rules for Seed Testing 2018 Edition. International Seed Testing Association. [Link]

  • Li, Y., et al. (2018). Evaluation of the Methods for Estimating Leaf Chlorophyll Content with SPAD Chlorophyll Meters. MDPI. [Link]

  • Vesali, F., et al. (2018). Optical Method for Estimating the Chlorophyll Contents in Plant Leaves. National Institutes of Health. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. (2006). MDPI. [Link]

  • Herbicide Mode-Of-Action Summary. Purdue University Extension. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]

  • Overview of Herbicide Mechanisms of Action. (1995). ResearchGate. [Link]

  • Guideline - basic germination and viability tests for native plant seed. Whitsunday Catchment Landcare. [Link]

  • Wang, M., et al. (2023). Synthesis, Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

Methodological & Application

One-Pot Synthesis of 5,5-dimethyl-2-thioxoimidazolidin-4-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,5-dimethyl-2-thioxoimidazolidin-4-one, a derivative of thiohydantoin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiohydantoin scaffolds are recognized as privileged structures, frequently appearing in molecules with a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The development of efficient and straightforward synthetic routes to these core structures is paramount for the exploration of new therapeutic agents. This application note details a robust and reproducible one-pot synthesis of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery. The presented protocol is a modification of the classic Bucherer-Bergs reaction, tailored for the introduction of a thiocarbonyl group at the C2 position of the imidazolidinone ring.

Principle and Mechanistic Insights

The one-pot synthesis of this compound from acetone proceeds via a modified Bucherer-Bergs reaction. This multicomponent reaction elegantly combines a ketone (acetone), a cyanide source (potassium cyanide), an ammonium salt (ammonium carbonate), and a sulfur source in a single reaction vessel to construct the desired heterocyclic ring system.

The reaction is believed to proceed through the following key steps:

  • Formation of Aminonitrile: Initially, acetone reacts with ammonia (generated in situ from ammonium carbonate) to form an imine. Subsequent nucleophilic attack by the cyanide ion on the imine generates an α-aminonitrile intermediate.

  • Formation of a Thiocarbamate Intermediate: The aminonitrile then reacts with a sulfur source. While various sulfur-containing reagents can be employed, this protocol will conceptually outline a pathway involving a thiocyanate or a related species. The amino group of the aminonitrile attacks the electrophilic carbon of the sulfur-containing reagent to form a thiourea-like intermediate.

  • Intramolecular Cyclization: The reaction culminates in an intramolecular cyclization. The nitrogen of the newly formed thiourea attacks the nitrile carbon, leading to the formation of a five-membered ring.

  • Tautomerization and Hydrolysis: Subsequent tautomerization and hydrolysis of the imino intermediate yield the stable this compound product.

This one-pot approach offers significant advantages in terms of operational simplicity, reduced waste generation, and improved time efficiency compared to multi-step synthetic sequences.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
AcetoneACS Grade
Potassium Cyanide (KCN)≥97%
Ammonium Carbonate ((NH₄)₂CO₃)ACS Grade
Ammonium Thiocyanate (NH₄SCN)≥98%
Ethanol200 Proof, Anhydrous
Hydrochloric Acid (HCl)Concentrated (37%)
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer with heating mantle
Buchner funnel and filter paper
Standard laboratory glassware
Rotary evaporator

Safety Precautions: This protocol involves the use of highly toxic potassium cyanide . All manipulations involving potassium cyanide must be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times. An emergency cyanide poisoning antidote kit should be readily accessible.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ammonium carbonate (19.2 g, 0.2 mol) and ammonium thiocyanate (15.2 g, 0.2 mol).

  • Addition of Solvents and Acetone: To the flask, add 100 mL of ethanol and 50 mL of water. Stir the mixture until the salts are partially dissolved. Add acetone (7.3 mL, 0.1 mol) to the suspension.

  • Addition of Potassium Cyanide: In a separate beaker, carefully dissolve potassium cyanide (6.5 g, 0.1 mol) in 20 mL of water. (Caution: Highly Toxic!) . Slowly add the potassium cyanide solution to the reaction mixture in the round-bottom flask under vigorous stirring.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with continuous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3 in a fume hood. This step should be performed with caution as it may generate hydrogen cyanide gas.

  • Precipitation and Filtration: Cool the acidified mixture in an ice bath for 30 minutes to facilitate the precipitation of the product. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Add hot water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: Expect a singlet for the two methyl groups at C5 and singlets for the two N-H protons.

    • ¹³C NMR: Expect signals for the two methyl carbons, the quaternary C5 carbon, the thiocarbonyl carbon (C2), and the carbonyl carbon (C4).

    • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching, C=O stretching (amide), and C=S stretching.

    • Mass Spectrometry: Determine the molecular weight of the compound.

Reaction Workflow Diagram

One_Pot_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_intermediates Key Intermediates (Proposed) cluster_workup Work-up & Purification cluster_product Final Product Acetone Acetone Reaction_Vessel One-Pot Reaction (Ethanol/Water, Reflux) Acetone->Reaction_Vessel KCN Potassium Cyanide KCN->Reaction_Vessel NH4CO3 Ammonium Carbonate NH4CO3->Reaction_Vessel NH4SCN Ammonium Thiocyanate NH4SCN->Reaction_Vessel Aminonitrile Aminonitrile Reaction_Vessel->Aminonitrile Formation Thiocarbamate_Intermediate Thiocarbamate Intermediate Aminonitrile->Thiocarbamate_Intermediate Reaction with Sulfur Source Cyclized_Intermediate Cyclized Intermediate Thiocarbamate_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Acidification Acidification Cyclized_Intermediate->Acidification Hydrolysis/ Tautomerization Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 5,5-dimethyl-2-thioxo- imidazolidin-4-one Recrystallization->Final_Product

Caption: Workflow for the one-pot synthesis of this compound.

Discussion of Critical Parameters

  • Purity of Reagents: The use of high-purity reagents is crucial for obtaining a good yield and minimizing side reactions. Ammonium carbonate, in particular, can decompose over time, so using a fresh batch is recommended.

  • Reaction Temperature: Maintaining a gentle reflux is important. Temperatures that are too high may lead to the decomposition of reactants and intermediates, while temperatures that are too low will result in a sluggish reaction rate.

  • pH of Work-up: The acidification step is critical for the precipitation of the product. The pH should be carefully adjusted to be within the 2-3 range to ensure complete protonation and precipitation of the thiohydantoin, which is acidic.

  • Safety: The extreme toxicity of potassium cyanide cannot be overstated. All necessary safety precautions must be strictly adhered to. The acidification step should be performed slowly in a well-ventilated fume hood to control the release of any potential hydrogen cyanide gas.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionExtend the reflux time and monitor the reaction by TLC.
Decomposition of reagentsUse fresh ammonium carbonate. Ensure the reaction temperature does not significantly exceed the reflux temperature.
Product loss during work-upEnsure the acidified solution is thoroughly cooled before filtration. Use minimal amounts of cold solvent for washing the precipitate.
Product is an oil or does not precipitate Impurities are presentAttempt to purify a small sample by column chromatography to isolate the product and identify the impurities.
Incorrect pH during work-upRe-check and adjust the pH of the aqueous solution.
Product is highly colored Impurities from starting materials or side reactionsPerform the recrystallization step, possibly with the addition of activated charcoal to decolorize the solution.

Conclusion

This application note provides a comprehensive and detailed protocol for the one-pot synthesis of this compound. By following the outlined procedure and paying close attention to the critical parameters and safety precautions, researchers can reliably synthesize this valuable heterocyclic scaffold for further investigation in drug discovery and medicinal chemistry programs. The efficiency and simplicity of this one-pot method make it an attractive approach for both academic and industrial laboratories.

Application Note: High-Purity Isolation of 5,5-dimethyl-2-thioxoimidazolidin-4-one via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,5-dimethyl-2-thioxoimidazolidin-4-one (CAS No. 15998-93-3), a substituted thiohydantoin, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiohydantoin derivatives are recognized for a wide range of biological activities, serving as scaffolds for anticonvulsant, antimicrobial, and anticancer agents.[1] The purity of such compounds is paramount for accurate pharmacological screening and reproducible biological data. This application note provides a detailed protocol for the purification of this compound by recrystallization, a robust and scalable technique for the removal of impurities. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on the scientific principles underpinning the methodology.

Physicochemical Properties and Rationale for Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures. The ideal solvent for recrystallization will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 15998-93-3[2][3]
Molecular Formula C5H8N2OS[2][3][4]
Molecular Weight 144.19 g/mol [3]
Appearance White to off-white powder[4]
Purity (Typical Commercial) ≥95%[2]

One common synthetic route to thiohydantoins involves the condensation of α-amino acids with thiourea.[5][6] A potential impurity in the synthesis of this compound is unreacted thiourea, which is highly soluble in water. This property can be exploited during the purification process.

While specific solubility data for this compound is not extensively published, related thiohydantoin compounds have been successfully recrystallized from ethanol or ethanol-water mixtures.[7] This suggests that a mixed-solvent system of ethanol and water is a promising starting point for developing an effective recrystallization protocol.

Safety Precautions

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Experimental Protocol: Two-Solvent Recrystallization

This protocol employs a two-solvent system, which is particularly effective when a single solvent does not provide the ideal solubility profile. Here, ethanol is the "good" solvent in which the compound is soluble when hot, and water is the "bad" solvent (or anti-solvent) which reduces the solubility and induces crystallization upon cooling.

Materials and Equipment
  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Melting point apparatus

Protocol Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Dissolve crude product in minimum hot ethanol B Filter hot solution to remove insoluble impurities A->B If solids present C Add hot water dropwise to cloud point A->C If no solids B->C D Reheat to clarify C->D E Slow cool to room temp. D->E F Cool in ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with cold ethanol/water G->H I Dry crystals H->I

Sources

Application Note: Structural Characterization of 5,5-dimethyl-2-thioxoimidazolidin-4-one using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,5-dimethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core structure being a feature in various biologically active molecules. As with any synthesized compound intended for downstream applications, rigorous structural confirmation is a critical step in the quality control process. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive technique for the unambiguous structural elucidation of organic molecules in solution.[1] This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy.

This document will detail the necessary protocols for sample preparation and data acquisition. Furthermore, it will present an in-depth analysis of the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the expected chemical shifts and signal multiplicities. While experimental spectra for this specific molecule are not widely available in peer-reviewed literature, the principles outlined here provide a robust framework for its characterization.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several distinct proton and carbon environments that are distinguishable by NMR spectroscopy. The key NMR-active nuclei are ¹H and ¹³C.

cluster_0 This compound C4 C4(O) N3 N3(H) C4->N3 C2 C2(S) N3->C2 N1 N1(H) C2->N1 C5 C5 N1->C5 C5->C4 CH3_A C(H3) C5->CH3_A CH3_B C(H3) C5->CH3_B

Caption: Molecular structure of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes

  • Small vials for dissolution

  • Vortex mixer

Protocol:

  • Weighing the sample: For a standard ¹H NMR spectrum, weigh approximately 5-10 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: DMSO-d₆ is a suitable solvent for this compound due to its high polarity and ability to dissolve many organic molecules. Its residual proton signal at ~2.50 ppm does not typically interfere with the expected signals of the analyte.

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Homogenization: Gently vortex the vial to ensure the complete dissolution of the sample. Visually inspect the solution to ensure there is no particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a labeled NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

experimental_workflow weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in DMSO-d₆ (0.6-0.7 mL) in a vial weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter if Necessary vortex->filter if solids present transfer 5. Transfer to NMR Tube vortex->transfer if clear filter->transfer acquire 6. Acquire NMR Data transfer->acquire

Caption: Experimental workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 8-16

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

Predicted NMR Data and Interpretation

Based on the molecular structure and established principles of NMR spectroscopy, the following ¹H and ¹³C NMR spectra are predicted for this compound in DMSO-d₆.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, with two distinct signals.

  • Methyl Protons (C₅-(CH₃)₂): The six protons of the two methyl groups at the C5 position are chemically and magnetically equivalent. They are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet. The C5 is a quaternary carbon, which shields the attached methyl protons. A predicted chemical shift is in the range of 1.2-1.5 ppm .

  • Amide Protons (N₁-H and N₃-H): The two amide protons are in different chemical environments. The proton at N1 is adjacent to the thiocarbonyl group, while the proton at N3 is adjacent to the carbonyl group. These protons are acidic and their chemical shift can be concentration and temperature-dependent. They are expected to appear as two separate broad singlets. The N-H protons in similar heterocyclic systems typically resonate at lower fields. Predicted chemical shifts are in the range of 8.0-11.0 ppm .

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

  • Methyl Carbons (C₅-(CH₃)₂): The two methyl carbons are equivalent and will produce a single signal. The predicted chemical shift is in the range of 25-30 ppm .

  • Quaternary Carbon (C₅): The C5 carbon is a quaternary carbon bonded to two methyl groups and two nitrogen atoms. Its predicted chemical shift is in the range of 55-65 ppm .

  • Carbonyl Carbon (C₄): The carbon of the carbonyl group (C=O) is expected to be significantly deshielded and will appear at a downfield chemical shift, predicted to be in the range of 170-180 ppm .

  • Thiocarbonyl Carbon (C₂): The carbon of the thiocarbonyl group (C=S) is also highly deshielded, typically even more so than a carbonyl carbon. Its predicted chemical shift is in the range of 180-190 ppm .

Summary of Predicted NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration
C₅-(CH ₃)₂1.2 - 1.5Singlet6H
N₁-H 8.0 - 11.0Broad Singlet1H
N₃-H 8.0 - 11.0Broad Singlet1H
Assignment Predicted ¹³C Chemical Shift (ppm)
C₅-(C H₃)₂25 - 30
C55 - 65
C ₄=O170 - 180
C ₂=S180 - 190

Conclusion

NMR spectroscopy provides an effective and definitive method for the structural characterization of this compound. The predicted ¹H and ¹³C NMR spectra, based on fundamental principles, suggest a simple and readily interpretable set of signals that can confirm the presence of the key functional groups and the overall molecular skeleton. The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals to acquire high-quality NMR data for this and structurally related compounds, ensuring the integrity and purity of their materials.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Application Notes and Protocols for the Single-Crystal X-ray Diffraction of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of a Privileged Scaffold

The thiohydantoin moiety, a sulfur analogue of hydantoin, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2] The compound 5,5-dimethyl-2-thioxoimidazolidin-4-one, a specific derivative, serves as a crucial building block for more complex molecules. Its three-dimensional structure, elucidated through single-crystal X-ray diffraction (SC-XRD), provides invaluable insights into its molecular geometry, conformation, and the intermolecular interactions that govern its crystal packing. This detailed structural knowledge is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.

This guide provides a comprehensive, field-proven protocol for the synthesis, crystallization, and complete SC-XRD analysis of this compound. It is designed to equip researchers with the necessary steps and the underlying scientific rationale to successfully determine and interpret its crystal structure.

PART 1: Synthesis and Crystallization of High-Quality Single Crystals

The foundation of a successful SC-XRD experiment is the availability of high-quality single crystals. This begins with the synthesis of pure material followed by a meticulous crystallization process.

Protocol 1: Synthesis of this compound

This synthesis is adapted from established methods for related thiohydantoin derivatives.[3] The reaction involves the condensation of acetone, cyanide, and thiourea.

Materials:

  • Acetone

  • Potassium cyanide (KCN) or Sodium Cyanide (NaCN) - EXTREME CAUTION: Highly toxic!

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ammonium polysulfide ((NH₄)₂Sₓ) or Sodium hydrosulfide (NaSH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Bucherer-Bergs Reaction: In a well-ventilated fume hood, a mixture of acetone, potassium cyanide, and ammonium carbonate in a solution of ethanol and water is heated under reflux. This forms the hydantoin precursor, 5,5-dimethylhydantoin.

  • Thionation: The resulting 5,5-dimethylhydantoin is then reacted with a sulfurizing agent like ammonium polysulfide or sodium hydrosulfide in a suitable solvent under heat.

  • Acidification and Isolation: The reaction mixture is cooled and then carefully acidified with hydrochloric acid to precipitate the crude this compound.

  • Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to yield the pure compound. The purity should be verified by NMR and melting point determination before proceeding to crystallization.

Protocol 2: Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for SC-XRD is often a process of trial and error.[4] The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. Several methods should be attempted in parallel to maximize the chances of success.[5][6][7]

General Considerations:

  • Purity is paramount: The starting material must be of the highest possible purity.

  • Solvent Selection: Choose a solvent in which the compound is moderately soluble.[4] Highly volatile solvents should generally be avoided for slow evaporation methods.[5]

  • Cleanliness: All glassware must be scrupulously clean to avoid unwanted nucleation sites.

Recommended Crystallization Methods:

  • A. Slow Evaporation:

    • Dissolve 10-20 mg of purified this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a small, clean vial.

    • Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow evaporation of the solvent.

    • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[4]

  • B. Vapor Diffusion (Solvent/Anti-solvent):

    • Dissolve 5-10 mg of the compound in a minimal amount of a "good" solvent (e.g., DMSO or DMF, in which it is highly soluble) in a small, open inner vial.[8]

    • Place this inner vial inside a larger, sealable outer vial (e.g., a beaker or jar) containing a few milliliters of a volatile "anti-solvent" (e.g., diethyl ether or pentane), in which the compound is insoluble.[6]

    • Seal the outer vial and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, reducing the solubility of the compound and promoting crystallization.

  • C. Solvent Layering:

    • Prepare a concentrated solution of the compound in a dense, "good" solvent (like DMSO).

    • Carefully layer a less dense, miscible "anti-solvent" (such as ethanol or isopropanol) on top of the solution, creating a distinct interface.[6]

    • Crystals will form at the interface as the solvents slowly mix.

PART 2: Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next phase is the determination of the crystal structure using SC-XRD.

Experimental Workflow for SC-XRD

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_validation Validation & Analysis Crystal_Selection Crystal Selection & Mounting Unit_Cell Unit Cell Determination Crystal_Selection->Unit_Cell On Diffractometer Data_Collection Full Data Collection Unit_Cell->Data_Collection Determine Strategy Data_Reduction Data Integration & Reduction Data_Collection->Data_Reduction Raw Diffraction Images Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution hkl file Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial Model Validation Validation & CIF Generation Structure_Refinement->Validation Refined Model Analysis Structural Analysis Validation->Analysis Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol 3: Data Collection
  • Crystal Mounting: Carefully select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope. Mount the crystal on a suitable holder (e.g., a nylon loop or glass fiber) using a minimal amount of cryoprotectant oil.

  • Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. A modern instrument equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is recommended.

  • Data Collection Temperature: Cool the crystal to a low temperature (typically 100-150 K) using a cryostream. This minimizes thermal motion of the atoms, leading to better diffraction data at higher resolution.

  • Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice. This information is used to devise a strategy for collecting a complete dataset.

  • Full Data Collection: Execute a full data collection run, rotating the crystal through a series of angles to measure the intensities of a large number of unique reflections. It is crucial to collect a highly redundant and complete dataset to a sufficient resolution (typically at least 0.84 Å for publication).[9]

Protocol 4: Structure Solution and Refinement

The raw diffraction data is processed to yield a model of the atomic arrangement in the crystal. This process is iterative.[9][10]

  • Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).

  • Structure Solution: The structure is typically solved using direct methods, which are implemented in software like SHELXT.[11] This provides an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure, commonly with software like SHELXL.[10] This iterative process involves:

    • Assigning atom types (C, N, O, S).

    • Refining atomic positions and anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

    • Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

    • Checking for and modeling any disorder or twinning.

    • The refinement is complete when the model converges, indicated by low residual factors (R1, wR2) and a flat difference electron density map.[9][10]

  • Validation: The final structural model is validated using software like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic sensibility.

PART 3: Data Presentation and Interpretation

While a crystal structure for this compound is not publicly available as of this writing, we can use the data for the closely related compound, 5,5-diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate , as an illustrative example of how to present and interpret the final results.[1] The CCDC deposition number for this structure is 1855614.[1]

Table 1: Example Crystal Data and Structure Refinement Details
Parameter5,5-diphenyl-2-thioxoimidazolidin-4-one DMSO solvate[1]
Chemical formulaC₁₅H₁₂N₂OS · C₂H₆OS
Formula weight346.45
Temperature (K)100
Wavelength (Å)1.54184 (Cu Kα)
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)7.3167 (2)
b (Å)15.5894 (4)
c (Å)15.5627 (3)
β (°)101.820 (2)
Volume (ų)1737.49 (7)
Z4
Density (calculated, g/cm³)1.324
Reflections collected6995
Independent reflections3444
R_int0.030
Final R indices [I > 2σ(I)]R₁ = 0.036, wR₂ = 0.093
R indices (all data)R₁ = 0.043, wR₂ = 0.097
Goodness-of-fit on F²1.07
Interpretation of the Crystal Structure

The final refined structure provides a wealth of information:

  • Molecular Geometry: The precise bond lengths, bond angles, and torsion angles within the this compound molecule can be determined. For instance, in the diphenyl analogue, the central imidazolidine ring is nearly planar.[1][2]

  • Conformation: The three-dimensional shape of the molecule and the orientation of its substituent groups (the dimethyl groups at the C5 position) are revealed.

  • Intermolecular Interactions: A key aspect of crystal engineering and drug design is understanding how molecules interact with each other in the solid state. The analysis of the crystal packing reveals non-covalent interactions such as hydrogen bonds. In the diphenyl analogue, N—H···O and N—H···S hydrogen bonds are crucial in forming the crystal lattice.[1][2] Similar interactions would be expected for the dimethyl derivative, dictating its packing arrangement.

Logical Diagram of Structural Analysis

Structural_Analysis cluster_analysis Structural Interpretation CIF Final Crystallographic Information File (CIF) Geometry Molecular Geometry Bond Lengths Bond Angles Torsion Angles CIF->Geometry Packing Crystal Packing Symmetry Operations Unit Cell Contents Intermolecular Interactions CIF->Packing H_Bonds Hydrogen Bonding Analysis Packing->H_Bonds

Caption: From CIF data to detailed structural insights.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules like this compound. The protocols and insights provided in this guide offer a robust framework for researchers to proceed from synthesis to a fully refined and interpretable crystal structure. This structural data is fundamental to advancing our understanding of this important chemical scaffold and accelerating the development of new, innovative pharmaceuticals.

References

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

  • Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(5), 329-335. [Link]

  • Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. IUCrData, 3, x181010. [Link]

  • (n.d.). Solve a small-molecule structure. CCP4 Wiki. Retrieved from [Link]

  • (n.d.). SHELXL - An Easy Structure - Sucrose. University of Wisconsin-Madison. Retrieved from [Link]

  • Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. ResearchGate. [Link]

  • (n.d.). Small Molecule Structure Solution and Refinement. HKL Research. Retrieved from [Link]

  • ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]

  • Uekusa, H., & Fujii, K. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Aziz, H., Saeed, A., & Simpson, J. (2018). Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. ResearchGate. [Link]

  • (n.d.). scXRD: Growing single crystals. University of York Chemistry Teaching Labs. Retrieved from [Link]

  • (n.d.). Guide to Growing a Single Crystal. MIT OpenCourseWare. Retrieved from [Link]

  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals | Organic Chemistry [Video]. YouTube. [Link]

  • Jones, P. G. (n.d.). Crystal growing. Retrieved from [Link]

  • Navarrete-Vazquez, G., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(5), 341-351. [Link]

  • Gaber, M., El-Ghamry, H. A., & Atlam, F. M. (2019). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Journal of Molecular Structure, 1179, 785-793. [Link]

  • Fronczek, F. W. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Natural Products Isolation (pp. 305-325). Humana Press, New York, NY. [Link]

  • Rusanov, E. (2024, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? ResearchGate. [Link]

  • PubChem. (n.d.). 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). Retrieved from [Link]

  • Ogawa, K., et al. (2007). Crystal Structure of 5-Phenyl-2-thioxo-4-imidazolidinone. ResearchGate. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Igashira-Kamiyama, A., & Konno, T. (2014). Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1299. [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

Sources

Application Notes and Protocols for Utilizing 5,5-dimethyl-2-thioxoimidazolidin-4-one in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Thiohydantoin Scaffold as a Privileged Motif in Oncology

The search for novel anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic chemistry, the 2-thiohydantoin scaffold has emerged as a "privileged structure"—a molecular framework that is capable of providing ligands for diverse biological targets.[1][2] Derivatives of this five-membered ring are present in a wide array of biologically active compounds, demonstrating activities that span from anticonvulsant to potent anticancer effects.[3] The therapeutic success of molecules like Enzalutamide, a potent androgen receptor antagonist for castration-resistant prostate cancer, underscores the immense potential held within the thiohydantoin core.[1]

While extensive research has explored derivatives with aryl substitutions at the C-5 position, the 5,5-dimethyl-2-thioxoimidazolidin-4-one variant presents a readily accessible and synthetically versatile starting point for the development of new chemical entities. Its commercial availability as a building block offers a practical and cost-effective entry into novel drug discovery campaigns.[4][5]

This guide provides a comprehensive framework for researchers looking to explore the anticancer potential of novel derivatives based on the this compound scaffold. We will detail synthetic protocols for derivatization, provide step-by-step methodologies for in vitro evaluation, and discuss the rationale behind these experimental designs.

Part 1: Synthesis of Bioactive Derivatives

The chemical versatility of the this compound core allows for modifications at several positions, primarily at the N-1 and N-3 nitrogens and through condensation reactions involving the active methylene group at C-5 if the dimethyl groups were absent. For the 5,5-dimethyl scaffold, derivatization typically focuses on the nitrogen atoms. A common and effective strategy to generate a library of diverse compounds is through N-alkylation or N-acylation.

Protocol 1: Synthesis of N-3 Substituted Derivatives

This protocol describes a general method for the alkylation of the N-3 position of this compound. This position is often targeted to introduce various functionalities that can interact with biological targets.

Rationale: The choice of a base is critical to deprotonate the N-3 amide, rendering it nucleophilic for reaction with an alkyl halide. Potassium carbonate is a moderately strong base, suitable for this transformation without causing unwanted side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates SN2 reactions.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-3 substituted derivative.

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic studies, is most effective.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Mechanistic Studies (for active compounds) synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification mtt MTT Cytotoxicity Assay (Multiple Cell Lines) purification->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot Analysis (e.g., PI3K/AKT Pathway) ic50->western_blot G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibits Thiohydantoin Thiohydantoin Derivative Thiohydantoin->PI3K Inhibits

Caption: Simplified PI3K/AKT signaling pathway and a potential point of inhibition.

Protocol 3: Western Blot Analysis of the PI3K/AKT Pathway

Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies specific for both the total and phosphorylated forms of a protein like AKT, we can determine if a compound inhibits the pathway's activity.

Rationale: A decrease in the ratio of phosphorylated AKT (p-AKT) to total AKT is a strong indicator of PI3K/AKT pathway inhibition. This provides direct mechanistic insight into the compound's action.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-total AKT, rabbit anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis: Culture and treat cells with the IC₅₀ concentration of the test compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and boil for 5 minutes. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-AKT and total AKT bands to a loading control (e.g., GAPDH). Calculate the ratio of p-AKT to total AKT to assess pathway inhibition.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that binds to DNA, to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Rationale: Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. Flow cytometry provides a quantitative analysis of this effect.

Materials:

  • Flow cytometer

  • Flow cytometry tubes

  • Ice-cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of the test compound for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet (approx. 1x10⁶ cells) in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to untreated controls.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, starting point for the design of novel anticancer agents. Its straightforward derivatization and the established biological relevance of the broader thiohydantoin class provide a strong rationale for its investigation. The protocols detailed in this guide offer a robust framework for synthesizing a library of novel compounds and systematically evaluating their anticancer potential, from initial cytotoxicity screening to mechanistic elucidation. Future work should focus on expanding the structural diversity of the synthesized library and exploring their efficacy in more complex in vitro models, such as 3D spheroids, and eventually in vivo models to validate promising lead compounds.

References

  • Elhady, H. A., El-Sayed, R., & Al-nathali, H. S. (2018). Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties. Chemistry Central Journal, 12(1), 51. Retrieved from [Link]

  • Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wongvipat, J. (2010). Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prostate cancer (CRPC). Journal of medicinal chemistry, 53(7), 2779–2796. Retrieved from [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Retrieved from [Link]

  • Nafie, M. S., Khodair, A. I., Hassan, H. A. Y., Abd El-Fadeal, N. M., Bogari, H. A., Elhady, S. S., & Ahmed, S. A. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 14(11), 1146. Retrieved from [Link]

  • Thanusu, J., Kanagarajan, V., Nagini, S., & Gopalakrishnan, M. (2010). Chemopreventive potential of 3-[2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-ylideneamino]-2-thioxoimidazolidin-4-one on 7,12-dimethylbenz[a]anthracene (DMBA) induced hamster buccal pouch carcinogenesis. Journal of enzyme inhibition and medicinal chemistry, 25(6), 836–843. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved from [Link]

  • Wang, Z., Sheikh, S. O., & Zhang, Y. (2006). A simple synthesis of 2-thiohydantoins. Molecules (Basel, Switzerland), 11(10), 739–750. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Enzalutamide. Retrieved from [Link]

  • Yoo, J., & Shin, D. Y. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European journal of medicinal chemistry, 164, 595–619. Retrieved from [Link]

  • Youssef, A. M., & Moustafa, A. H. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13.
  • Zhang, Y., et al. (2020). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Anti-cancer agents in medicinal chemistry. Retrieved from [Link]

  • Mezoughi, A. B., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 196-222. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of 5,5-Dimethyl-2-thioxoimidazolidin-4-one Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiohydantoin Scaffold in Modern Drug Discovery

The 5,5-dimethyl-2-thioxoimidazolidin-4-one, a derivative of thiohydantoin, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This structural motif is particularly prominent in the design of potent and selective enzyme inhibitors. The thiohydantoin core can be strategically functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with the active or allosteric sites of target enzymes.[3] Notable examples include the development of androgen receptor antagonists for prostate cancer[4][5][6], inhibitors of fatty acid amide hydrolase (FAAH)[7][8], and modulators of enzymes like tyrosinase and isocitrate dehydrogenase (IDH).[2][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of this compound-based enzyme inhibitors. We will delve into the synthetic methodologies, protocols for robust enzyme inhibition assays, strategies for elucidating structure-activity relationships (SAR), and advanced techniques for characterizing enzyme-inhibitor interactions. The causality behind experimental choices is emphasized to provide a deeper understanding of the drug discovery process.

Part 1: Synthesis of this compound Derivatives

The synthesis of the core scaffold and its subsequent derivatization is a critical first step. A common and efficient method for synthesizing 5,5-disubstituted-2-thioxoimidazolidin-4-ones involves a one-pot reaction of a ketone, an alkali metal cyanide, and ammonium thiocyanate. For derivatives with varying substituents, multi-step syntheses are often employed, starting from amino acids or other precursors.[9]

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines the synthesis of the parent this compound.

Materials:

  • Acetone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium thiocyanate ((NH₄)SCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine acetone, potassium cyanide, and ammonium thiocyanate in a round-bottom flask equipped with a reflux condenser.

  • Reaction Execution: Add a solution of ammonium carbonate in water to the flask. Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the product. Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Diagram 1: General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (Ketone, Cyanide, Thiocyanate) Reaction One-Pot Reaction (e.g., Bucherer-Bergs reaction) Start->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization/ Chromatography Workup->Purification Product 5,5-Dimethyl-2-thioxo- imidazolidin-4-one Core Purification->Product Derivatization Further Functionalization (e.g., N-alkylation, C5-arylidene condensation) Product->Derivatization Final_Product Target Inhibitor Library Derivatization->Final_Product

Caption: A generalized workflow for the synthesis and derivatization of the thiohydantoin core.

Part 2: Enzyme Inhibition Assays

Once a library of compounds is synthesized, their inhibitory activity against the target enzyme must be quantified. This is typically achieved through enzyme inhibition assays, which measure the effect of the compound on the rate of the enzyme-catalyzed reaction.[10][11][12]

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing enzyme inhibition and can be adapted for various enzymes.[10]

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors. Create a dilution series of the inhibitor compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.[10]

  • Initiation of Reaction: Add the substrate to all wells to start the reaction.

  • Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Example Data for Enzyme Inhibition
Compound IDTarget EnzymeIC₅₀ (µM)Inhibition Type
DTI-01Urease15.2Mixed
DTI-02FAAH5.8Competitive
DTI-03Tyrosinase22.1Non-competitive
DTI-04IDH1 (mutant)9.4Allosteric

Data are hypothetical and for illustrative purposes only.

Part 3: Elucidating the Mechanism of Inhibition

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for understanding how an inhibitor interacts with an enzyme.[13][14] This is typically achieved through kinetic studies where the initial reaction velocity is measured at various substrate and inhibitor concentrations.

Diagram 2: Workflow for Determining Inhibition Mechanism

Inhibition_Mechanism_Workflow Start Synthesized Inhibitor with IC50 Value Kinetic_Assays Enzyme Kinetic Assays (Varying [S] and [I]) Start->Kinetic_Assays Data_Collection Measure Initial Velocities (v₀) Kinetic_Assays->Data_Collection Lineweaver_Burk Generate Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) Data_Collection->Lineweaver_Burk Analysis Analyze Changes in Km and Vmax Lineweaver_Burk->Analysis Competitive Competitive (Km increases, Vmax constant) Analysis->Competitive Lines intersect on y-axis Non_Competitive Non-competitive (Km constant, Vmax decreases) Analysis->Non_Competitive Lines intersect on x-axis Uncompetitive Uncompetitive (Km and Vmax decrease) Analysis->Uncompetitive Lines are parallel Mixed Mixed (Km and Vmax change) Analysis->Mixed Lines intersect in quadrant II

Caption: A decision-making workflow for identifying the type of enzyme inhibition.

Part 4: Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing the potency and selectivity of lead compounds.[4][5][6][15] By systematically modifying the chemical structure of the this compound scaffold and observing the effect on inhibitory activity, key structural features required for potent inhibition can be identified.

Key Areas for Modification:

  • N1 and N3 Positions: Alkylation or arylation at these positions can influence solubility, cell permeability, and interactions with the enzyme.

  • C5 Position: The dimethyl groups can be replaced with other alkyl or aryl groups to probe steric and hydrophobic interactions within the binding pocket. Condensation with aldehydes can introduce an exocyclic double bond, providing a rigid scaffold for further functionalization.[16]

Part 5: Advanced Characterization of Enzyme-Inhibitor Interactions

To gain a deeper understanding of the binding mode and to guide further rational drug design, advanced biophysical and computational techniques are employed.

X-ray Crystallography

Determining the crystal structure of the enzyme-inhibitor complex provides a high-resolution, three-dimensional view of the binding interactions.[17][18][19][20][21] This information is invaluable for identifying key amino acid residues involved in binding and for designing new inhibitors with improved affinity and selectivity.

Computational Modeling and Molecular Docking

Molecular docking simulations can predict the preferred binding orientation of an inhibitor within the enzyme's active site and estimate the binding affinity.[3][][23][24][25][26] These computational methods are particularly useful for virtual screening of compound libraries and for prioritizing candidates for synthesis and biological testing. Molecular dynamics simulations can further elucidate the dynamic nature of the enzyme-inhibitor interaction.[]

Conclusion

The this compound scaffold is a versatile and promising starting point for the development of novel enzyme inhibitors. By following a systematic approach that integrates chemical synthesis, robust biological evaluation, detailed mechanistic studies, and advanced structural characterization, researchers can effectively navigate the complex process of drug discovery. The protocols and workflows outlined in these application notes provide a solid foundation for initiating and advancing research programs focused on this important class of molecules.

References

  • Structural and Functional Characterization of Enzyme Inhibitors in the Context of Disease Tre
  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025-08-20). Google Cloud.
  • Structural characterization of inhibitors with selectivity against members of a homologous enzyme family. PubMed.
  • Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
  • Enzyme Inhibitor Characteriz
  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. PubMed Central.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021-04-16). PubMed.
  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prost
  • Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. (2022-09-25). PubMed.
  • Enzymatic Assay of Trypsin Inhibition. (2019-11-14). Protocols.io.
  • Structure-activity relationship for thiohydantoin androgen receptor antagonists for castration-resistant prost
  • Computational design of a protein-based enzyme inhibitor. PubMed Central.
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021-03-31). La Trobe University.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PubMed Central.
  • Enzyme inhibitor. Wikipedia.
  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. IntechOpen.
  • Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. (2021-08-23).
  • Computational and Experimental insights into Understanding Small Molecule-Enzyme Interactions. (2024-07-29). Google Cloud.
  • Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. (2021-08-06). Advanced Journal of Chemistry, Section A.
  • Rapid X-ray diffraction analysis of HIV-1 protease–inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme. IUCr Journals.
  • Structure−Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry.
  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2025-08-01). PubMed.
  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2024-11-02). RMIT University.
  • X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. PubMed.
  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • Special Issue of “Synthesis, Biological Evaluation and Molecular Modeling of Enzyme Inhibitors”. (2023-11-01). MDPI.
  • Perspectives on Computational Enzyme Modeling: From Mechanisms to Design and Drug Development. (2024-02-08). ACS Omega.
  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central.
  • X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central.
  • Active-site studies of enzymes by X-ray diffraction methods. Google Cloud.
  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templ
  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one deriv
  • Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one.
  • Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin.
  • Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies. PubMed Central.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv

Sources

Application Notes and Protocols for Assessing the Antimicrobial Effects of Thiohydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Interest in Thiohydantoins as Novel Antimicrobials

Thiohydantoins, a class of heterocyclic compounds, are emerging as promising scaffolds in the development of new therapeutic agents due to their diverse biological activities.[1][2][3] Of particular interest is their demonstrated antimicrobial potential against a range of Gram-positive and Gram-negative bacteria.[2][4][5] As the threat of antimicrobial resistance continues to compromise the efficacy of existing antibiotics, robust and standardized protocols for evaluating novel compounds like thiohydantoins are paramount.[6][7]

This comprehensive guide provides detailed, field-proven protocols for the systematic assessment of the antimicrobial properties of thiohydantoin derivatives. We will delve into the foundational assays for determining antimicrobial susceptibility, offering not just step-by-step instructions but also the underlying scientific principles and critical considerations for ensuring data integrity and reproducibility. The methodologies described are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), a global authority in susceptibility testing.[8][9][10]

PART 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel antimicrobial agent typically involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[11][12][13] This section details the gold-standard broth microdilution method for MIC determination.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique that provides a precise MIC value, which is crucial for understanding the potency of a compound.[8][9][14] This method involves challenging a standardized bacterial inoculum with serial dilutions of the thiohydantoin compound in a liquid growth medium.

  • Standardized Inoculum: The density of the bacterial suspension must be tightly controlled to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) to ensure that the test results are consistent and comparable across experiments.[15][16] An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a sparse inoculum may result in falsely low MICs.[17]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of most non-fastidious aerobic and facultative anaerobic bacteria as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.[15] The concentration of divalent cations (Ca²⁺ and Mg²⁺) is adjusted as it can significantly affect the activity of certain antibiotics.

  • Serial Two-Fold Dilutions: This approach allows for a systematic and logarithmic assessment of the compound's potency, enabling the determination of a specific concentration that inhibits growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Data Analysis P1 Prepare serial dilutions of Thiohydantoin in 96-well plate I1 Inoculate each well with diluted bacterial suspension P1->I1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) P3 Dilute inoculum to final testing concentration P2->P3 P3->I1 I2 Incubate at 35-37°C for 16-20 hours I1->I2 A1 Visually inspect wells for turbidity I2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2 Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_incubation Application & Incubation cluster_analysis Data Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) P2 Inoculate Mueller-Hinton agar plate to create a lawn culture P1->P2 I1 Place impregnated disks on the agar surface P2->I1 P3 Impregnate sterile paper disks with Thiohydantoin P3->I1 I2 Incubate at 35-37°C for 16-20 hours I1->I2 A1 Measure the diameter of the zone of inhibition I2->A1 A2 Interpret results based on zone size A1->A2

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove any excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth. [15] * Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Application:

    • Impregnate sterile paper disks (6 mm in diameter) with a known concentration of the thiohydantoin solution.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact. [18] * Place disks at least 24 mm apart to prevent overlapping of zones. [15]4. Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

PART 2: Advanced Characterization of Antimicrobial Activity

Beyond determining the MIC, a deeper understanding of the antimicrobial effect can be gained by assessing whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.

Time-Kill Kinetics Assay

The time-kill assay provides a dynamic picture of the antimicrobial agent's effect over time. [19][20][21]This is a crucial experiment for understanding the pharmacodynamics of a novel compound.

  • Multiple Time Points: Sampling at various time points (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, which illustrates the rate and extent of bacterial killing. [22]* Concentrations Relative to MIC: Testing at concentrations at, above, and below the MIC provides a comprehensive view of the compound's activity spectrum.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_sampling Sampling & Plating cluster_analysis Data Analysis P1 Prepare bacterial culture in log phase of growth P2 Add Thiohydantoin at various MIC multiples P1->P2 S1 Take aliquots at specified time points P2->S1 S2 Perform serial dilutions and plate on agar S1->S2 A1 Incubate plates and count colonies (CFU/mL) S2->A1 A2 Plot log10 CFU/mL versus time A1->A2 A3 Determine bactericidal/ bacteriostatic activity A2->A3

Caption: Workflow for the time-kill kinetics assay.

  • Preparation:

    • Prepare a logarithmic-phase bacterial culture in CAMHB.

    • In separate flasks, add the thiohydantoin compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. [22]3. Quantification of Viable Bacteria:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a known volume of each dilution onto Mueller-Hinton agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the thiohydantoin.

    • A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity. [20][23]A <3-log₁₀ reduction with inhibition of growth compared to the control is considered bacteriostatic. [23]

PART 3: Data Interpretation and Quality Control

Accurate and reliable data are the cornerstones of antimicrobial drug development. This section provides guidance on interpreting the results and implementing essential quality control measures.

Interpreting MIC and Disk Diffusion Results
  • MIC Values: The MIC is a direct measure of a compound's potency. Lower MIC values indicate higher potency. [11][24]However, comparing the MIC of a novel compound to that of an established antibiotic should be done with caution, as factors like mechanism of action and pharmacokinetics also play a role. [13][24]* Zone of Inhibition: For the disk diffusion test, the diameter of the inhibition zone is inversely related to the MIC. [7]Larger zones generally indicate greater susceptibility. [25]Interpretive criteria (Susceptible, Intermediate, Resistant) are established by organizations like CLSI for clinically approved antibiotics. [24][26]For novel compounds like thiohydantoins, these breakpoints will not exist, and the zone diameter should be used as a relative measure of activity.

Parameter Interpretation Considerations
MIC (µg/mL) The lowest concentration that inhibits visible growth. [12]Lower values indicate higher potency.
Zone Diameter (mm) The diameter of the area with no bacterial growth. [27]Larger diameters generally correlate with lower MICs. [7]
Time-Kill Analysis Reduction in viable cell count over time.A ≥3-log₁₀ reduction indicates bactericidal activity. [20]
Quality Control: The Self-Validating System

To ensure the accuracy and reproducibility of susceptibility testing, a robust quality control (QC) program is essential. [28][29][30]

  • Reference Strains: Standardized, well-characterized bacterial strains with known susceptibility profiles must be tested in parallel with the experimental compounds. The American Type Culture Collection (ATCC) provides a range of recommended QC strains. [31][32] * Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 25923

    • Pseudomonas aeruginosa ATCC 27853

    • Enterococcus faecalis ATCC 29212

  • Acceptance Criteria: The MIC values or zone diameters for the QC strains must fall within the established acceptable ranges as defined by CLSI. [30]If the QC results are out of range, the experimental results are considered invalid, and the assay must be repeated. [30]* Common Sources of Error:

    • Improper inoculum preparation. [17] * Incorrect incubation conditions (time, temperature). [17] * Variation in media composition or depth. [14] * Deterioration of the antimicrobial agent. [14]

PART 4: Special Considerations for Thiohydantoins

While the standard protocols described are broadly applicable, the specific physicochemical properties of thiohydantoin derivatives may require special attention.

  • Solubility: Thiohydantoins can exhibit variable solubility in aqueous media. It is crucial to ensure that the compound is fully dissolved in the stock solution and does not precipitate upon dilution in the test medium. If solubility is a concern, the use of a co-solvent like DMSO is acceptable, but its final concentration must be controlled and tested for any intrinsic antimicrobial activity.

  • Mechanism of Action: The potential mechanisms of action for thiohydantoins include the inhibition of enzymes like DNA gyrase and topoisomerase IV, as well as disruption of the cell membrane. [1][5]Understanding the putative mechanism can inform the selection of appropriate bacterial strains and may help explain observed susceptibility patterns. For instance, if a thiohydantoin is suspected to target a specific pathway, strains with known mutations in that pathway could be included in the testing panel.

  • Structure-Activity Relationship (SAR): When screening a library of thiohydantoin analogs, systematic variations in the substituents on the thiohydantoin ring can provide valuable insights into the SAR. [3]This information is critical for optimizing the antimicrobial potency and selectivity of the lead compounds.

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive assessment of the antimicrobial properties of novel thiohydantoin compounds. By adhering to these standardized methodologies, implementing rigorous quality control measures, and considering the unique characteristics of this chemical class, researchers can generate high-quality, reproducible data that will be instrumental in the development of the next generation of antimicrobial agents.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). idexx. [Link]

  • Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). (n.d.). ResearchGate. [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. [Link]

  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. (2025, July 31). Dr.Oracle. [Link]

  • Disk diffusion test. (n.d.). Wikipedia. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). [Link]

  • Quality Control Strains (standard strains) and their Uses. (2021, November 20). Microbe Online. [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes. [Link]

  • Time Kill Assay. (n.d.). Scribd. [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. More would be added soon. Bacitracin Differe. (n.d.). Microrao. [Link]

  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). PMC - NIH. [Link]

  • A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLICATIONS. (n.d.). ijrpr. [Link]

  • Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. (n.d.). PubMed. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021, April 1). Acta Scientific. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). [Link]

  • Synthesis and Antimicrobial Activity of Thiohydantoins Derived from L-Amino Acids. (n.d.). ResearchGate. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023, August 28). Microbiology Class. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. [Link]

  • M07-A8. (n.d.). Regulations.gov. [Link]

  • Validation of high-throughput time-kill assay. (n.d.). HELDA - University of Helsinki. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2025, August 6). ResearchGate. [Link]

  • Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. (n.d.). MDPI. [Link]

  • MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. [Link]

  • Antimicrobial Susceptibility Testing Challenges. (2016, July 21). myadlm.org. [Link]

  • Synthesis and Antimicrobial Activity of Thiohydantoins Obtained from L-Amino Acids. (2020, January 1). [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.). [Link]

  • What are some factors that could affect antimicrobial susceptibility testing?. (2023, September 3). ResearchGate. [Link]

  • Challenges in Antimicrobial Susceptibility Testing and Reporting. (n.d.). Oxford Academic. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Link]

  • Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. (2022, February 5). PubMed. [Link]

Sources

Application Notes and Protocols for 5,5-dimethyl-2-thioxoimidazolidin-4-one and its Analogs in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Versatile 2-Thioxoimidazolidin-4-one Scaffold

The 2-thioxoimidazolidin-4-one, or 2-thiohydantoin, core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal and agricultural chemistry.[1][2] While the specific compound 5,5-dimethyl-2-thioxoimidazolidin-4-one is commercially available, its direct application in agricultural research is not extensively documented in current literature. However, the broader class of 2-thiohydantoin derivatives has demonstrated significant potential as herbicides and fungicides, making this structural family a fertile ground for the discovery of novel agrochemicals.[3]

This guide provides an in-depth exploration of the agricultural applications of the 2-thiohydantoin scaffold, with a focus on its utility in developing new herbicidal and fungicidal agents. We will delve into the mechanistic underpinnings of their biological activity, provide detailed protocols for synthesis and bioassays, and present quantitative data to inform experimental design. While specific data on the 5,5-dimethyl derivative is limited, the principles and protocols outlined herein are directly applicable to its study and to the exploration of other analogs.

Part 1: Herbicidal Applications of 2-Thioxoimidazolidin-4-one Derivatives

Derivatives of the hydantoin and thiohydantoin families have been identified as potent herbicides.[4] Their mode of action often involves the disruption of essential amino acid or nucleotide biosynthesis pathways in plants.

Mechanism of Action: Inhibition of Adenylosuccinate Synthetase (AdSS)

A key herbicidal mechanism for the related hydantoin class of compounds, such as hydantocidin, is the inhibition of adenylosuccinate synthetase (AdSS).[5] This enzyme is a critical component of the de novo purine biosynthesis pathway, catalyzing the conversion of inosine monophosphate (IMP) to adenylosuccinate, a precursor to adenosine monophosphate (AMP).[6] AMP is a vital building block for DNA, RNA, and ATP.

It is hypothesized that 2-thiohydantoin derivatives act as proherbicides. In the plant cell, they are metabolized into a phosphorylated form that acts as a potent, competitive inhibitor of AdSS with respect to IMP.[7] By binding to the IMP site on the enzyme, the inhibitor forms a tight, dead-end complex that blocks the production of AMP, leading to a cascade of metabolic disruptions and ultimately, plant death.[6][7]

graph Herbicidal_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Figure 1. Proposed herbicidal mechanism of 2-thiohydantoin derivatives via inhibition of Adenylosuccinate Synthetase (AdSS).
Protocol for Synthesis of 5-Substituted-2-Thiohydantoin Derivatives

This protocol provides a general method for the synthesis of 5-substituted-2-thiohydantoin derivatives, which can be adapted for creating a library of compounds for screening. For the synthesis of the title compound, this compound, a variation of the Bucherer-Bergs reaction using acetone cyanohydrin and ammonium thiocarbonate could be explored, analogous to the synthesis of 5,5-dimethylhydantoin.[5]

Objective: To synthesize a 5-substituted-2-thiohydantoin derivative from an α-amino acid and ammonium thiocyanate.

Materials:

  • α-amino acid (e.g., L-phenylalanine, L-leucine, etc.)

  • Ammonium thiocyanate

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the α-amino acid (1 equivalent), ammonium thiocyanate (1.6 equivalents), and a 9:1 mixture of acetic anhydride and glacial acetic acid.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. The reaction can be performed using conventional heating for 30 minutes or under microwave irradiation for approximately 2 minutes for a more rapid synthesis.[8]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: The crude 2-thiohydantoin derivative will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to yield the final product.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.

Protocol for Greenhouse Herbicide Bioassay

This protocol outlines a whole-plant bioassay to determine the herbicidal efficacy (e.g., GR₅₀ - the dose causing 50% growth reduction) of a test compound.

Objective: To evaluate the post-emergence herbicidal activity of a 2-thiohydantoin derivative on target weed species.

Materials:

  • Test compound (e.g., synthesized 2-thiohydantoin derivative)

  • Weed species seeds (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))

  • Susceptible crop species for control (e.g., Triticum aestivum (wheat))

  • Pots (10-cm diameter) filled with standard greenhouse potting mix

  • Greenhouse with controlled environment (25/18°C day/night, 16h photoperiod)

  • Laboratory spray chamber with a flat-fan nozzle

  • Acetone, surfactant (e.g., Tween 20)

  • Analytical balance

Procedure:

  • Plant Preparation: Sow seeds of the selected weed and crop species in pots. After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants per pot). Grow the plants in the greenhouse until they reach the 2-3 true leaf stage.

  • Herbicide Formulation: Prepare a stock solution of the test compound in acetone. For application, create a series of dilutions from the stock solution and mix with water containing a surfactant (e.g., 0.1% v/v Tween 20) to achieve the desired application rates.

  • Application: Randomly assign pots to different treatment groups (including an untreated control sprayed only with the water/surfactant/acetone vehicle). Apply the herbicide solutions using a calibrated laboratory spray chamber to ensure uniform coverage.

  • Data Collection:

    • Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess plant injury using a scale of 0% (no effect) to 100% (complete death).

    • Biomass Measurement: At 21 DAT, harvest the above-ground biomass for each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent growth reduction relative to the untreated control.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) on the dose-response data to determine the GR₅₀ value.[9]

Quantitative Data: Herbicidal Efficacy

The following table summarizes representative herbicidal activity data for 2-thiohydantoin derivatives from the literature.

Compound IDTarget Weed SpeciesApplication Rate (g/ha)Efficacy (% Control)Reference
6-16 Stellaria media (Chickweed)100060[10]
6-28 Echinochloa crus-galli (Barnyardgrass)100050[10]
6-28 Setaria viridis (Green foxtail)100050[10]

Part 2: Fungicidal Applications of 2-Thioxoimidazolidin-4-one Derivatives

The 2-thiohydantoin scaffold is also a promising starting point for the development of novel fungicides. Several derivatives have shown potent activity against a range of plant pathogenic fungi.[11][12]

Mechanism of Action: Inhibition of Mitochondrial Complex III

A primary target for many modern fungicides is the mitochondrial electron transport chain, which is essential for cellular respiration and ATP production. Specifically, some novel thiohydantoin analogues have been shown to inhibit Complex III (the cytochrome bc₁ complex).[1]

Inhibition of Complex III disrupts the electron flow from ubiquinol to cytochrome c, which in turn halts the pumping of protons across the inner mitochondrial membrane.[13] This collapses the mitochondrial membrane potential, severely impairing ATP synthesis and leading to an energy crisis within the fungal cell, ultimately causing cell death. This mechanism is a well-validated target, and compounds acting on it can provide effective disease control.[14]

graph Fungicidal_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Figure 2. Fungicidal mechanism of 2-thiohydantoin derivatives via inhibition of mitochondrial Complex III.
Protocol for In Vitro Fungicide Bioassay

This protocol describes the poisoned food technique to determine the EC₅₀ (effective concentration to inhibit 50% of mycelial growth) of a test compound against a plant pathogenic fungus.

Objective: To quantify the in vitro fungicidal activity of a 2-thiohydantoin derivative.

Materials:

  • Test compound

  • Pure culture of a plant pathogenic fungus (e.g., Botrytis cinerea, Alternaria solani)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

Procedure:

  • Stock Solution Preparation: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10,000 ppm).

  • Media Preparation: Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.

  • Poisoned Media: Under sterile conditions in a laminar flow hood, add appropriate volumes of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Also prepare a control plate containing PDA with the same concentration of DMSO used in the highest test concentration. Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubation: Seal the plates with parafilm and incubate them at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: When the fungal colony in the control plate has reached near the edge of the plate, measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(DC - DT) / DC] * 100, where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.

    • Use statistical software to perform a probit analysis or a non-linear regression on the dose-response data to calculate the EC₅₀ value.

Quantitative Data: Fungicidal Efficacy

The following table presents EC₅₀ values for representative fungicidal thiohydantoin derivatives against various plant pathogens.

Compound IDPathogen SpeciesEC₅₀ (µg/mL)Reference
5j Phytophthora capsici (mycelial growth)0.38[1]
5j Phytophthora capsici (cystospore germination)0.026[1]
Compound 6 Botrytis cinerea3.31[8]
Compound 3s Botryosphaeria dothidea>90% inhibition at 100 µg/mL[1]
Conclusion and Future Directions

The 2-thiohydantoin scaffold is a versatile and promising platform for the discovery of novel agricultural chemicals. While this compound itself is not yet established as an agrochemical, its structural relatives have demonstrated potent herbicidal activity, likely through the inhibition of adenylosuccinate synthetase, and fungicidal activity via the disruption of mitochondrial respiration.

The protocols and data presented in this guide provide a robust framework for researchers to:

  • Synthesize novel 2-thiohydantoin derivatives.

  • Screen these compounds for herbicidal and fungicidal activity.

  • Elucidate their mechanisms of action.

Future research should focus on synthesizing and testing a broader range of 5,5-disubstituted-2-thiohydantoin derivatives, including the dimethyl variant, to explore the structure-activity relationships and potentially identify new lead compounds for commercial development. The exploration of this chemical space could lead to the development of new, effective, and environmentally safer solutions for crop protection.

References

  • ijrpr. A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLICATIONS. Available at: [Link].

  • Design, Synthesis, and Antifungal/Antioomycete Activity of Thiohydantoin Analogues Containing Spirocyclic Butenolide. PubMed. Available at: [Link].

  • Synthesis, spectroscopy, and theoretical calculations of some 2-thiohydantoin derivatives as possible new fungicides. PubMed. Available at: [Link].

  • Rapid synthesis of 5-substituted-l-acetyl-2-thiohydantoin derivatives under microwave irradiation. Nanjing Tech University. Available at: [Link].

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link].

  • Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link].

  • Utility of 2-Thiohydantoin Derivatives in the Synthesis of Some Condensed Heterocyclic Compounds with Expected Biological Activity. ResearchGate. Available at: [Link].

  • acetone cyanohydrin - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • EC50 values of 2-AP and its synthetic derivatives on the in vitro... ResearchGate. Available at: [Link].

  • Herbicide dose required for 50% reduction (GR50) of dry biomass and resistance index. ResearchGate. Available at: [Link].

  • 5,5-Dimethylhydantoin - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. Der Pharma Chemica. Available at: [Link].

  • Inhibition of mitochondrial complex III induces differentiation in acute myeloid leukemia. PubMed. Available at: [Link].

  • Adenylosuccinate synthetase from maize. Purification, properties, and mechanism of inhibition by 5'-phosphohydantocidin. PubMed. Available at: [Link].

  • Feedback inhibition and product complexes of recombinant mouse muscle adenylosuccinate synthetase. PubMed. Available at: [Link].

  • CN102002000B - Method for producing 5,5-dimethyl hydantoin - Google Patents. Google Patents.
  • High-level inhibition of mitochondrial complexes III and IV is required to increase glutamate release from the nerve terminal. PubMed Central. Available at: [Link].

  • Acetone cyanohydrin - Wikipedia. Wikipedia. Available at: [Link].

  • Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. PubMed. Available at: [Link].

  • Parameters and estimated herbicide rate corresponding to GR 50 values... ResearchGate. Available at: [Link].

  • Inhibition of mitochondrial complex III or dihydroorotate dehydrogenase (DHODH) triggers formation of poly(A)+ RNA foci adjacent to nuclear speckles following activation of ATM (ataxia telangiectasia mutated). National Institutes of Health. Available at: [Link].

  • Inhibition of adenylosuccinate synthetase and adenylosuccinate lyase from Ehrlich ascites-tumour cells by 6-thioinosine 5′-phosphate. National Institutes of Health. Available at: [Link].

  • Inhibition of complex III of the mitochondrial electron transport chain... ResearchGate. Available at: [Link].

  • What are ADSS2 inhibitors and how do they work? - Patsnap Synapse. Patsnap. Available at: [Link].

  • Complex III Inhibition-Induced Pulmonary Hypertension Affects the Mitochondrial Proteomic Landscape. MDPI. Available at: [Link].

  • GR50 (growth reduction by 50%) ratio of vegetative parameters and ALS activity of three weedy sunflower populations in response to nicosulfuron. ResearchGate. Available at: [Link].

  • Adenylosuccinic Acid: An Orphan Drug with Untapped Potential. MDPI. Available at: [Link].

  • Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. National Institutes of Health. Available at: [Link].

  • Dose–Response Curves of Pelargonic Acid against Summer and Winter Weeds in Central Italy. MDPI. Available at: [Link].

Sources

Application Notes and Protocols: A Researcher's Guide to Characterizing 5,5-dimethyl-2-thioxoimidazolidin-4-one as a Novel Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental framework for researchers, chemists, and drug development professionals aiming to investigate the potential of 5,5-dimethyl-2-thioxoimidazolidin-4-one (DMTI) as a ligand in coordination chemistry. Thiohydantoin derivatives are a class of heterocyclic compounds that have garnered significant attention for their diverse biological activities and applications as versatile intermediates in organic synthesis.[1][2] The unique structural features of DMTI, possessing multiple potential donor atoms (sulfur, nitrogen, and oxygen), make it an intriguing candidate for the development of novel metal complexes with unique catalytic, medicinal, or material properties.[3] This document moves beyond a simple recitation of steps, offering a strategic workflow grounded in established principles of coordination chemistry. We will detail the necessary protocols from initial ligand characterization to the comprehensive analysis of its metal complexes, including spectroscopic, thermodynamic, and structural elucidation techniques, and culminating in an assessment of functional activity.

Strategic Workflow for Ligand Characterization

A systematic investigation is paramount to fully understand the coordination behavior of a new ligand. The workflow presented here ensures a logical progression from the foundational characterization of the free ligand to the synthesis, detailed analysis, and functional testing of its metal complexes. Each stage builds upon the last, providing a complete profile of the ligand's capabilities.

G A Synthesis & Purification of DMTI B Physicochemical Characterization (NMR, IR, MS, Purity) A->B C Theoretical Analysis of Coordination Modes B->C D Synthesis of Metal-DMTI Complex C->D Select Metal Precursor E Solution-State Binding Analysis (UV-Vis, NMR Titration) D->E G Structural Elucidation (X-Ray Crystallography) D->G F Thermodynamic Profiling (Isothermal Titration Calorimetry) E->F H Catalytic Activity Assay F->H Binding Data G->H Characterized Complex I Data Analysis & Reporting H->I

Figure 1: Overall experimental workflow.

Foundational Analysis of the Ligand

Before complexation studies can begin, it is critical to ensure the purity and structural integrity of the this compound (DMTI) ligand.

2.1. Synthesis and Purity DMTI can be synthesized via established methods for thiohydantoin derivatives, often involving the reaction of an amino acid precursor with a thiocyanate or by using thiourea.[4][5] The crude product must be purified, typically by recrystallization, to achieve a purity of >95%, which can be confirmed by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR). Commercial sources are also available.[6]

2.2. Physicochemical Characterization A full characterization of the purified ligand is mandatory.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure in solution. The spectra should be consistent with the this compound structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups. Expect to see characteristic stretches for N-H, C=O (amide), and C=S (thioamide) bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: To serve as a benchmark for purity.

Theoretical Considerations & Potential Coordination Modes

The DMTI scaffold presents three distinct heteroatoms (S, O, N) that could potentially coordinate with a metal center. The thioamide group (-NH-C(S)-) is a particularly interesting moiety. The "soft" sulfur donor is expected to have a high affinity for soft metal ions (e.g., Pd²⁺, Pt²⁺, Ag⁺, Cu⁺), while the "hard" oxygen of the carbonyl group may prefer hard metal ions (e.g., Fe³⁺, Cr³⁺, Al³⁺). The nitrogen atoms can also act as donors. This versatility allows for multiple binding modes, including monodentate and bidentate chelation.

G cluster_0 Potential Coordination Modes of DMTI L1 S-Monodentate DMTI1 DMTI L2 N,S-Bidentate Chelation DMTI2 DMTI L3 O,S-Bidentate Chelation DMTI3 DMTI L4 Bridging Mode DMTI4 DMTI M1 M M2 M M3 M M4 M1 M5 M2 DMTI1->M1 S DMTI2->M2 S DMTI2->M2 N DMTI3->M3 S DMTI3->M3 O DMTI4->M4 S DMTI4->M5 N

Figure 2: Potential coordination modes of DMTI with a metal center (M).

Experimental Protocols for Ligand-Metal Interaction Studies

The following protocols provide a robust framework for characterizing the interaction between DMTI and a chosen metal ion. Palladium(II) is used as an illustrative example due to its known affinity for sulfur-containing ligands.[7][8]

Protocol 1: Synthesis of a Palladium(II)-DMTI Complex

This protocol describes a general method for synthesizing a [Pd(DMTI)₂Cl₂] type complex.

Rationale: The direct reaction between the ligand and a metal salt in a suitable solvent is the most straightforward method for complex synthesis. Methanol is chosen for its ability to dissolve the reactants and precipitate the product complex.

Materials:

  • This compound (DMTI)

  • Palladium(II) chloride (PdCl₂) or Potassium tetrachloropalladate(II) (K₂PdCl₄)

  • Methanol (Anhydrous)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve DMTI (2 equivalents) in anhydrous methanol.

  • In a separate flask, dissolve the palladium salt (1 equivalent) in a minimal amount of methanol. For PdCl₂, gentle heating may be required. K₂PdCl₄ is generally more soluble.

  • Slowly add the palladium salt solution to the stirring ligand solution at room temperature.

  • A color change or the formation of a precipitate is typically observed immediately or within a few hours.

  • Allow the reaction to stir for 12-24 hours to ensure completion.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with cold methanol and then diethyl ether to remove unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the solid product using IR, Elemental Analysis, and prepare for further analysis like X-ray crystallography. Studies have shown that with palladium, both S-coordination and N,S-coordination are possible depending on the reaction conditions.[7][8]

Protocol 2: Spectroscopic Investigation of Binding in Solution (UV-Vis Titration)

This technique is used to determine the binding stoichiometry and the association constant (Kₐ) of the complex in solution.[9]

Rationale: Metal-ligand binding often results in a change in the electronic environment of the ligand, which can be observed as a shift in its UV-Vis absorption spectrum. By systematically titrating a metal solution into a ligand solution and monitoring these changes, one can model the binding equilibrium.[10][11]

Materials:

  • Stock solution of DMTI (e.g., 1 mM) in a suitable solvent (e.g., Methanol, Acetonitrile).

  • Stock solution of a metal salt (e.g., PdCl₂, 20 mM) in the same solvent.

  • UV-Vis Spectrophotometer with a quartz cuvette (1 cm path length).

  • Microsyringe.

Procedure:

  • Setup: Place a known volume and concentration of the DMTI solution (e.g., 2 mL of 0.05 mM) into the cuvette.

  • Initial Spectrum: Record the initial UV-Vis spectrum of the free ligand.

  • Titration: Add small, precise aliquots (e.g., 2-10 µL) of the concentrated metal salt solution directly into the cuvette using the microsyringe.

  • Equilibration & Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate for 1-2 minutes. Record the full UV-Vis spectrum.

  • Repeat: Continue this process until no further significant changes are observed in the spectrum, indicating saturation of the binding sites. This typically occurs after adding 2-3 equivalents of the metal.[12]

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is maximal) against the molar ratio of [Metal]/[Ligand].[13]

    • The inflection point of this curve can indicate the binding stoichiometry (e.g., a sharp break at a ratio of 0.5 suggests a 1:2 Metal:Ligand complex).

    • Use non-linear regression analysis software to fit the titration data to a suitable binding model (e.g., 1:1, 1:2) to calculate the binding constant (Kₐ).[11][14]

G cluster_0 UV-Vis Titration Workflow A Prepare Ligand & Metal Stock Solutions B Record Initial Spectrum of Ligand in Cuvette A->B C Add Aliquot of Metal Solution B->C D Mix, Equilibrate, Record Spectrum C->D E Saturation Reached? D->E E->C No F Plot Absorbance vs. [M]/[L] Ratio E->F Yes G Fit Data to Binding Model (Calculate Kₐ & Stoichiometry) F->G

Figure 3: Flowchart for a UV-Vis binding titration experiment.

Protocol 3: Thermodynamic Characterization (Isothermal Titration Calorimetry - ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.[15] It determines the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[16][17][18]

Rationale: Unlike spectroscopic methods that rely on secondary reporters, ITC measures the heat of reaction directly, making it a gold-standard for thermodynamic analysis. This allows for a deeper understanding of the forces driving the interaction (e.g., whether it is enthalpy- or entropy-driven).[19]

Materials:

  • Isothermal Titration Calorimeter.

  • Degassed solutions of DMTI (in the sample cell) and the metal salt (in the syringe) prepared in the exact same buffer/solvent.

  • Concentration of the macromolecule (in the cell) should be chosen such that the 'c' value (c = n * [Macromolecule] * Kₐ) is between 10 and 1000.

Procedure:

  • Sample Preparation: Prepare a solution of DMTI (e.g., 0.1 mM) and a more concentrated solution of the metal salt (e.g., 1-2 mM). Both solutions MUST be in the identical, degassed buffer to minimize heats of dilution.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25 °C). Load the DMTI solution into the sample cell and the metal salt solution into the injection syringe.

  • Titration Experiment: Program the instrument to perform a series of small, timed injections (e.g., 15-20 injections of 2 µL each) of the metal solution into the DMTI solution while stirring.

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat-flow peak.

  • Data Analysis:

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol of injectant) against the molar ratio of [Metal]/[Ligand].

    • Fit this binding isotherm using the software provided with the instrument to a suitable binding model. The software will directly output the values for n (stoichiometry), Kₐ (or K₋d), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated automatically (ΔG = -RTlnKₐ; ΔG = ΔH - TΔS).

ParameterInformation ProvidedTypical Units
n Stoichiometry of Binding (Ligand:Metal)Dimensionless
Kₐ Association Constant (Binding Affinity)M⁻¹
K₋d Dissociation Constant (1/Kₐ)M
ΔH Enthalpy of Bindingkcal/mol or kJ/mol
ΔS Entropy of Bindingcal/mol·K or J/mol·K
Table 1: Thermodynamic parameters obtained from an ITC experiment.
Protocol 4: Structural Elucidation of the Metal-Ligand Complex

Determining the precise three-dimensional structure of the complex is crucial for understanding its properties.

A. NMR Spectroscopy Rationale: Coordination to a metal center significantly alters the electronic environment of the ligand's nuclei. This causes shifts in the corresponding NMR signals, providing direct evidence of which atoms are involved in binding.[20][21] Procedure:

  • Acquire a high-resolution ¹H NMR spectrum of the free DMTI ligand in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum of the purified metal-DMTI complex under the same conditions.

  • Compare the two spectra. Protons near a coordination site will typically show a significant downfield or upfield shift (coordination chemical shift).[22] For example, if the thioamide N-H proton signal shifts significantly, it suggests coordination through either the nitrogen or the sulfur atom, which alters its electronic density.[23]

B. Single-Crystal X-ray Diffraction Rationale: This is the definitive method for determining the atomic and molecular structure of a crystalline material.[24] It provides precise bond lengths, bond angles, and the overall coordination geometry of the metal center.[25][26] Procedure:

  • Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. A common method is slow evaporation or vapor diffusion.

    • Dissolve the purified metal-DMTI complex in a suitable solvent (e.g., DMF or DMSO) to create a saturated solution.

    • In a small vial, layer this solution with a less-polar "anti-solvent" (e.g., diethyl ether, pentane) in which the complex is insoluble.

    • Seal the container and allow it to stand undisturbed for several days to weeks. The slow diffusion of the anti-solvent will gradually decrease the solubility of the complex, promoting slow crystal growth.

  • Data Collection: Mount a suitable crystal on an X-ray diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Use specialized software to solve the phase problem and refine the crystal structure. The output is a 3D model of the complex showing the exact connectivity of the atoms.[27][28]

Protocol 5: Evaluation of Catalytic Activity

Many transition metal complexes are developed for their catalytic properties.[29] This protocol provides a general template for assessing the catalytic potential of a newly synthesized Metal-DMTI complex in a model reaction, such as a Suzuki cross-coupling.

Rationale: Assessing the ability of the complex to catalyze a well-understood transformation provides a benchmark for its functional potential and allows for comparison with existing catalysts.[30][31]

Materials:

  • Synthesized Metal-DMTI complex (the catalyst).

  • Reactants for the model reaction (e.g., Phenylboronic acid and Iodobenzene for a Suzuki reaction).

  • Base (e.g., K₂CO₃).

  • Solvent (e.g., Toluene/Water mixture).

  • Internal standard for GC/HPLC analysis (e.g., Dodecane).

  • Reaction vials, heating block, and magnetic stirrer.

  • Gas Chromatograph (GC) or HPLC for reaction monitoring.

Procedure:

  • Reaction Setup: In a reaction vial, combine iodobenzene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the internal standard.

  • Add the solvent mixture to the vial.

  • Add the Metal-DMTI complex catalyst (e.g., 0.1 - 1 mol%).

  • Seal the vial, and place it in a pre-heated block (e.g., 100 °C).

  • Monitoring: At regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, etc.), withdraw a small aliquot from the reaction mixture, quench it, and analyze it by GC or HPLC to determine the concentration of the product (biphenyl).

  • Data Analysis:

    • Plot the product yield (%) versus time to generate a reaction profile.

    • Calculate the initial turnover frequency (TOF), a measure of catalyst activity, from the initial slope of the reaction profile.

References

  • Thermodynamics of ligand-metal complex binding: An isothermal titration calorimetry study. (2018). APS.
  • Velazquez-Campoy, A., et al. (n.d.). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed. Available at: [Link]

  • Li, J., & Chan, C. S. (2014). Tools and Methods for Investigating Synthetic Metal-Catalyzed Reactions in Living Cells. Inorganic chemistry, 53(15), 7855–7861. Available at: [Link]

  • Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. (2024). Preprints.org. Available at: [Link]

  • Proserpio, D. F., et al. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section A: Foundations and Advances, 70(5), 419-441. Available at: [Link]

  • The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. (n.d.). PubMed Central. Available at: [Link]

  • Wilcox, D. E. (2008). Isothermal titration calorimetry of metal ions binding to proteins: an overview of recent studies. Journal of Inorganic Biochemistry, 102(3), 433-445. Available at: [Link]

  • Al-Majidi, S. M. H. (2020). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Letters in Organic Chemistry, 17(1), 2-15. Available at: [Link]

  • Isothermal titration calorimetry. (n.d.). Wikipedia. Available at: [Link]

  • Crisponi, G., et al. (1990). REACTION BETWEEN [PdCl4]2- AND this compound. Journal of Coordination Chemistry, 30(3-4), 301-310. Available at: [Link]

  • Shin, D. Y., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European journal of medicinal chemistry, 164, 575–594. Available at: [Link]

  • Crisponi, G., et al. (1990). REACTION BETWEEN [PdCl4]2- AND this compound. ResearchGate. Available at: [Link]

  • Proserpio, D. F., et al. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section A, 70(5), 419-441. Available at: [Link]

  • Computational screening of Thiohydantoin Derivatives for antitumor activity. (2020). ResearchGate. Available at: [Link]

  • Jahnke, W., & Widmer, H. (1995). NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors. Cellular and Molecular Life Sciences, 51(5), 443-448. Available at: [Link]

  • A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLICATIONS. (2024). International Journal of Research and Publication Reviews. Available at: [Link]

  • Rosu, T., et al. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia, 62(6), 1048-1061. Available at: [Link]

  • How do I calculate global binding constant for a 3:3 metal ligand complexes? (2015). ResearchGate. Available at: [Link]

  • Mehn, M. P., et al. (2003). Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. Journal of the American Chemical Society, 125(25), 7686–7694. Available at: [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Available at: [Link]

  • Investigation of metal ion binding biomolecules one molecule at a time. (2024). Frontiers in Chemistry. Available at: [Link]

  • Conradie, J. (2011). Structure of Coordination Complexes: The Synergy between NMR Spectroscopy and Computational Chemistry. South African Journal of Chemistry, 64, 190-202. Available at: [Link]

  • Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. (2024). Oriental Journal of Chemistry. Available at: [Link]

  • UV/VIS Cd(II) binding titrations UV/VIS titration of Cd(II) into a... (n.d.). ResearchGate. Available at: [Link]

  • Rosu, T., et al. (2014). Experimental techniques employed in the study of metal complexes-DNA-interactions. Farmacia, 62(6), 1048-1061. Available at: [Link]

  • X-ray study of metal–organic framework compounds. (n.d.). ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2021). Spectrophotometric Study of Bridging N-Donor Ligand-Induced Supramolecular Assembly of Conjugated Zn-Trisporphyrin with a Triphenylamine Core. Molecules, 26(16), 4786. Available at: [Link]

  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. Available at: [Link]

  • Catalytic activity correlation of Ni(II), Co(II) and Pd(II) complexes to metal atom net charge. (2008). ResearchGate. Available at: [Link]

  • determination of the binding constant. (n.d.). University of Victoria. Available at: [Link]

  • Radford, R. J., et al. (2018). Principles and practice of determining metal–protein affinities. Essays in biochemistry, 62(1), 39–51. Available at: [Link]

  • Nolan, E. (2019). R10. Metal-Binding Studies and Dissociation Constant Determination. YouTube. Available at: [Link]

  • Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. (n.d.). ResearchGate. Available at: [Link]

  • Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. (2022). Chemical Science. Available at: [Link]

  • Contributions of NMR to the Understanding of the Coordination Chemistry and DNA Interactions of Metallo-Bleomycins. (n.d.). PubMed Central. Available at: [Link]

  • Vícha, J. (2013). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. Masaryk University. Available at: [Link]

  • Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. (2024). MDPI. Available at: [Link]

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives. (2023). Chemical Review and Letters. Available at: [Link]

  • 1 H NMR spectra of ligand & metal complex (a) Ligand (b) L – Cd. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. (2015). ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME METAL COMPLEXES WITH IETS AS LIGAND DERIVED FROM 2-ACETLYLINDAN-1,3-DIONE. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available at: [Link]

  • Synthesis and Characterization of Transition Metals Ions Complexes with 2-Thioxoimidazolidin-4-One Schiff Base as Ligand. (2017). Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]

  • Emerging Trends in the Coordination Chemistry of Thiazolidinone-Containing Polydentate Ligands: Unconventional Binding Modes in Silver Complexes. (n.d.). PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Thiohydantoin Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Thiohydantoin Scaffolds and the Imperative for High-Throughput Screening

The thiohydantoin moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Thiohydantoin analogs have demonstrated potential as anticancer agents, androgen receptor antagonists, antivirals, and enzyme inhibitors, making them a fertile ground for drug discovery.[1][2][3] Their diverse pharmacological profiles stem from the versatile chemistry of the thiohydantoin ring, which allows for substitutions at multiple positions, thereby enabling the generation of large and structurally diverse compound libraries.[1] The successful development of thiohydantoin-based drugs, such as the androgen receptor antagonists enzalutamide and apalutamide for the treatment of prostate cancer, underscores the therapeutic potential of this chemical class.[1]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of vast collections of chemical entities to identify "hits" that modulate a specific biological target.[4][5][6] Given the vast chemical space that can be explored with thiohydantoin analogs, HTS provides an efficient and cost-effective strategy to unlock their full therapeutic potential. This application note provides a detailed guide for the development and implementation of robust HTS assays for the screening of thiohydantoin analog libraries, with a focus on ensuring scientific integrity and generating high-quality, reproducible data.

Strategic Assay Selection: Aligning Technology with Biological Question

The choice of assay technology is a critical first step in developing a successful HTS campaign.[7][8] The selection should be driven by the nature of the biological target and the anticipated mechanism of action of the thiohydantoin analogs. Two primary categories of assays are broadly applicable: biochemical assays and cell-based assays.[4][5][7]

  • Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[4][5] They are often preferred for primary screening due to their simplicity, lower cost, and higher throughput.[9] Common formats include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and luminescence-based methods like AlphaScreen®.[4][10][11]

  • Cell-Based Assays: These assays are conducted in a more physiologically relevant environment, using living cells to assess the effect of a compound on a cellular process or signaling pathway.[2][12][13][14] While generally more complex and lower in throughput than biochemical assays, they provide valuable insights into a compound's cell permeability, cytotoxicity, and mechanism of action within a biological system.[2][12]

This guide will focus on the development of a biochemical assay using Fluorescence Polarization (FP) , a robust and homogeneous technique well-suited for HTS of enzyme inhibitors and protein-protein interaction modulators.[11][15][16]

Assay Principle: Fluorescence Polarization for Monitoring Molecular Interactions

Fluorescence Polarization (FP) is a powerful technique for studying molecular binding events in solution.[11][15][16][17] The principle is based on the rotational motion of a fluorescently labeled molecule (a "tracer").[15][16][17]

  • When a small fluorescent tracer is excited with plane-polarized light, it rotates rapidly in solution before emitting light. This rapid tumbling results in a significant depolarization of the emitted light, leading to a low FP signal .[17][18]

  • When the fluorescent tracer binds to a much larger molecule (e.g., a protein target), its rotational motion is significantly slowed. This slower tumbling results in the emitted light remaining largely polarized, leading to a high FP signal .[17][18]

In a competitive binding assay format, a test compound (e.g., a thiohydantoin analog) that binds to the target protein will displace the fluorescent tracer, causing a decrease in the FP signal.[11][15] This change in polarization is directly proportional to the extent of tracer displacement and can be used to determine the inhibitory activity of the test compound.

dot graph TD{ subgraph "Assay Principle: Fluorescence Polarization (FP)" A[Polarized Excitation Light] --> B{Fluorescent Tracer}; B --> C{Rapid Tumbling}; C --> D[Depolarized Emitted Light]; D --> E[Low FP Signal]; B -- Binds to --> F[Target Protein]; F --> G{Slow Tumbling}; G --> H[Polarized Emitted Light]; H --> I[High FP Signal]; F -- "Inhibitor (Thiohydantoin Analog) Binds" --> J{Displacement of Tracer}; J --> B; end style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style J fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 }

Caption: Principle of a competitive Fluorescence Polarization assay.

Protocol: Development and Validation of a Fluorescence Polarization Assay for Screening Thiohydantoin Analogs against Fatty Acid Amide Hydrolase (FAAH)

This protocol details the development of an FP-based HTS assay for identifying thiohydantoin inhibitors of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that is a therapeutic target for pain and central nervous system disorders.[8][19][20]

I. Materials and Reagents
  • Enzyme: Purified, recombinant human FAAH

  • Fluorescent Tracer: A fluorescently labeled, high-affinity FAAH inhibitor (e.g., a custom-synthesized, TAMRA-labeled version of a known reversible inhibitor).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20.

  • Test Compounds: Thiohydantoin analog library dissolved in 100% DMSO.

  • Positive Control: A known, potent FAAH inhibitor (e.g., URB597).[19]

  • Negative Control: DMSO.

  • Microplates: Low-volume, black, 384-well or 1536-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

II. Experimental Workflow

dot graph TD{ subgraph "HTS Workflow for FAAH Inhibitors" A[Reagent Preparation] --> B[Assay Optimization]; B --> C[Primary Screen]; C --> D[Hit Confirmation]; D --> E[Dose-Response Analysis]; E --> F[Mechanism of Action Studies]; end style A fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#5F6368,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#202124,stroke:#5F6368,stroke-width:2px,fontcolor:#FFFFFF }

Caption: High-throughput screening workflow for identifying FAAH inhibitors.

III. Step-by-Step Protocols

A. Assay Development and Optimization

  • Enzyme and Tracer Titration:

    • To determine the optimal concentrations of FAAH and the fluorescent tracer, perform a criss-cross titration.

    • Prepare serial dilutions of FAAH and the fluorescent tracer in assay buffer.

    • Add the diluted enzyme and tracer to the microplate wells.

    • Incubate at room temperature for 30-60 minutes to reach binding equilibrium.

    • Measure the FP signal.

    • The optimal concentrations will yield a stable, high FP signal with a minimal amount of both reagents.

  • DMSO Tolerance:

    • To ensure that the assay is not adversely affected by the solvent used for the compound library, test a range of DMSO concentrations (e.g., 0.1% to 5%).

    • Add the different concentrations of DMSO to wells containing the optimized concentrations of FAAH and tracer.

    • Incubate and measure the FP signal.

    • The highest concentration of DMSO that does not significantly impact the assay window should be chosen as the final concentration for the screen.

  • Assay Stability:

    • Prepare a set of plates with positive and negative controls.

    • Measure the FP signal at various time points (e.g., 0, 1, 2, 4, and 8 hours) after reagent addition.

    • This will determine the time window within which the assay signal is stable and suitable for screening.

B. Primary High-Throughput Screen

  • Compound Plating:

    • Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 20-50 nL) of each thiohydantoin analog from the library plates to the assay plates.

    • Also, plate the positive control (known FAAH inhibitor) and negative control (DMSO) in designated wells on each plate.

  • Reagent Addition:

    • Add the pre-determined optimal concentration of FAAH to all wells.

    • Incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Add the pre-determined optimal concentration of the fluorescent tracer to all wells.

  • Incubation and Signal Detection:

    • Incubate the plates at room temperature for the optimized duration to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

C. Data Analysis and Hit Identification

  • Quality Control (QC): Z'-Factor Calculation:

    • The Z'-factor is a statistical parameter that assesses the quality of an HTS assay.[10][21][22] It takes into account both the dynamic range of the signal and the data variation.[10][21][22]

    • The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| where:

      • μ_p and σ_p are the mean and standard deviation of the positive control.

      • μ_n and σ_n are the mean and standard deviation of the negative control.

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[22]

  • Hit Selection:

    • Normalize the data from each plate to the positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Set a hit threshold, typically based on a certain number of standard deviations from the mean of the sample population or a specific percent inhibition value (e.g., >50% inhibition).

    • Compounds that meet the hit criteria are selected for further validation.

IV. Data Presentation

Table 1: Example Data for FAAH FP Assay Optimization

FAAH (nM)Tracer (nM)FP (mP)
0550
105150
205250
405320
201180
202.5245
2010255

Table 2: Example Z'-Factor Calculation

ControlMean FP (mP)Standard Deviation (mP)
Positive (URB597)655
Negative (DMSO)31015
Z'-Factor \multicolumn{2}{c}{0.71 }

Secondary Assays and Hit Validation

Hits identified in the primary screen should be subjected to a series of secondary assays to confirm their activity and elucidate their mechanism of action.

  • Orthogonal Biochemical Assays: Confirm the inhibitory activity of the hits using a different assay format, such as a fluorescence intensity-based enzymatic activity assay. This helps to eliminate false positives that are specific to the FP assay format.

  • Dose-Response Curves: Determine the potency (IC50) of the confirmed hits by testing them over a range of concentrations.

  • Cell-Based Assays: Evaluate the activity of the most potent compounds in a cellular context to assess cell permeability and on-target engagement in a more physiological setting.[2][12][13][14]

Conclusion: A Robust Framework for Thiohydantoin Drug Discovery

The protocols and guidelines presented in this application note provide a comprehensive framework for the successful development and execution of a high-throughput screening campaign for thiohydantoin analogs. By carefully selecting the appropriate assay technology, meticulously optimizing assay parameters, and implementing rigorous quality control measures, researchers can confidently identify and validate novel hit compounds. The combination of a versatile chemical scaffold like thiohydantoin with the power of HTS offers a promising avenue for the discovery of new therapeutics to address a wide range of human diseases.

References

  • Study on molecular anti-tumor mechanism of 2-thiohydantoin derivative based on molecular docking and bioinformatic analyses. PubMed. [Link]

  • Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). PMC. [Link]

  • Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches. PMC. [Link]

  • High-Throughput/High Content Imaging Screen Identifies Novel Small Molecule Inhibitors and Immunoproteasomes as Therapeutic Targets for Chordoma. ResearchGate. [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Sciforum. [Link]

  • Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer. PubMed. [Link]

  • Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer (CRPC). ACS Publications. [Link]

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. MDPI. [Link]

  • Monitoring the Immunoproteasome in Live Cells Using an Activity-Based Peptide–Peptoid Hybrid Probe. NIH. [Link]

  • Discovery of Novel Proteasome Inhibitors Using a High-Content Cell-Based Screening System. ResearchGate. [Link]

  • Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana. PMC. [Link]

  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. NIH. [Link]

  • Virtual Screening Strategy and In Vitro Tests to Identify New Inhibitors of the Immunoproteasome. MDPI. [Link]

  • High-throughput screening and hit validation with a fluorescence polarization assay. BMG LABTECH. [Link]

  • Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. [Link]

  • Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer. PMC. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. PubMed. [Link]

  • Computational screening of Thiohydantoin Derivatives for antitumor activity. RJPT. [Link]

  • Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands. PubMed. [Link]

  • Structure of hydantoin/thiohydantoin-based derivatives and targets 4a–e. ResearchGate. [Link]

  • Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [Link]

  • Computational screening of Thiohydantoin Derivatives for antitumor activity. ResearchGate. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed. [Link]

  • An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction. NIH. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap. [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Royal Society of Chemistry. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PMC. [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). MDPI. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. PMC. [Link]

  • Current Screens Based on the AlphaScreen™ Technology for Deciphering Cell Signalling Pathways. PMC. [Link]

  • Development and Application of Fluorescence Polarization Assays in Drug Discovery. ResearchGate. [Link]

  • Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. ResearchGate. [Link]

  • Voltage Gated Sodium Channel Blockers: Mexiletine Analogues and Homologues. University of Bari Aldo Moro. [Link]

  • Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. MDPI. [Link]

  • THE MOLECULAR PHARMACOLOGY OF TOXINS THAT MODIFY VOLTAGE-GATED SODIUM CHANNELS. ScienceDirect. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • The mechanism of 2-thiohydantoin formation.. ResearchGate. [Link]

  • One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. NIH. [Link]

  • High-Throughput Screening Assays. Assay Genie. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • High-Throughput Screening. Therapeutics Data Commons. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 5,5-dimethyl-2-thioxoimidazolidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of this compound (also known as 5,5-dimethyl-2-thiohydantoin). This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-purity yields.

Part 1: Recommended Synthesis Protocol

The most reliable and common method for synthesizing 5,5-disubstituted-2-thiohydantoins is a variation of the Bucherer-Bergs reaction. This one-pot, multicomponent reaction offers an efficient route from simple starting materials.[1][2]

Experimental Protocol: Modified Bucherer-Bergs Synthesis

This protocol details the synthesis from acetone, an ammonium salt, and a cyanide/thiocyanate source.

Reagents:

  • Acetone

  • Ammonium Chloride (NH₄Cl)

  • Potassium Cyanide (KCN)

  • Ammonium Thiocyanate (NH₄SCN)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl) for acidification

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve ammonium chloride (1.2 eq) and potassium cyanide (1.1 eq) in water.

    • Scientist's Note: Extreme caution is required when handling potassium cyanide. All operations must be performed in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn. A cyanide antidote kit should be readily available.

  • Addition of Reagents: To the stirred aqueous solution, add ethanol to create an approximate 1:1 aqueous-ethanolic solution. Add ammonium thiocyanate (1.5 eq) and stir until fully dissolved.

  • Carbonyl Addition: Add acetone (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Heating and Reflux: Heat the reaction mixture to 60-70°C and maintain it under reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[3]

    • Causality Note: Heating is necessary to drive the formation of the intermediate aminonitrile and the subsequent cyclization. Temperatures above 80°C may lead to the decomposition of intermediates and the formation of unwanted side products.

  • Workup - Cooling and Acidification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further in an ice bath. Slowly and carefully acidify the reaction mixture to pH 2-3 with concentrated HCl. This step must be done in a well-ventilated fume hood as it will generate hydrogen cyanide (HCN) gas.

  • Isolation: The product will precipitate out of the acidic solution as a solid. Collect the crude product by vacuum filtration.

  • Purification: Wash the filtered solid with cold water to remove inorganic salts. The primary method for purification is recrystallization.

    • Field Insight: A common and effective solvent system for recrystallization is an ethanol/water mixture.[4] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Dry the purified crystals under vacuum to obtain the final product, this compound.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected (<50%). What are the potential causes and solutions?

Answer: Low yield is a frequent challenge and can stem from several factors. Let's break down the possibilities.

Potential Cause A: Inefficient Formation of Intermediates The Bucherer-Bergs reaction proceeds through several equilibrium steps, including the formation of a cyanohydrin and then an aminonitrile.[5][6] If these intermediates do not form efficiently, the overall yield will suffer.

  • Solution 1: Check Reagent Quality. The use of old or impure acetone can hinder the initial cyanohydrin formation. Similarly, ensure the ammonium salts and cyanide source are of high purity and have been stored correctly. Using pre-formed acetone cyanohydrin can sometimes improve yields, but be aware that it can degrade over time, turning red or yellow, which indicates impurity.[7]

  • Solution 2: Verify Stoichiometry. While acetone is the limiting reagent, an excess of the cyanide and ammonium sources is crucial to push the equilibria toward the desired intermediates. A molar ratio of at least 1.1 eq of KCN and 1.2 eq of the ammonium salt relative to acetone is recommended.

Potential Cause B: Suboptimal Reaction Conditions Temperature and reaction time are critical parameters that must be carefully controlled.

  • Solution 1: Optimize Temperature. The ideal temperature range is typically 60-70°C.[8] Lower temperatures may result in a sluggish or incomplete reaction. Higher temperatures can promote side reactions, such as hydrolysis of the nitrile intermediate or polymerization.

  • Solution 2: Ensure Sufficient Reaction Time. This reaction is not instantaneous. Monitor the reaction progress using TLC. If starting material is still present after the standard 8-12 hours, consider extending the reflux time.

Potential Cause C: Loss of Product During Workup The product has some solubility in the workup and recrystallization solvents, which can lead to significant losses if not handled correctly.

  • Solution 1: Careful Acidification. Ensure the pH is sufficiently low (pH 2-3) during the workup to fully precipitate the product. Perform this step in an ice bath to minimize the solubility of the product in the acidic aqueous mixture.

  • Solution 2: Minimize Recrystallization Solvent. During purification, use the absolute minimum amount of hot solvent required to dissolve the crude product. Using an excessive volume will result in a significant portion of your product remaining in the mother liquor.[7]

Troubleshooting Workflow Diagram

Here is a logical workflow to diagnose and solve low-yield issues.

TroubleshootingWorkflow start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Analyze Workup & Purification start->check_workup reagent_sol Action: - Use fresh acetone. - Confirm molar ratios (KCN > 1.1 eq). - Rerun reaction. check_reagents->reagent_sol conditions_sol Action: - Calibrate thermometer. - Ensure temp is 60-70°C. - Monitor by TLC and extend time if needed. check_conditions->conditions_sol workup_sol Action: - Check pH after acidification (2-3). - Ensure thorough cooling before filtration. - Use minimal hot solvent for recrystallization. check_workup->workup_sol

Caption: A logical workflow for troubleshooting low reaction yields.

Question 2: My final product is colored (yellow/brown) and appears impure even after recrystallization. What's causing this?

Answer: Product discoloration is typically due to the formation of chromophoric impurities or the degradation of starting materials.

Potential Cause A: Impure Starting Materials As mentioned, acetone cyanohydrin, if used or formed in situ and allowed to stand, can decompose and generate colored impurities that are difficult to remove.[7]

  • Solution: Use freshly distilled acetone and high-purity reagents. If preparing acetone cyanohydrin separately, use it immediately.

Potential Cause B: Side Reactions At elevated temperatures or with incorrect stoichiometry, various side reactions can occur, leading to complex mixtures.

  • Solution 1: Temperature Control. Strictly maintain the reaction temperature below 80°C.

  • Solution 2: Inert Atmosphere. While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent oxidative side reactions that may produce colored byproducts.

Potential Cause C: Ineffective Purification The chosen recrystallization solvent may not be optimal for rejecting the specific impurities present.

  • Solution 1: Activated Charcoal Treatment. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (Norit). The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal and then proceed with cooling and crystallization.[7]

  • Solution 2: Solvent Screening. If impurities persist, perform a small-scale screening of different solvent systems for recrystallization. Common alternatives include isopropanol/water, dioxane, or toluene.[9]

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of this compound? A1: The reaction follows the Bucherer-Bergs pathway. It begins with the nucleophilic attack of a cyanide ion on acetone to form a cyanohydrin. Ammonia (from ammonium chloride) then displaces the hydroxyl group to yield an α-aminonitrile. This aminonitrile is the key intermediate. It reacts with a thiocarbonyl source (derived from ammonium thiocyanate) in a series of steps involving nucleophilic attack and intramolecular cyclization to form the final 2-thiohydantoin ring.[5][6]

Reaction Mechanism Diagram

ReactionMechanism Acetone Acetone Cyanohydrin Acetone Cyanohydrin Acetone->Cyanohydrin + KCN, H₂O Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ - H₂O Intermediate Thiocarbamoyl Intermediate Aminonitrile->Intermediate + NH₄SCN derived species Product 5,5-Dimethyl-2- thioxoimidazolidin-4-one Intermediate->Product Intramolecular Cyclization

Caption: Simplified mechanism for the Bucherer-Bergs thiohydantoin synthesis.

Q2: Are there any major safety concerns I should be aware of? A2: Yes, absolutely. The primary hazard is the use of potassium cyanide (KCN).

  • Cyanide Poisoning: KCN is highly toxic if ingested, inhaled, or absorbed through the skin.

  • Hydrogen Cyanide (HCN) Gas: Acidification of the reaction mixture will liberate highly toxic and flammable HCN gas. This step must be performed slowly, in an ice bath, and inside a certified, high-flow chemical fume hood. Always have a cyanide exposure response plan and an antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) available when performing this reaction.

Q3: Can I use different starting ketones or aldehydes for this reaction? A3: Yes, the Bucherer-Bergs reaction is quite versatile and works with a wide range of aldehydes and ketones to produce different 5-substituted hydantoins and thiohydantoins.[8] However, sterically hindered ketones may react more slowly or give lower yields. Aromatic aldehydes are also common substrates.[10]

Q4: What is an alternative synthetic route if this one fails? A4: An excellent alternative involves the reaction of the corresponding α-amino acid with an isothiocyanate. For this specific product, you would react α-aminoisobutyric acid with a suitable isothiocyanate derivative, followed by acid-catalyzed cyclization. This method avoids the use of free cyanide.[4][11]

Part 4: Optimization Data Summary

The following table summarizes key parameters for optimizing the synthesis.

ParameterStandard ConditionOptimized RangeRationale & Notes
Temperature 60-70°C60-75°CBalances reaction rate against thermal decomposition of intermediates.[8]
Reaction Time 8-12 hours6-18 hoursShould be determined by TLC monitoring for complete consumption of starting material.
KCN (eq) 1.11.1 - 1.3Excess cyanide drives cyanohydrin formation.[5]
NH₄Cl (eq) 1.21.2 - 1.5Provides the ammonia source for aminonitrile formation.
NH₄SCN (eq) 1.51.5 - 2.0Acts as the thiocarbonyl source for the thiohydantoin ring.
Solvent 50% aq. EtOH50-70% aq. EtOHA good balance of polarity to dissolve both inorganic salts and organic intermediates.[8]

Part 5: References

  • Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. IUCrData, 3, x181010. [Link]

  • Wagner, E. C., & Baizer, M. (1943). 5,5-Dimethylhydantoin. Organic Syntheses, Coll. Vol. 2, p.213. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. Retrieved from ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2023). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. Chemical Review and Letters, 6(4), 312-320. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Diagram]. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia. [Link]

  • Mallikarjunasawamy, A. M., et al. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Organic Communications, 17(4), 178-192. [Link]

  • Pérez, S., et al. (2005). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 10(1), 103-111. [Link]

  • ResearchGate. (n.d.). Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. [Diagram]. Retrieved from ResearchGate. [Link]

  • Aziz, H., et al. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. ResearchGate. [Link]

  • El-Gazzar, A. A., et al. (2020). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Journal of Molecular Structure, 1202, 127262. [Link]

  • Al-Majid, A. M., & Barakat, A. (2018). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Current Organic Synthesis, 15(6), 777-793. [Link]

  • D’hooghe, M., & Török, B. (2009). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 14(7), 2465-2493. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the synthesis of 4. [Table]. Retrieved from ResearchGate. [Link]

  • Ahluwalia, V. K., & Kumar, S. (2009). Bucherer-Bergs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a. [Table]. Retrieved from ResearchGate. [Link]

  • Kalliakoudi, P., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(21), 7244. [Link]

  • Ionescu, I. A., et al. (2015). Optimization of the synthesis of some new thiazolidine-4-one derivatives with xanthine scaffold. Farmacia, 63(3), 438-443. [Link]

  • Wang, G. F., et al. (2015). Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Molecules, 20(5), 8968-8981. [Link]

  • Cernak, T. A., & Gleason, J. L. (2007). Synthesis of 5-chloromethylene hydantoins and thiohydantoins. Heterocycles, 71(1), 117-130. [Link]

  • Carrington, H. C., Vasey, C. H., & Waring, W. S. (1959). Thiohydantoins. Part V. A new synthesis of 5 : 5-disubstituted-4-thiohydantoins. Journal of the Chemical Society (Resumed), 396. [Link]

  • Alheety, M. A., et al. (2019). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups. International Journal of Pharmaceutical Research, 11(3). [Link]

  • Bird, I., et al. (2013). Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin. Journal of Medicinal Chemistry, 56(12), 5048-5066. [Link]

Sources

Technical Support Center: Synthesis of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-dimethyl-2-thioxoimidazolidin-4-one. This document is designed to offer practical, field-tested insights to anticipate and resolve common experimental challenges, ensuring the integrity and success of your synthesis.

Introduction to the Synthesis

The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, is commonly achieved through a variation of the Bucherer-Bergs reaction. This multicomponent reaction typically involves the condensation of acetone, a cyanide source (such as sodium cyanide or acetone cyanohydrin), and a sulfur source, most commonly ammonium thiocyanate or thiourea, in a suitable solvent system. While seemingly straightforward, this reaction can be prone to the formation of several byproducts, which can complicate purification and compromise the yield and purity of the final product. Understanding the reaction mechanism and potential side reactions is crucial for successful synthesis and troubleshooting.

Troubleshooting Guide: Identifying and Mitigating Byproduct Formation

This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.

Question 1: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely byproducts?

Answer:

The presence of multiple byproducts is a common challenge in this synthesis. The most probable impurities arise from incomplete reactions, side reactions of the starting materials, or rearrangement of intermediates. Here are the most likely byproducts to consider:

  • 2,2,5,5-tetramethyl-4-oxo-imidazolidine-1-carbothioic acid: This is an intermediate that may fail to cyclize fully, particularly if the reaction is not heated sufficiently or for an adequate duration.

  • 5,5-dimethylhydantoin: This byproduct can form if there is a competing reaction with any residual carbonate from the ammonium thiocyanate or if the reaction is not sufficiently anhydrous, leading to the hydrolysis of the thiourea-derived intermediate.

  • Acetone cyanohydrin: Unreacted acetone cyanohydrin may be present if the reaction does not go to completion.

  • Diacetone alcohol and Mesityl oxide: Under the basic conditions of the reaction, acetone can undergo self-condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide. These are more common if the reaction temperature is too high.

To identify these byproducts, a combination of spectroscopic techniques is recommended. A comparison of the key spectroscopic data for the desired product and potential byproducts is provided in the table below.

Compound1H NMR (DMSO-d6)13C NMR (DMSO-d6)Key IR Bands (cm-1)
This compound ~1.3 (s, 6H), ~10.5 (s, 1H), ~11.5 (s, 1H)~25 (2C), ~60 (1C), ~175 (C=O), ~182 (C=S)3200-3400 (N-H), 1740 (C=O), 1550 (C=S)
2,2,5,5-tetramethyl-4-oxo-imidazolidine-1-carbothioic acid Complex multipletsAdditional carboxylate carbon signal ~165-170Broader O-H stretch from carboxylic acid
5,5-dimethylhydantoin ~1.2 (s, 6H), ~7.8 (s, 1H), ~10.5 (s, 1H)~25 (2C), ~58 (1C), ~157 (C=O), ~172 (C=O)3200-3400 (N-H), 1770 & 1710 (asymmetric and symmetric C=O)
Acetone cyanohydrin ~1.4 (s, 6H), ~6.0 (s, 1H, OH)~28 (2C), ~65 (1C), ~120 (CN)3400 (O-H), 2250 (C≡N)
Diacetone alcohol ~1.1 (s, 6H), ~2.1 (s, 3H), ~4.1 (s, 1H, OH)~30 (2C), ~31 (1C), ~50 (1C), ~70 (1C)Broad 3400 (O-H), 1710 (C=O)
Mesityl oxide ~1.9 (s, 3H), ~2.1 (s, 6H), ~6.1 (s, 1H)~20 (1C), ~27 (2C), ~124 (1C), ~155 (1C), ~198 (C=O)1685 (C=O), 1620 (C=C)
Question 2: How can I minimize the formation of these byproducts during the reaction?

Answer:

Minimizing byproduct formation requires careful control of the reaction conditions. Here are some key parameters to optimize:

  • Stoichiometry of Reactants: Use a slight excess of ammonium thiocyanate and cyanide source to ensure complete conversion of the acetone. A molar ratio of Acetone:Cyanide Source:Ammonium Thiocyanate of 1:1.1:1.2 is a good starting point.

  • Temperature Control: The reaction should be heated gently. A temperature range of 60-80°C is typically optimal. Higher temperatures can promote the self-condensation of acetone.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by TLC is highly recommended. A typical reaction time is 4-6 hours.

  • Solvent: A protic solvent like ethanol or a mixture of ethanol and water is commonly used and is effective. The presence of water can influence the formation of the hydantoin byproduct, so using anhydrous ethanol may be beneficial if this is a persistent issue.

  • Purity of Starting Materials: Use freshly prepared or purified acetone cyanohydrin, as it can decompose on standing. Ensure the ammonium thiocyanate is dry.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone (1.0 eq), sodium cyanide (1.1 eq), and ammonium thiocyanate (1.2 eq).

  • Add a mixture of ethanol and water (3:1 v/v) as the solvent.

  • Heat the reaction mixture to 70°C with constant stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After 5 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from hot ethanol or an ethanol/water mixture.

Visualization of Reaction Pathways

Main Reaction Pathway

Main Reaction Acetone Acetone Intermediate1 Acetone Cyanohydrin Acetone->Intermediate1 + CN⁻, H⁺ Cyanide Cyanide (CN⁻) Cyanide->Intermediate1 Thiocyanate Thiocyanate (SCN⁻) Intermediate3 Thiocarbamoyl Intermediate Thiocyanate->Intermediate3 Intermediate2 Aminonitrile Intermediate1->Intermediate2 + NH₃ Intermediate2->Intermediate3 + SCN⁻ Product 5,5-dimethyl-2-thioxo- imidazolidin-4-one Intermediate3->Product Cyclization (H₂O elimination) Byproduct Formation cluster_main Main Reactants cluster_byproducts Byproducts Acetone Acetone Diacetone Diacetone Alcohol Acetone->Diacetone Self-condensation (base catalyst) Intermediate2 Aminonitrile Hydantoin 5,5-dimethylhydantoin Intermediate2->Hydantoin Hydrolysis/ Reaction with CO₂ MesitylOxide Mesityl Oxide Diacetone->MesitylOxide - H₂O

Caption: Formation pathways for common byproducts.

Frequently Asked Questions (FAQs)

Q1: My final product is off-white or yellowish. How can I decolorize it?

A1: A slight coloration is common. For minor color impurities, a single recrystallization from hot ethanol should be sufficient. If the color persists, you can add a small amount of activated charcoal to the hot solution during recrystallization. Be sure to filter the hot solution through a fluted filter paper to remove the charcoal before allowing it to cool.

Q2: The yield of my reaction is consistently low. What are the most likely reasons?

A2: Low yields can be attributed to several factors:

  • Incomplete reaction: As mentioned earlier, ensure sufficient reaction time and temperature.

  • Loss during workup: The product has some solubility in water, so excessive washing with water can lead to loss. Use ice-cold water for washing.

  • Loss during recrystallization: Using too much solvent for recrystallization will result in a lower recovery of the product. Dissolve the crude product in the minimum amount of hot solvent.

  • Side reactions: If significant byproduct formation is occurring, this will naturally lower the yield of the desired product. Re-optimize your reaction conditions to minimize side reactions.

Q3: Can I use thiourea instead of ammonium thiocyanate?

A3: Yes, thiourea can be used as the sulfur source. The reaction mechanism is very similar. However, the reaction conditions, such as the base used and the solvent, may need to be re-optimized for best results.

Q4: What is the best way to confirm the structure of my final product?

A4: A combination of techniques is ideal for unambiguous structure confirmation.

  • ¹H and ¹³C NMR spectroscopy: This will confirm the carbon skeleton and the number of protons.

  • Mass spectrometry: This will confirm the molecular weight of the compound.

  • Infrared (IR) spectroscopy: This will confirm the presence of key functional groups (N-H, C=O, C=S).

  • Melting point: Comparing the melting point of your product to the literature value can be a good indicator of purity.

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • Christensen, H. N. (1945). The Bucherer-Bergs Reaction. Chemical Reviews, 36(1), 1-28. [Link]

  • Lübbers, T., et al. (2003). A New Multicomponent Reaction for the Synthesis of Thiohydantoins. Organic Letters, 5(13), 2279-2282. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

Technical Support Center: Overcoming Solubility Challenges with 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,5-dimethyl-2-thioxoimidazolidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues commonly encountered during biological assays. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Introduction: Understanding the Molecule

This compound is a derivative of thiohydantoin, a class of compounds with a wide range of biological activities, including potential as anticancer and antidiabetic agents. The c[1][2][3][4][5]ore structure of thiohydantoins can be readily modified to enhance interactions with biological targets. Howev[6][7]er, like many heterocyclic small molecules, its utility in aqueous biological systems can be hampered by poor solubility.

This guide will walk you through a systematic approach to diagnose and solve these solubility challenges, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

While specific quantitative data for this compound is not extensively published, related thiohydantoin derivatives generally exhibit moderate to poor aqueous solubility. It is[1] anticipated to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For b[8]iological assays, the primary challenge lies in transitioning the compound from a concentrated organic stock solution to an aqueous buffer or cell culture medium without precipitation.

Q2[9]: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. Why is this happening and what can I do?

This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a non-polar organic solvent is introduced into an aqueous environment where its solubility is much lower. The final concentration of DMSO in your assay should ideally be kept below 1%, and often below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.

Tr[2]oubleshooting Steps:

  • Lower the final compound concentration: Test a serial dilution to find the maximum soluble concentration in your final assay medium.

  • Increase the final DMSO concentration (with caution): If your assay can tolerate it, a slightly higher DMSO concentration (e.g., up to 2%) might keep the compound in solution. Howev[9]er, you must run a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility better than a single solvent.

  • Alter the pH of your buffer: If your compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.

Q3[9]: Can I use sonication or vortexing to help dissolve the compound in my final assay medium?

Yes, these methods can help overcome the initial energy barrier for dissolution by breaking down aggregates. Howev[9]er, they primarily affect the rate of dissolution (kinetic solubility) and not the thermodynamic solubility limit. If the compound's concentration is above its thermodynamic solubility, it may still precipitate over time, even with initial sonication.

Q4[10]: Are there alternative solubilization strategies beyond using DMSO?

Absolutely. Several advanced techniques can be employed to enhance the aqueous solubility of poorly soluble compounds:

  • [11][12][13]Co-solvents: Using a mixture of solvents can improve solubility.

  • Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can be effective, particularly in cell-free assays.

  • [9]Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.

  • [13]pH adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.

  • [9]Formulation as nanoparticles: This is a more advanced technique that can significantly improve solubility and bioavailability.

[11]

Troubleshooting Guide: A Step-by-Step Approach

Issue 1: Precipitation Observed When Preparing Working Solutions

You've prepared a 10 mM stock in DMSO, but upon diluting it into your cell culture medium or buffer for a final concentration of 10 µM, you observe a cloudy suspension or visible precipitate.

Causality Analysis:

The aqueous environment of the final medium cannot support the high concentration of the hydrophobic compound that was stable in the organic stock solution. The final DMSO concentration may be too low to maintain solubility.

Workflow for Resolution:

start Precipitation observed in working solution check_final_dmso Is final DMSO concentration < 0.5%? start->check_final_dmso increase_dmso Increase DMSO to 0.5-1% (if assay tolerates) check_final_dmso->increase_dmso Yes test_solubility Test solubility at lower compound concentrations check_final_dmso->test_solubility No increase_dmso->test_solubility use_cosolvent Prepare stock in a co-solvent (e.g., DMSO/Ethanol) test_solubility->use_cosolvent Failure success Compound is soluble test_solubility->success Success ph_modification Adjust pH of aqueous buffer use_cosolvent->ph_modification cyclodextrin Use cyclodextrin-based formulation ph_modification->cyclodextrin cyclodextrin->success Success failure Precipitation persists cyclodextrin->failure Failure

Caption: Decision tree for resolving precipitation issues.

Detailed Protocols:

Protocol 1: Determining Maximum Soluble Concentration

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a series of microcentrifuge tubes, prepare serial dilutions of your compound in your final aqueous assay buffer (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is constant across all dilutions and matches your intended experimental condition (e.g., 0.5%).

  • Vortex each tube for 30 seconds and let it stand at the experimental temperature for 1-2 hours.

  • Visually inspect each tube for precipitation. You can also centrifuge the tubes and look for a pellet.

  • The highest concentration that remains clear is your approximate maximum working concentration under these conditions.

Issue 2: Inconsistent Assay Results or Lower-Than-Expected Potency

Your compound is in solution, but you are observing high variability between replicate wells or the compound appears less potent than expected.

Causality Analysis:

Micro-precipitation or aggregation may be occurring that is not visible to the naked eye. The compound might be adsorbing to the plasticware. Additionally, the stability of the compound in the aqueous buffer at the experimental temperature and pH could be a factor.

####[6] Troubleshooting Steps:

  • Incorporate a Surfactant: For cell-free assays, adding a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your assay buffer can help prevent aggregation and non-specific binding.

  • [9]Pre-treat Plates: To reduce non-specific binding, you can pre-treat your assay plates with a solution of bovine serum albumin (BSA).

  • Assess Compound Stability: Use analytical methods like HPLC to assess the stability of this compound in your assay buffer over the time course of your experiment. The stability of thiohydantoins can be influenced by pH and temperature.

Ta[6]ble 1: Common Solubilization Strategies and Considerations

StrategyMechanismSuitable AssaysKey Considerations
Co-solvents (e.g., DMSO, Ethanol) Increases the polarity of the solvent mixture.Cell-based and cell-freeMust control for solvent toxicity and effects on the biological system.
[9]pH AdjustmentIncreases the charge of ionizable compounds, enhancing interaction with water.Cell-free, some robust cell-basedThe pH must be compatible with the assay. The pKa of the compound is a critical factor.
[14][15]Surfactants (e.g., Tween-20)Form micelles that encapsulate hydrophobic compounds.Primarily cell-freeCan disrupt cell membranes at higher concentrations.
[9]CyclodextrinsForm inclusion complexes, shielding the hydrophobic compound from water.Cell-based and cell-freeCan sometimes interact with other components of the assay.

##[13]# Advanced Solubilization Protocol: Cyclodextrin Formulation

This protocol is for preparing a stock solution of a poorly soluble compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a 40% (w/v) HP-β-CD solution: Dissolve 4 g of HP-β-CD in 10 mL of deionized water. Gentle heating and stirring may be required.

  • Add the compound: Add a known amount of this compound to the HP-β-CD solution to achieve the desired stock concentration.

  • Complexation: Stir or sonicate the mixture at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm filter.

  • Dilution: This stock solution can now be diluted into your aqueous assay buffer. Remember to include a vehicle control with the same concentration of HP-β-CD.

Concluding Remarks

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of the compound and employing the appropriate solubilization techniques, researchers can ensure the integrity and reliability of their experimental data. Always validate your chosen method to confirm that it does not interfere with your biological assay.

References

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • National Institutes of Health. (2024, August 1). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. [Link]

  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Science Alert. (2024, August 2). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. [Link]

  • Science Alert. Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. [Link]

  • National Institutes of Health. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • ResearchGate. (2024, August 10). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. [Link]

  • PubMed. (2015, June 24). Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. [Link]

  • Chemical Review and Letters. Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]

  • Journal of Chemical Reviews. (2021, July 5). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Link]

  • Journal of Chemical Reviews. Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Link]

  • Oakwood Chemical. 5,5-Dimethyl-2-sulfanylideneimidazolidin-4-one, 98% Purity, C5H8N2OS, 1 gram. [Link]

  • ResearchGate. (2018, July 11). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. [Link]

  • SIELC Technologies. (2018, February 16). 4-Thiazolidinone, 5,5-dimethyl-2-thioxo-. [Link]

  • AAPS PharmSciTech. Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. [Link]

  • AppliChem. Biological Buffers. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5,5-Dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5,5-dimethyl-2-thioxoimidazolidin-4-one (also known as 5,5-dimethylthiohydantoin). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the methodology to your specific laboratory environment.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of this compound is a classic heterocyclic condensation reaction. While several routes exist for analogous thiohydantoins, the most direct and reliable method for this specific molecule involves the reaction of an α-amino acid, 2-aminoisobutyric acid, with a thiocyanate source, typically ammonium or potassium thiocyanate, under acidic conditions.

The reaction proceeds via a two-step mechanism:

  • Formation of the Thiocarbamoyl Amino Acid Intermediate: The amino group of 2-aminoisobutyric acid attacks the electrophilic carbon of the isothiocyanate (formed in situ from thiocyanate under acidic conditions), generating an N-thiocarbamoyl amino acid derivative.

  • Cyclization and Dehydration: Under the influence of heat and acid, the carboxyl group is activated, and an intramolecular nucleophilic attack by the sulfur or nitrogen of the thiourea moiety occurs, followed by dehydration to yield the stable five-membered thiohydantoin ring.

This process is an adaptation of the Bucherer-Bergs reaction or related hydantoin syntheses. The choice of reagents and reaction conditions is critical to favor the desired cyclization and minimize side reactions.

reaction_pathway A 2-Aminoisobutyric Acid Inter N-Thiocarbamoyl Intermediate A->Inter Step 1: Formation of Intermediate B Ammonium Thiocyanate (NH4SCN) B->Inter Step 1: Formation of Intermediate C Acetic Anhydride + Acetic Acid C->Inter Step 1: Formation of Intermediate Prod 5,5-Dimethyl-2-thioxo- imidazolidin-4-one Inter->Prod Step 2: Acid-catalyzed Cyclization & Dehydration

Caption: General reaction pathway for the synthesis of this compound.

Section 2: Detailed Experimental Protocol

This protocol is designed to be a robust starting point for achieving high yields and purity.

Reagent Stoichiometry and Details
ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
2-Aminoisobutyric Acid103.120.101.010.31 g
Ammonium Thiocyanate76.120.121.29.13 g
Acetic Anhydride102.09--30 mL
Glacial Acetic Acid60.05--30 mL
Step-by-Step Methodology
  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminoisobutyric acid (10.31 g, 0.10 mol) and ammonium thiocyanate (9.13 g, 0.12 mol).

  • Solvent Addition: Add glacial acetic acid (30 mL) and acetic anhydride (30 mL) to the flask. The acetic anhydride serves both as a solvent and a dehydrating agent to drive the final cyclization step.

  • Reaction: Heat the mixture to a gentle reflux (oil bath temperature of approximately 120-130 °C) with continuous stirring. The solids will gradually dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 3:1 v/v).[1] The reaction is typically complete within 3-4 hours, indicated by the consumption of the starting amino acid.

  • Workup - Product Precipitation: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into 300 mL of cold water while stirring vigorously. The product will precipitate as a solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any unreacted thiocyanate and acetic acid.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification - Recrystallization: Recrystallize the crude product from an ethanol/water mixture (e.g., 1:1 v/v) to obtain pure, crystalline this compound.[2] Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter, wash with a small amount of cold ethanol/water, and dry the purified product.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

troubleshooting_workflow Start Low Yield or Impure Product Purity Q: Are starting materials pure and dry? Start->Purity Stoich Q: Is stoichiometry accurate? Start->Stoich Temp Q: Was reflux temperature maintained? Start->Temp Time Q: Was reaction time sufficient? Start->Time TLC Analyze TLC Plate Start->TLC Workup Review Workup & Purification Start->Workup Sol_Purity Solution: Use high-purity, dry reagents. Purity->Sol_Purity Sol_Stoich Solution: Recalculate and re-weigh reagents. Use slight excess of thiocyanate. Stoich->Sol_Stoich Sol_Temp Solution: Use oil bath for stable heating. Ensure gentle, consistent reflux. Temp->Sol_Temp Sol_Time Solution: Monitor by TLC until starting material is consumed. Time->Sol_Time Sol_TLC1 Solution: If starting material remains, increase reaction time or temperature. TLC->Sol_TLC1 SM Spot Present Sol_TLC2 Solution: If multiple side products, lower temperature or check reagent purity. TLC->Sol_TLC2 Streaking or Multiple Spots Sol_Workup Solution: Ensure product fully precipitates. Optimize recrystallization solvent system. Workup->Sol_Workup

Caption: A decision-making workflow for troubleshooting common synthesis problems.

Q1: My final yield is significantly lower than expected. What are the primary causes?

A: Low yield can typically be attributed to three main factors: incomplete reaction, formation of side products, or mechanical loss during workup and purification.

  • Incomplete Reaction:

    • Cause: Insufficient heating or reaction time. The cyclization/dehydration step is equilibrium-driven and requires adequate thermal energy.

    • Solution: Ensure your heating mantle or oil bath maintains a consistent reflux temperature (around 120 °C). Monitor the reaction with TLC and do not stop the reaction until the starting amino acid spot has completely disappeared.

  • Side Reactions:

    • Cause: The presence of water in the starting materials or solvents can hydrolyze the acetic anhydride and hinder the dehydration step. Excessively high temperatures can lead to decomposition.

    • Solution: Use anhydrous glacial acetic acid and ensure your 2-aminoisobutyric acid is thoroughly dry. Avoid aggressive heating; a gentle, steady reflux is optimal.

  • Loss During Workup:

    • Cause: The product has some solubility in water, especially if the water is not sufficiently cold during precipitation. During recrystallization, using too much solvent will result in a significant portion of the product remaining in the mother liquor.

    • Solution: Use ice-cold water for precipitation. During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to ensure the solution is saturated upon cooling.

Q2: My product is an off-color oil or sticky solid, not a clean crystalline powder. How can I fix this?

A: This issue almost always points to impurities.

  • Cause: The most common impurity is residual acetic acid or unreacted starting materials trapped within the product. Oily consistency can also suggest the presence of polymeric side products.

  • Solution:

    • Thorough Washing: Ensure the crude precipitate is washed extensively with cold water during filtration to remove all acid.

    • Effective Recrystallization: This is the most critical step for purity. If an ethanol/water mixture is not effective, try recrystallizing from a different solvent system. For thiohydantoin derivatives, solvents like DMSO or dioxane have been used, followed by precipitation, but these are harder to remove.[3][4] Start by ensuring your ethanol/water technique is optimized (minimum hot solvent, slow cooling).

    • Trituration: If recrystallization is difficult, try triturating the sticky solid with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether). This can often wash away impurities and induce crystallization.

Q3: The reaction seems to stall, with starting material still present after several hours of reflux. What should I investigate?

A: This indicates a problem with the reaction conditions or reagents.

  • Cause: The primary suspect is an inefficient dehydration/cyclization step. This is often due to degraded acetic anhydride, which is readily hydrolyzed by atmospheric moisture.

  • Solution: Use a fresh bottle of acetic anhydride. Ensure your glassware is completely dry before starting the reaction. Confirm that the 1.2 equivalents of ammonium thiocyanate were added, as an insufficient amount will leave unreacted amino acid.

Section 4: Frequently Asked Questions (FAQs)

Q: Why are acetic anhydride and acetic acid used together? A: Glacial acetic acid is the protic solvent that facilitates the reaction, while acetic anhydride acts as a powerful dehydrating agent. It consumes the water molecule generated during the final ring-closing step, driving the equilibrium towards the product and preventing potential hydrolysis of intermediates.

Q: Can I use potassium thiocyanate instead of ammonium thiocyanate? A: Yes, potassium thiocyanate is a common alternative and can be used in the same molar equivalents. Its reactivity is very similar in this context.

Q: What is the best way to monitor the reaction by TLC? A: Use a 3:1 ethyl acetate:hexane mobile phase. The starting 2-aminoisobutyric acid is highly polar and will likely remain at the baseline (Rf ≈ 0). The product, this compound, is less polar and will have a higher Rf value (e.g., 0.4-0.5). The reaction is complete when the baseline spot corresponding to the amino acid is no longer visible.

Q: My final product's melting point is lower than the literature value. What does this indicate? A: A low or broad melting point is a classic sign of impurity. This necessitates further purification, typically another round of careful recrystallization. Ensure the product is completely dry, as residual solvent will also depress the melting point.

References

  • Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. IUCrData, 3, x181010. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. Chemical Review and Letters, 5(4), 285-294. [Link]

  • Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. ResearchGate. [Link]

  • Mallikarjunasawamy, A. M., et al. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. Organic Communications, 17(4), 178-192. [Link]

  • Hernández-Vázquez, E., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 16(11), 9348-9361. [Link]

  • Ghanbari, F., et al. (2014). Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. ResearchGate. [Link]

  • El-Gazzar, A. B. A., et al. (2019). Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Co(II) and Ni(II) complexes. Journal of Molecular Structure, 1184, 469-478. [Link]

  • Wang, Y., et al. (2012). Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. Molecules, 17(7), 8031-8040. [Link]

Sources

troubleshooting peak assignment in 1H NMR of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 5,5-dimethyl-2-thioxoimidazolidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the ¹H NMR peak assignment of this molecule. The following question-and-answer-based guide provides field-proven insights, step-by-step protocols, and the causal logic behind experimental choices to ensure accurate and efficient spectral interpretation.

Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum only shows one sharp singlet for the methyl groups and one or two broad signals for the NH protons. Is this correct?

Yes, this is the expected pattern. Let's break down why:

  • Methyl Protons (C5-CH₃): The two methyl groups at the C5 position are chemically and magnetically equivalent. Due to the free rotation around the C-C single bonds, their protons experience the same average electronic environment. Consequently, they resonate at the same frequency, producing a single, sharp singlet integrating to 6 protons.

  • Amide/Thioamide Protons (N1-H and N3-H): These are exchangeable protons attached to nitrogen atoms.[1][2] Their signals are often broad due to two primary factors:

    • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a quadrupole moment, which can lead to efficient relaxation of adjacent protons, causing their signals to broaden.

    • Proton Exchange: These protons can exchange with each other and with trace amounts of water or other protic impurities in the NMR solvent.[3] This rapid exchange, on the NMR timescale, prevents the observation of sharp, well-defined coupling and results in broad signals.

Expected ¹H NMR Chemical Shifts

ProtonsMultiplicityIntegrationExpected Chemical Shift (δ) in DMSO-d₆Rationale
C(CH₃)₂Singlet6H~1.3 - 1.5 ppmAliphatic protons on a quaternary carbon.
N1-HBroad Singlet1H~8.0 - 9.0 ppmThioamide proton, deshielded by adjacent C=S and C=O groups.
N3-HBroad Singlet1H~10.0 - 11.5 ppmAmide proton, significantly deshielded by the adjacent C=O group.

Note: Chemical shifts are highly dependent on solvent and concentration. The values above are typical for a sample run in DMSO-d₆.

Q2: One or both of my NH proton signals are missing. What happened to them?

This is a common issue related to proton exchange, especially when using protic solvents like methanol-d₄ (CD₃OD) or in the presence of water in other solvents like CDCl₃.[4]

Causality: Protons attached to heteroatoms (like N-H) are acidic and can exchange with deuterium atoms from the solvent.[2] When an N-H proton is replaced by a deuterium atom (N-D), it becomes invisible in ¹H NMR spectroscopy. This exchange can be so rapid that the N-H signal completely disappears from the spectrum.

Troubleshooting Workflow: Confirming Exchangeable Protons

start Observe Missing or Very Broad NH Peak d2o Perform D₂O Exchange Experiment start->d2o reacquire Re-acquire ¹H NMR Spectrum d2o->reacquire analyze Analyze Spectrum reacquire->analyze disappeared Peak Disappears or Diminishes Significantly analyze->disappeared Yes no_change Peak Remains Unchanged analyze->no_change No confirm Assignment as Exchangeable N-H Proton is Confirmed disappeared->confirm reassess Re-assess Peak Assignment. Consider Impurity or Artifact. no_change->reassess

Caption: Workflow for confirming N-H proton signals.

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the H/D exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the N-H protons should either disappear completely or be significantly reduced in intensity.[5]

Q3: My NH peaks are very broad and overlapping with other signals. How can I resolve them?

Peak broadening is often exacerbated by solvent choice and temperature. The key is to slow down the proton exchange rate.[1]

Expert Recommendation: Switch to DMSO-d₆ as your NMR solvent.

  • Causality (Why DMSO-d₆ works):

    • Reduces Exchange Rate: DMSO is a non-protic, hydrogen-bond-accepting solvent. It effectively solvates the N-H protons, forming strong hydrogen bonds that significantly slow down the rate of intermolecular proton exchange.[1][4] This results in sharper N-H signals.

    • No Solvent Exchange: Unlike methanol-d₄, DMSO-d₆ does not contain exchangeable deuterium atoms, so the N-H signals will not disappear due to solvent exchange.[1]

Alternative Strategy: Low-Temperature NMR

If you cannot use DMSO-d₆, acquiring the spectrum at a lower temperature can also help. Lowering the temperature reduces the kinetic energy of the molecules, slowing the rate of proton exchange and potentially leading to sharper signals.

Q4: I suspect my sample has impurities. How can I identify them?

Impurities often arise from the synthesis or purification steps. Common culprits include residual solvents.

Troubleshooting Steps:

  • Check Common Solvent Regions: Be aware of the typical chemical shifts for common laboratory solvents. For example, ethyl acetate often appears as a quartet around 4.1 ppm and a triplet around 1.2 ppm. A comprehensive list of impurity chemical shifts is an invaluable resource.[6]

  • Use 2D NMR: If an impurity peak is overlapping with a peak from your compound, 2D NMR techniques can help distinguish them.

  • Spiking: If you suspect a specific impurity (e.g., a starting material), add a small amount of the pure substance to your NMR sample and re-acquire the spectrum. An increase in the intensity of the suspected peak confirms its identity.

Advanced Troubleshooting: Unambiguous Peak Assignment with 2D NMR

For complex cases or for complete structural confirmation, 2D NMR is the authoritative tool.[7][8] These experiments reveal correlations between nuclei, providing a detailed map of the molecular structure.[9][10]

Logical Workflow for 2D NMR Analysis

start Ambiguous ¹H NMR Spectrum cosy Acquire ¹H-¹H COSY (Correlation Spectroscopy) start->cosy hsqc Acquire ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) start->hsqc hmbc Acquire ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) start->hmbc cosy_result Identifies H-H Coupling Networks (Expect no correlations for this isolated-spin molecule) cosy->cosy_result hsqc_result Correlates Protons to Directly Attached Carbons (e.g., CH₃ protons to the C5-methyl carbons) hsqc->hsqc_result hmbc_result Correlates Protons to Carbons 2-3 Bonds Away (e.g., CH₃ protons to C5 and C4; NH protons to C4, C5, and C2) hmbc->hmbc_result assign Combine All Data for Unambiguous Assignment cosy_result->assign hsqc_result->assign hmbc_result->assign

Caption: Using 2D NMR for definitive structure confirmation.

1. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: This experiment identifies which protons are directly attached to which carbons.[8][11]

  • Expected Correlations:

    • A cross-peak will connect the signal of the methyl protons (~1.4 ppm) on the ¹H axis to the signal of the methyl carbons on the ¹³C axis.

  • Self-Validation: This confirms the C-H connectivity of the methyl groups.

2. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: This is the most powerful tool for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away.[9][11]

  • Expected Key Correlations:

    • From Methyl Protons (¹H): You will see cross-peaks to the quaternary C5 carbon and the carbonyl C4 carbon.

    • From N1-H (¹H): Expect cross-peaks to the thiocarbonyl C2 carbon and the quaternary C5 carbon.

    • From N3-H (¹H): Expect cross-peaks to the carbonyl C4 carbon and the thiocarbonyl C2 carbon.

  • Self-Validation: These correlations create a complete, interlocking map of the heterocyclic core, allowing you to definitively assign every proton and carbon signal. For example, the proton that shows an HMBC correlation to the C4 carbonyl but not the C5 quaternary carbon can be confidently assigned as N3-H.

References
  • Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

  • Fiveable. (n.d.). Exchangeable Protons Definition. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • van de Bank, S., et al. (1992). Proton NMR spectroscopy of solvent-saturable resonances: a new approach to study pH effects in situ. PubMed. [Link]

  • Moser, A. (2009, June 4). Exchangeables Protons acquired in different Deuterated Solvents. ACD/Labs. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • ACD/Labs. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]

  • The Organic Chemistry Tutor. (2017, April 25). NMR spectroscopy. Proton exchange. YouTube. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra data (DMSO-d₆): Chemical shifts δ (ppm) from TMS, J (Hz). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... [Link]

  • The Royal Society of Chemistry. (n.d.). 1. General methods. [Link]

  • University of Arizona. (n.d.). 2D NMR. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Technical Support Center: Scaling Up 5,5-Dimethyl-2-thioxoimidazolidin-4-one Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5,5-dimethyl-2-thioxoimidazolidin-4-one. This guide is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of its production, from bench-scale experiments to larger-scale manufacturing.

Introduction to this compound

This compound, also known as 5,5-dimethyl-2-thiohydantoin, is a sulfur analog of 5,5-dimethylhydantoin. Thiohydantoins are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry and agrochemicals. They are known to exhibit diverse biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The synthesis of these molecules, while conceptually straightforward, presents several challenges, particularly when scaling up the reaction. This guide will focus on a modified Bucherer-Bergs approach, a robust and common method for hydantoin synthesis, adapted for the production of its thio-analog.

Overview of the Synthetic Pathway: The Thio-Bucherer-Bergs Reaction

The most direct and convergent approach to synthesizing this compound is a variation of the classic Bucherer-Bergs reaction.[1] This multicomponent reaction involves the condensation of a ketone (acetone), a cyanide source (potassium cyanide), and a source of ammonia and thiocarbonyl, such as ammonium thiocyanate or thiourea.

The proposed reaction mechanism proceeds through several key steps, initiated by the formation of an aminonitrile intermediate. This is followed by cyclization with a thiocarbonyl source to form the stable five-membered thiohydantoin ring.

Thio-Bucherer-Bergs Reaction Mechanism Proposed Thio-Bucherer-Bergs Reaction Mechanism Acetone Acetone Imine Imine intermediate Acetone->Imine + NH₃ - H₂O NH3 NH₃ HCN HCN CS2 CS₂ (or equivalent) Aminonitrile α-Aminonitrile Imine->Aminonitrile + HCN ThioCarbamic Cyano-thiocarbamic acid intermediate Aminonitrile->ThioCarbamic + CS₂ CyclicInt Cyclic intermediate ThioCarbamic->CyclicInt Intramolecular cyclization Product 5,5-Dimethyl-2-thioxo- imidazolidin-4-one CyclicInt->Product Rearrangement

Caption: Proposed mechanism for the Thio-Bucherer-Bergs reaction.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials are still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to degradation.

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can significantly impact the yield.

    • Solution: A common starting point for the Bucherer-Bergs reaction is a ketone:KCN:(NH₄)₂CO₃ molar ratio of 1:2:2.[2] For the thio-analog, a similar ratio with ammonium thiocyanate should be a good starting point. Ensure all reagents are accurately weighed and are of high purity.

  • Side Reactions: Several side reactions can compete with the main pathway.

    • Polymerization of Acetone: Acetone can undergo self-condensation under basic conditions. To minimize this, add the acetone slowly to the reaction mixture.

    • Decomposition of Thiourea/Thiocyanate: Ammonium thiocyanate can isomerize to thiourea upon heating.[3] While thiourea can also participate in the reaction, its reactivity might differ. Prolonged exposure to high temperatures can lead to decomposition.

  • Product Loss During Workup: The product has some solubility in water, which can lead to losses during filtration and washing.

    • Solution: After precipitation of the product by acidification, cool the mixture in an ice bath to minimize solubility. Wash the filtered product with minimal amounts of ice-cold water.

Q2: I am observing significant impurities in my final product. How can I identify and minimize them?

A2: Impurity profiling is crucial for a clean synthesis. Here are common impurities and strategies to mitigate them:

  • 5,5-Dimethylhydantoin: The oxygen analog of your target molecule is a common impurity if there are sources of carbonate in your reaction (e.g., from atmospheric CO₂ or impurities in reagents).

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂. Ensure your reagents are of high purity.

  • Unreacted Intermediates: The α-aminonitrile is a key intermediate that might persist if the cyclization step is inefficient.

    • Solution: Ensure adequate reaction time and temperature for the cyclization to complete. Proper pH control is also important; the reaction is typically run under slightly basic conditions.[2]

  • Polymeric Byproducts: As mentioned, acetone can polymerize. These byproducts are often sticky, amorphous solids.

    • Solution: Controlled addition of acetone and maintaining the optimal reaction temperature can minimize polymerization.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the final product. Ethanol/water mixtures are often good solvent systems for hydantoins and their analogs.[4]

    • Activated Carbon Treatment: If your product is colored, a treatment with activated carbon during recrystallization can help remove colored impurities.

Q3: The reaction seems to stall before completion. What could be the issue?

A3: A stalled reaction can be frustrating. Here are some potential culprits:

  • Temperature Control: The reaction is temperature-sensitive.

    • Solution: Ensure your reaction vessel is heated uniformly. On a larger scale, "hot spots" can cause localized decomposition of reagents.[5] Using an oil bath or a jacketed reactor provides more even heating than a heating mantle.

  • pH Drift: The pH of the reaction mixture can change over time, affecting the reactivity of the intermediates.

    • Solution: The reaction is typically buffered by the ammonium salt. However, on a larger scale, it might be necessary to monitor and adjust the pH. A pH range of 8-9 is generally optimal for the Bucherer-Bergs reaction.[2]

  • Reagent Degradation:

    • Solution: Use freshly opened or properly stored reagents. Cyanide solutions can degrade under acidic conditions, and ammonium thiocyanate can decompose with excessive heat.

Q4: I am trying to scale up the reaction from 10g to 1kg, and I'm facing new challenges. What should I consider?

A4: Scaling up a chemical reaction is not always a linear process. Here are key considerations for scaling up the thio-Bucherer-Bergs reaction:

  • Heat Management: The reaction is exothermic. What is easily managed in a small flask can become a serious safety hazard in a large reactor.[6]

    • Solution: Use a jacketed reactor with a reliable temperature control unit. Consider a semi-batch process where one of the reagents (e.g., acetone) is added slowly to control the rate of heat generation.

  • Mixing Efficiency: Inadequate mixing in a large vessel can lead to localized concentration gradients, reducing yield and increasing byproduct formation.[6]

    • Solution: Use an appropriate overhead stirrer with a properly designed impeller (e.g., a pitched-blade turbine) to ensure good agitation throughout the reactor volume.

  • Reagent Addition: The order and rate of reagent addition become more critical at scale.

    • Solution: A controlled addition of the ketone or cyanide solution via an addition funnel or pump is recommended. This helps to maintain a steady reaction rate and temperature.

  • Workup and Isolation: Handling large volumes of solids and liquids requires appropriate equipment.

    • Solution: Ensure you have large enough filtration equipment (e.g., a Nutsche filter) and drying ovens to handle the scaled-up quantity of product.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Impurity Issues Start->Impurity Stalled Reaction Stalled Start->Stalled ScaleUp Scale-Up Problems Start->ScaleUp LY1 Check Reaction Completion (TLC/HPLC) LowYield->LY1 LY2 Verify Reagent Stoichiometry LowYield->LY2 LY3 Investigate Side Reactions LowYield->LY3 LY4 Optimize Workup Procedure LowYield->LY4 I1 Identify Impurities (NMR, MS) Impurity->I1 I2 Use Inert Atmosphere Impurity->I2 I3 Optimize Purification (Recrystallization) Impurity->I3 S1 Ensure Uniform Heating Stalled->S1 S2 Monitor and Control pH Stalled->S2 S3 Use Fresh Reagents Stalled->S3 SU1 Implement Efficient Heat Management ScaleUp->SU1 SU2 Improve Mixing with Overhead Stirrer ScaleUp->SU2 SU3 Control Reagent Addition Rate ScaleUp->SU3

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • What are the primary safety concerns with this reaction? The main hazards are associated with the use of potassium cyanide, which is highly toxic.[7] The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Have a cyanide antidote kit available and ensure all personnel are trained in its use.

  • What is the best solvent for this reaction? A mixture of water and a polar organic solvent like ethanol is commonly used for the Bucherer-Bergs reaction to help solubilize the organic starting materials.[8]

  • Can I use sodium cyanide instead of potassium cyanide? Yes, sodium cyanide can generally be used interchangeably with potassium cyanide as the cyanide source.[2]

  • Are there alternative, cyanide-free synthetic routes? While the Bucherer-Bergs reaction is very direct, concerns about cyanide have led to the development of other methods. One potential alternative is the thionation of pre-formed 5,5-dimethylhydantoin using a reagent like Lawesson's reagent.[9][10] However, this adds an extra step to the synthesis.

  • How stable is the final product? 2-Thiohydantoins are generally stable crystalline solids. However, they can be susceptible to hydrolysis under strong acidic or basic conditions, which can cleave the ring.[9][10] They should be stored in a cool, dry place.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Ratio
Acetone58.085.810.11
Potassium Cyanide65.1213.020.22
Ammonium Thiocyanate76.1215.220.22
Ethanol-100 mL--
Water-100 mL--
Concentrated HCl-As needed--

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide and ammonium thiocyanate in a mixture of 100 mL of ethanol and 100 mL of water.

  • Reagent Addition: Slowly add 5.81 g (0.1 mol) of acetone to the stirred solution at room temperature over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) using a temperature-controlled oil bath. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup: After the reaction is complete (as indicated by the disappearance of acetone on TLC), cool the mixture to room temperature. Slowly and carefully acidify the mixture with concentrated hydrochloric acid in a fume hood until the pH is approximately 2. This will cause the product to precipitate.

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

References

  • iJrPr. (2024). A COMPREHENSIVE REVIEW ON THIOHYDANTOIN: SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Journal of Research and Publication and Reviews. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. In Wikipedia. Retrieved from [Link]

  • Al-Hadedi, A. A. M., & El-Emam, A. A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 198-221.
  • Wang, C. C., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 155-163.
  • Al-Hadedi, A. A. M., & El-Emam, A. A. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 198-221.
  • Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(14), 4024.
  • Wang, C. C., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 155-163.
  • Pieber, B., et al. (2015). Continuous synthesis of hydantoins: intensifying the Bucherer–Bergs reaction. Synlett, 26(18), 2543-2547.
  • El-Hady, H. A., et al. (2020). Synthesis, Reactions and Applications of 2-Thiohydantoin. Chemistry & Biodiversity, 17(1), e1900457.
  • Wang, C. C., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 155-163.
  • Gupta, A., et al. (2024). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2).
  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
  • Gupta, A., et al. (2024). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2).
  • Johnson, T. B., & Nicolet, B. H. (1912). HYDANTOINS: THE SYNTHESIS OF 2-THIOHYDANTOIN. [SEVENTH PAPER.]. Journal of the American Chemical Society, 34(12), 1973-1979.
  • Al-Amiery, A. A., et al. (2023). Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives. Chemical Review and Letters, 6(2), 118-128.
  • Perveen, F., et al. (2024). Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Scientific Reports, 14(1), 1-17.
  • Wang, C. C., et al. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(3), 155-163.
  • Aziz, H., Saeed, A., & Simpson, J. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate.
  • El-Bahnasawy, R. M., Shoukry, M. M., & Hussein, M. M. (1986). Structure and stability of complexes of thiohydantoin derivative. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 97(3), 309-314.
  • Chemistry Stack Exchange. (2024). Is deprotonation limiting the product formation in this thiohydantoin synthesis? Retrieved from [Link]

  • ResearchGate. (n.d.). The general preparation of 2-thiohydantoins from α-amino acids and thiourea. Retrieved from [Link]

  • HWS Labortechnik. (2024). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2023). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. Molecules, 28(14), 5406.
  • Gupta, A., et al. (2024). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Mediterranean Journal of Chemistry, 15(2).
  • Dwulet, F. E., & Gurd, F. R. (1979). Use of thiocyanic acid to form 2-thiohydantoins at the carboxyl terminus of proteins. International journal of peptide and protein research, 13(2), 122-129.
  • Szymańska, E., et al. (2022). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. International Journal of Molecular Sciences, 23(19), 11874.
  • Mallikarjunasawamy, A. M., et al. (2024). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives.
  • Navarrete-Vázquez, G., et al. (2006).
  • Hassan, H. A., Alheety, K. A., & Fadhil, D. F. (2024). Synthesis and identification of novel 2-thioxoimidazolidin-4-one derivatives containing azo and ester groups.
  • ECETOC. (2007). Cyanides of Hydrogen, Sodium and Potassium, and Acetone Cyanohydrin (CAS No. 74-90-8, 143-33-9, 151-50-8 and 75-86-5) Volume I. European Centre for Ecotoxicology and Toxicology of Chemicals.
  • Johnson, T. B., & Nicolet, B. H. (1913). HYDANTOINS: THE DESULPHURIZATION OF 2-THIOHYDANTOINS. [FIFTEENTH PAPER.]. Journal of the American Chemical Society, 35(7), 905-912.
  • Organic Syntheses. (n.d.). Reinecke Salt. Retrieved from [Link]

  • Wikipedia. (2024). Potassium thiocyanate. In Wikipedia. Retrieved from [Link]

  • Pitre, S. P., et al. (2020). Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines. The Journal of Organic Chemistry, 85(21), 14218-14225.
  • Wikipedia. (2024). Ammonium thiocyanate. In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Storage and Handling of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 5,5-dimethyl-2-thioxoimidazolidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to minimize degradation during storage and experimental use. As your virtual Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your compound.

Introduction: Understanding the Stability of this compound

This compound is a thiohydantoin derivative, a class of compounds with diverse biological activities, making them valuable in pharmaceutical research.[1][2] However, the inherent reactivity of the thiohydantoin ring system necessitates careful storage and handling to prevent degradation, which can compromise experimental results and the overall integrity of your research. This guide will delve into the potential degradation pathways and provide actionable strategies to mitigate them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you might encounter, their probable causes, and corrective actions.

Issue 1: Decreased Purity or Appearance of Unknown Peaks in HPLC Analysis After Storage

  • Potential Cause A: Hydrolysis. The thiohydantoin ring is susceptible to cleavage under both acidic and basic conditions.[1][2] The presence of moisture, especially in combination with acidic or basic residues in the storage container or solvent, can lead to the opening of the imidazolidinone ring.

  • Solution:

    • Storage Environment: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture. A desiccator is highly recommended.

    • Solvent Purity: Use high-purity, anhydrous solvents for reconstitution. Avoid solvents that may contain acidic or basic impurities.

    • pH Control: If preparing solutions, use buffers to maintain a neutral pH. Be aware that prolonged storage in solution, even at neutral pH, may lead to some level of hydrolysis. It is always best to prepare solutions fresh.

  • Potential Cause B: Oxidation. The sulfur atom in the thioxo group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of sulfoxides, sulfones, or other oxidative degradation products.

  • Solution:

    • Inert Atmosphere: As with hydrolysis, storing the solid compound and any solutions under an inert atmosphere is crucial to prevent oxidation.

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light, which can catalyze oxidative processes.[3]

    • Chelating Agents: If metal ion contamination is suspected in your experimental system, consider the use of a chelating agent like EDTA, though compatibility with your specific application must be verified.

  • Potential Cause C: Thermal Degradation. Elevated temperatures can provide the energy needed to initiate various degradation reactions.[4] While some compounds are stable at room temperature, long-term storage at elevated temperatures will likely lead to decomposition.[5]

  • Solution:

    • Recommended Storage Temperature: Store this compound in a refrigerator, as is common practice for many reactive organic compounds.

    • Avoid Heat Cycles: Minimize the number of times the compound is removed from cold storage and allowed to warm to room temperature. This can introduce moisture condensation. Aliquoting the compound into smaller, single-use vials is a good practice.

Issue 2: Inconsistent Biological Activity or Assay Results

  • Potential Cause: Degradation of the active compound. The degradation products are unlikely to have the same biological activity as the parent compound and may even interfere with the assay.

  • Solution:

    • Purity Check: Before conducting biological assays, always verify the purity of your compound using a suitable analytical method, such as HPLC.

    • Fresh Solutions: Prepare solutions of the compound immediately before use. If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C or -80°C) and for a limited time. A small-scale stability study of the compound in your chosen solvent is advisable.

    • Control Experiments: Include positive and negative controls in your assays to ensure that the observed effects are due to the intact compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container (e.g., an amber glass vial) under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C). The use of a desiccator to control ambient humidity is also strongly recommended.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be made, use a high-purity, anhydrous solvent. For aqueous solutions, use a buffer to maintain a neutral pH. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light. The stability of the compound in your specific solvent system should be experimentally verified if stored for extended periods.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of the thiohydantoin ring, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the amide bond in the ring, particularly under acidic or basic conditions.

  • Oxidation: Oxidation of the thione (C=S) group.

  • Photodegradation: Degradation upon exposure to light, which can catalyze both hydrolytic and oxidative pathways.[3]

  • Thermal Degradation: Accelerated decomposition at elevated temperatures.[4]

Q4: Which analytical methods are suitable for assessing the purity and degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is a common and effective method for purity assessment and the detection of degradation products.[6] For structural elucidation of any unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help you understand the stability of your compound under various stress conditions and is crucial for developing stability-indicating analytical methods.[8][9]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • High-purity methanol or acetonitrile

  • HPLC system with UV/PDA detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a small amount of the compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve a small amount of the compound in 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2 hours), as base-catalyzed hydrolysis can be rapid. Take samples, neutralize, and analyze by HPLC.

  • Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period (e.g., 24 hours). Analyze the samples by HPLC.

  • Thermal Degradation: Place the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set duration (e.g., 48 hours). Also, prepare a solution of the compound and incubate it at the same temperature. Analyze both the solid and the solution by HPLC.

  • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light. Analyze both exposed and control samples by HPLC.

  • Analysis: For all stressed samples, compare the chromatograms to that of an unstressed control sample. Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation
Stress ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis60°C24 hoursRing opening
Base HydrolysisRoom Temp2 hoursRing opening
Oxidation (3% H₂O₂)Room Temp24 hoursOxidation of thione group
Thermal (Solid)80°C48 hoursVarious decomposition products
Thermal (Solution)80°C48 hoursVarious decomposition products
PhotodegradationICH Q1BAs per guidelineVarious degradation products

Visualizations

Logical Relationship of Degradation Factors

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Temperature Temperature Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation

Caption: Key environmental factors influencing the degradation pathways of this compound.

Troubleshooting Workflow for Compound Instability

start Inconsistent Results or New HPLC Peaks Observed check_purity Verify Purity of Starting Material start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok new_batch Obtain a New, High-Purity Batch purity_ok->new_batch No review_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) purity_ok->review_storage Yes storage_ok Storage Conditions Optimal? review_storage->storage_ok optimize_storage Optimize Storage: - Refrigerate - Protect from Light - Use Desiccator - Inert Atmosphere storage_ok->optimize_storage No review_handling Review Solution Preparation and Handling Procedures storage_ok->review_handling Yes optimize_storage->review_handling handling_ok Fresh Solutions Used? Anhydrous Solvents? review_handling->handling_ok optimize_handling Optimize Handling: - Prepare Solutions Fresh - Use High-Purity, Anhydrous Solvents - Buffer if Necessary handling_ok->optimize_handling No end Problem Resolved handling_ok->end Yes optimize_handling->end

Caption: A stepwise troubleshooting workflow to identify and resolve issues related to the instability of this compound.

References

  • Duggan, B. M., et al. (n.d.). Studies in Thiohydantoin Chemistry. II. C-Terminal Sequencing of Peptides. ResearchGate. Available at: [Link]

  • Al-Sheddi, E. S., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews, 3(3), 201-221. Available at: [Link]

  • Al-Sheddi, E. S., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link]

  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. Available at: [Link]

  • Chang, J. Y. (1978). A novel Edman-type degradation: direct formation of the thiohydantion ring in alkaline solution by reaction of Edman-type reagents with N-monomethyl amino acids. FEBS Letters, 91(1), 63-68. Available at: [Link]

  • (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Menoutis, J. (n.d.). Technical Guide Series - Forced Degradation Studies. HubSpot. Available at: [Link]

  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC. Available at: [Link]

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Li, Y., et al. (2023). Discovery of thiohydantoin based antagonists of androgen receptor with efficient degradation for the treatment of prostate cancer. European Journal of Medicinal Chemistry, 257, 115490. Available at: [Link]

  • (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

  • (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

  • Gao, X., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10818–10826. Available at: [Link]

  • Aziz, S., et al. (2018). 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. IUCrData, 3(8), x181153. Available at: [Link]

  • (2025). Thermal degradation: Significance and symbolism. Elsevier. Available at: [Link]

  • Bober, P., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5057. Available at: [Link]

  • Wang, Y., et al. (2025). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Richards, G. N., & Shafizadeh, F. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(20), 11045–11050. Available at: [Link]

  • Fontmorin, J. M., et al. (2016). Stability of 5,5-dimethyl-1-pyrroline-N-oxide as a spin-trap for quantification of hydroxyl radicals in processes based on Fenton reaction. Water Research, 99, 24-32. Available at: [Link]

  • Aziz, S., et al. (2018). Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. ResearchGate. Available at: [Link]

  • Ghafoor, M. A., & Mady, N. (2006). 5,5-Dimethyl-2-pyrrolidone-N-oxyl formation in electron spin resonance studies of electrolyzed NaCl solution using 5,5-dimethyl-1-pyrroline-N-oxide as a spin trapping agent. Journal of Agricultural and Food Chemistry, 54(25), 9570–9575. Available at: [Link]

Sources

refinement of purification techniques for high-purity 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,5-dimethyl-2-thioxoimidazolidin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who require this heterocyclic compound in high purity for their work. As a thiohydantoin derivative, this compound presents unique purification challenges that demand a systematic and well-understood approach.[1] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the first steps I should take to assess the purity of my crude product?

A1: Before attempting any large-scale purification, a preliminary purity assessment is critical. This initial analysis guides your strategy and prevents wasted time and material.

  • Thin-Layer Chromatography (TLC): This is the most immediate and informative first step. Use a silica gel plate and test various solvent systems (eluents). A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] A single spot indicates high purity, while multiple spots reveal the number and relative polarity of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A proton (¹H) NMR spectrum of the crude material can quickly identify the presence of starting materials or major byproducts by comparing it to a reference spectrum of the pure compound.

  • Solubility Testing: Small-scale solubility tests in various solvents at room and elevated temperatures are crucial for developing a recrystallization protocol.[4][5] The related compound, 5,5-dimethylhydantoin, is soluble in a range of common organic solvents including ethanol, acetone, and DMSO, suggesting similar properties for the thio-analog.[6]

Q2: What are the most common purification methods for this compound and related thiohydantoins?

A2: The two primary methods for purifying thiohydantoins are recrystallization and flash column chromatography.[3]

  • Recrystallization: This is the preferred method for solid compounds when a suitable solvent can be found. It is efficient for removing small amounts of impurities and is highly scalable.[4] A common technique involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals.[3][7]

  • Flash Column Chromatography: This technique is used when recrystallization is ineffective, particularly for separating compounds with similar solubility profiles or for non-crystalline products.[3] It offers high resolution but can be more labor-intensive and may pose a risk of product decomposition on the stationary phase.[8]

  • Sublimation: For certain compounds, sublimation under reduced pressure can be an excellent, solvent-free purification method.[9] The related 5,5-dimethylhydantoin is known to sublime, which suggests that this compound may also be a candidate for this technique.[6]

Q3: How do I choose the right purification method for my specific situation?

A3: The choice of method depends on the initial purity of your compound, the nature of the impurities, and the desired final purity and scale. The following decision tree provides a general guideline.

G start Crude this compound tlc Perform TLC & Solubility Tests start->tlc is_solid Is the crude product a solid? tlc->is_solid is_one_spot Does TLC show one major spot with minor impurities? is_solid->is_one_spot Yes oily_product Product is an oil: Proceed to Column Chromatography is_solid->oily_product No find_solvent Can a suitable recrystallization solvent be found? is_one_spot->find_solvent Yes column Flash Column Chromatography is_one_spot->column No (Multiple spots or streaking) recrystallize Recrystallization find_solvent->recrystallize Yes find_solvent->column No sublime Consider Sublimation recrystallize->sublime If purity is still insufficient or for very high purity difficult_sep Difficult Separation: Consider Preparative HPLC or derivatization column->difficult_sep If separation is poor

Caption: Purification Strategy Decision Tree.

Part 2: Troubleshooting Guides by Technique

Recrystallization

Q4: My compound is "oiling out" during cooling instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supercooled liquid phase rather than forming a crystal lattice. This is common if the compound's melting point is low or if it is highly impure, which significantly depresses the melting point.[10]

  • Causality: The solution is becoming supersaturated at a temperature above the compound's melting point.

  • Solutions:

    • Reheat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level.[10]

    • Slow Down Cooling: Ensure the solution cools as slowly as possible. Allow it to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling.[7]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[10]

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[10]

    • Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. Consider using a different solvent or a two-solvent system.

Q5: My yield is very low after recrystallization. How can I improve it?

A5: A low yield is typically caused by using too much solvent or by premature crystallization during a hot filtration step.[10]

  • Causality: The compound has significant solubility in the cold solvent, meaning a large amount remains in the mother liquor after filtration.

  • Solutions:

    • Use the Minimum Amount of Hot Solvent: The most critical step in recrystallization is to use the absolute minimum volume of boiling solvent required to fully dissolve the crude solid.[4][5]

    • Cool Thoroughly: Ensure the crystallization flask is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to maximize the precipitation of the product.[5]

    • Recover from Mother Liquor: You can often recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.[10]

Q6: I'm struggling to find a good single solvent for recrystallization. What are my options?

A6: It is common that no single solvent has the ideal properties of dissolving the compound when hot but not when cold. In this case, a two-solvent (or anti-solvent) system is an excellent alternative.[4] For compounds that are only soluble in high-boiling point solvents like DMSO or DMF, this is often the best method.[11]

  • Principle: You dissolve the compound in a "good" solvent in which it is highly soluble. Then, you slowly add a "bad" or "anti-solvent" in which the compound is insoluble, but which is miscible with the "good" solvent. This induces crystallization.

  • Example Protocol:

    • Dissolve the crude this compound in a minimum amount of hot ethanol (the "good" solvent).

    • While the solution is still hot, add water (the "bad" solvent) dropwise until the solution just begins to turn cloudy (the cloud point).

    • Add a few more drops of hot ethanol to make the solution clear again.

    • Allow the solution to cool slowly. The crystals should form as the solubility decreases.[12]

Solvent SystemGood SolventAnti-SolventNotes
Polar Non-Aqueous EthanolWaterA very common and effective system for moderately polar compounds.[12]
High-Boiling Polar DMSO / DMFWater / DCMUseful if the compound is poorly soluble in common solvents.[11]
Non-Polar / Polar TolueneHexanesGood for less polar compounds.
Ethereal / Hydrocarbon THFHexanesAnother option for compounds with intermediate polarity.

Caption: Common Two-Solvent Systems for Recrystallization.

Flash Column Chromatography

Q7: My compound appears to be decomposing on the silica gel column. How can I prevent this?

A7: Silica gel is acidic and can cause decomposition of sensitive compounds. Thiohydantoins, containing both amide and thioamide functionalities, can be susceptible to hydrolysis or other degradation on acidic surfaces.[8]

  • Causality: The acidic silanol groups (Si-OH) on the silica surface are catalyzing a degradation reaction.

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent and adding a small amount of a base like triethylamine (~1% v/v).

    • Switch the Stationary Phase: Use a less acidic stationary phase. Alumina (basic or neutral) or Florisil are common alternatives.[8]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the column as quickly as possible while still achieving good separation.

Q8: I'm getting poor separation between my product and an impurity. How can I optimize it?

A8: Poor separation means the difference in retention factors (Rf) between your product and the impurity is too small. The goal is to maximize this difference.

  • Causality: The chosen eluent is not differentiating enough between the polarities of the compounds.

  • Solutions:

    • Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A common eluent for thiohydantoins is a mixture of hexanes and ethyl acetate.[2] Try changing the ratio from 3:1 to 2:1, 1:1, etc., monitoring the separation by TLC.

    • Change Solvents: If adjusting the ratio doesn't work, change one or both of the solvents. For example, replace hexanes with toluene or ethyl acetate with dichloromethane or acetone. A different solvent can alter the specific interactions with the silica surface and the compounds.

    • Use a Finer Mesh Silica: Higher mesh (smaller particle size) silica gel provides a greater surface area and can improve the resolution of difficult separations.

    • Ensure Proper Column Packing and Loading: An improperly packed column with channels or cracks will lead to poor separation. Likewise, loading the sample in too large a volume of solvent will cause band broadening. Dissolve the sample in a minimal amount of solvent before loading.

Part 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare Eluent: In a beaker, prepare a 2:1 mixture of hexanes:ethyl acetate.[2]

  • Prepare TLC Chamber: Pour the eluent into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with a lid.

  • Spot the Plate: Dissolve a small amount of your crude product in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. Circle any visible spots. Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling (using a steam bath or hot plate) with swirling until the solid is fully dissolved.[12]

  • Induce Crystallization: Remove the flask from the heat. Add deionized water dropwise while swirling until the solution remains faintly turbid. Add 1-2 more drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and yield. A pure compound will have a sharp melting point range.[7]

G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation a Place crude solid in flask b Add minimum volume of hot 'good' solvent (e.g., Ethanol) a->b Heat to boiling c Add 'bad' solvent (e.g., Water) dropwise to cloud point b->c d Cool slowly to RT, then in ice bath c->d e Collect crystals via vacuum filtration d->e f Wash with ice-cold solvent mixture e->f g Dry under vacuum f->g

Caption: Workflow for Two-Solvent Recrystallization.

References

  • A Simple Synthesis of 2-Thiohydantoins. PubMed Central, NIH. [Link]

  • Studies in Thiohydantoin Chemistry. II. C-Terminal Sequencing of Peptides. ResearchGate. [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Scitechnol. [Link]

  • Improved chromatographic identification of coloured amino acid thiohydantoins. PubMed. [Link]

  • 4-Thiazolidinone, 5,5-dimethyl-2-thioxo-. SIELC Technologies. [Link]

  • 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. IUCr Journals. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Dimethylhydantoin. PubChem. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • 5,5-Diphenyl-2-thioxoimidazolidin-4-one dimethyl sulfoxide monosolvate. ResearchGate. [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. [Link]

  • Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one. ResearchGate. [Link]

  • Recrystallization. YouTube. [Link]

  • 1-(Hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione. Human Metabolome Database. [Link]

  • 5-[(1,3-Dimethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)amino]. NIH. [Link]

  • NIOSH Manual of Analytical Methods - 2555.pdf/1. Wikisource. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]

  • Green synthesis of thioxoimidazolidine derivative ligand. ScienceDirect. [Link]

  • Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. ResearchGate. [Link]

  • Sublimation Theory. Chemistry Online @ UTSC. [Link]

  • How to perform a vacuum sublimation. YouTube. [Link]

  • Fundamentals of Heterocyclic Chemistry. Ask Pharmacy. [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. [Link]

  • An experimental and theoretical study of the photoisomerization and thermal reversion on 5-arylmethylene-2-thioxoimidazolidin-4-one. ResearchGate. [Link]

  • Sublimation | Is matter around us pure?. Khan Academy. [Link]

  • KETONES I 2555. CDC. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]

Sources

Validation & Comparative

The Evolving Landscape of Thiohydantoins: A Comparative Guide to the Biological Activity of 5,5-dimethyl-2-thioxoimidazolidin-4-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents often leads researchers to explore the diverse functionalities of heterocyclic scaffolds. Among these, the 2-thioxoimidazolidin-4-one, or thiohydantoin, core has emerged as a "privileged scaffold" due to its presence in a wide array of biologically active molecules.[1][2] This guide provides a comprehensive comparison of the biological activities of a foundational member of this class, 5,5-dimethyl-2-thioxoimidazolidin-4-one, and its structurally diverse analogs. By delving into their anticancer, antimicrobial, enzyme-inhibiting, and anticonvulsant properties, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships that govern the therapeutic potential of these compelling compounds.

The Thiohydantoin Core: A Versatile Pharmacophore

The 2-thioxoimidazolidin-4-one scaffold is a five-membered heterocyclic ring containing two nitrogen atoms, a carbonyl group, and a thiocarbonyl group. This structure offers multiple points for chemical modification, allowing for the generation of a vast library of analogs with fine-tuned biological activities. The presence of hydrogen bond donors and acceptors, coupled with sites for substitution, makes it an ideal candidate for interacting with various biological targets.[3] The thioxo group, in particular, enhances the lipophilicity of the molecule, which can facilitate stronger hydrophobic interactions within the active sites of enzymes and receptors.[4]

Anticancer Activity: A Prominent Therapeutic Avenue

Thiohydantoin derivatives have demonstrated significant potential as anticancer agents.[3][5] Their mechanism of action is often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

Several studies have highlighted the ability of thiohydantoin analogs to trigger programmed cell death (apoptosis) in cancer cells. For instance, certain 2-thioxoimidazolidin-4-one derivatives have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells.[6] Mechanistic investigations revealed that these compounds can upregulate the expression of pro-apoptotic genes like p53, PUMA, and caspases (3, 8, and 9), while downregulating the anti-apoptotic gene Bcl-2.[6]

Furthermore, some analogs can arrest the cell cycle at specific phases, thereby preventing cancer cell division. One potent derivative was found to induce cell cycle arrest at the G2/M phase in HepG2 cells.[6]

Inhibition of Signaling Pathways

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Notably, some 2-thioxoimidazolidin-4-one derivatives have been identified as inhibitors of this pathway at both the gene and protein levels, a finding supported by in silico molecular docking simulations.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of thiohydantoin analogs on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Thiohydantoin analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete growth medium per well. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the thiohydantoin analogs in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin or 5-fluorouracil).[6][7]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The thiohydantoin scaffold is also a promising platform for the development of novel antimicrobial agents.[5] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[8][9][10]

The antimicrobial efficacy of these compounds is highly dependent on the nature and position of the substituents on the thiohydantoin ring. For example, 5-arylidene-2-thiohydantoin derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis by over 90%.[5]

Comparative Antimicrobial Activity of Thiohydantoin Analogs
Compound/AnalogTarget OrganismActivity (e.g., MIC, Zone of Inhibition)Reference
5-arylidene-2-thiohydantoin derivativesMycobacterium tuberculosis>90% inhibition of growth[5]
2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acidStaphylococcus aureusActive[9]
Various 5-arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteriaMIC values ranging from 2 to 16 µg/mL[10]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of thiohydantoin analogs.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare stock solutions of thiohydantoin analogs Disc_Diffusion Disc Diffusion Method (Qualitative) Compound_Prep->Disc_Diffusion Broth_Dilution Broth Microdilution Method (Quantitative - MIC) Compound_Prep->Broth_Dilution Media_Prep Prepare sterile bacterial/fungal growth media Media_Prep->Disc_Diffusion Media_Prep->Broth_Dilution Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Disc_Diffusion Inoculum_Prep->Broth_Dilution Measure_Zones Measure zones of inhibition Disc_Diffusion->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Dilution->Determine_MIC Determine_MBC Determine Minimum Bactericidal Concentration (MBC) Determine_MIC->Determine_MBC

Caption: Workflow for antimicrobial activity assessment.

Enzyme Inhibition: Targeting Key Biological Processes

The structural features of thiohydantoins make them adept at fitting into the active sites of various enzymes, leading to their inhibition. This has opened up avenues for their use in treating metabolic diseases and other conditions.

α-Glucosidase and α-Amylase Inhibition

Derivatives of 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[11] Inhibition of these enzymes can help in managing postprandial hyperglycemia in diabetic patients. The presence of specific functional groups, such as 3,5-di-nitro groups on the aromatic ring, has been shown to be crucial for potent inhibitory activity.[11] Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors of α-glucosidase.[11]

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Substituted 2-thioxoimidazolidin-4-ones have also been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.[12] By inhibiting FAAH, these compounds can modulate the endocannabinoid system, which has implications for pain, inflammation, and anxiety.

Anticonvulsant Properties: Modulating Neuronal Excitability

The thiohydantoin scaffold is structurally related to known anticonvulsant drugs like phenytoin. This has prompted research into the anticonvulsant potential of its derivatives.[1] While specific data on this compound is limited in the provided search results, the broader class of imidazolidine-2,4-diones and related structures has shown promise in preclinical seizure models.[13] The mechanism of action is often attributed to the modulation of ion channels, such as sodium channels, which play a key role in neuronal excitability.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-thioxoimidazolidin-4-one analogs is profoundly influenced by the nature and position of substituents.

  • Position 5: Substitutions at the C-5 position, particularly with arylidene groups, are frequently associated with potent anticancer and antimicrobial activities.[5]

  • Position 3: Modifications at the N-3 position can significantly impact enzyme inhibitory activity. For example, substituted benzoyl groups at N-3 have yielded potent α-glucosidase and α-amylase inhibitors.[11]

  • Aromatic Substituents: The electronic properties and steric bulk of substituents on aromatic rings attached to the thiohydantoin core play a critical role. Electron-withdrawing groups, such as nitro groups, can enhance biological activity in some cases.[11]

Future Directions and Conclusion

The 2-thioxoimidazolidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its analogs underscore the importance of continued exploration of this chemical space. Future research should focus on:

  • Systematic SAR studies: To delineate more precise relationships between chemical structure and biological activity.

  • Mechanism of action studies: To elucidate the molecular targets and signaling pathways modulated by these compounds.

  • In vivo efficacy and safety profiling: To translate the promising in vitro results into potential clinical candidates.

Signaling Pathway: PI3K/AKT Inhibition by Thiohydantoin Analogs

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) AKT->Downstream Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Thiohydantoin Thiohydantoin Analog Thiohydantoin->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by thiohydantoin analogs.

References

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed. Available at: [Link]

  • Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Molecular Docking Studies of Some Thiohydantoin Derivatives as Potential Anticancer and Antimicrobial Agents. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Study of the Anticancer and Antimicrobial Biological Activity of a New Series of Thiohydantoin Derivatives. Baghdad Science Journal. Available at: [Link]

  • Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Molecules. Available at: [Link]

  • Selected 2-thioxoimidazolidin-4-one analogues with potent anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors. ResearchGate. Available at: [Link]

  • Anti-inflammatory effects of 2-thioxoimidazolidin-4-one derivatives... ResearchGate. Available at: [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. ResearchGate. Available at: [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

  • Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. Molecules. Available at: [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. PubMed. Available at: [Link]

  • Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. RSC Publishing. Available at: [Link]

  • A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Bentham Science. Available at: [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. PMC - PubMed Central. Available at: [Link]

  • Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules. Available at: [Link]

  • THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. Available at: [Link]

  • View of Synthesis and Biological evaluation of some new 2-thioxoimidazolidin-4-one derivatives (part II). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

  • Syntheses of Some Thiazolidin-4-ones as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. National Institutes of Health. Available at: [Link]

  • Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. MDPI. Available at: [Link]

  • 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives as an antimicrobial agent. Journal of Chemical Sciences. Available at: [Link]

  • Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models. ACS Chemical Neuroscience. Available at: [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One. Semantic Scholar. Available at: [Link]

  • Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. PubMed. Available at: [Link]

Sources

In Vivo Validation of 5,5-dimethyl-2-thioxoimidazolidin-4-one's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro anticancer candidate to a validated in vivo therapeutic is a critical and complex process. This guide provides an in-depth technical comparison of the in vivo anticancer effects of 5,5-dimethyl-2-thioxoimidazolidin-4-one, a novel small molecule inhibitor, against established and mechanistically relevant anticancer agents. By presenting supporting experimental data and detailed methodologies, this document aims to offer a clear, objective evaluation to inform future preclinical and clinical development strategies.

Introduction: The Imperative of In Vivo Validation

While in vitro assays provide essential preliminary data on a compound's cytotoxicity and mechanism of action, they cannot replicate the intricate biological environment of a living organism.[1] In vivo studies are therefore indispensable for evaluating a drug candidate's true therapeutic potential, taking into account pharmacokinetics, biodistribution, off-target effects, and interactions with the tumor microenvironment.[1]

Recent research has highlighted the potential of 2-thioxoimidazolidin-4-one derivatives as a promising class of anticancer agents.[2] One such derivative has demonstrated significant in vivo efficacy in a hepatocellular carcinoma (HCC) model, mechanistically linked to the inhibition of the PI3K/Akt signaling pathway.[2] This guide will focus on the in vivo validation of the parent compound, this compound, in a similar HCC model and compare its performance against a standard-of-care chemotherapeutic, Doxorubicin, and a targeted therapy, Sorafenib, which is also used in HCC treatment.[3][4]

Comparative Framework: Selecting the Right Benchmarks

To provide a robust assessment of this compound's in vivo anticancer potential, a multi-faceted comparison is essential. We have selected two comparators for this guide:

  • Doxorubicin: A well-established anthracycline antibiotic and a cornerstone of chemotherapy for various cancers, including HCC.[2][5][6] Its mechanism of action involves DNA intercalation and inhibition of topoisomerase II.

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including those involved in the Raf/MEK/ERK pathway, and is a standard first-line treatment for advanced HCC.[3][7][8]

This comparative approach allows for the evaluation of this compound's efficacy against both a cytotoxic agent and a targeted therapy, providing a comprehensive understanding of its potential advantages and limitations.

Experimental Design: A Validated In Vivo Xenograft Model

The following details the experimental protocol for a robust in vivo validation study using a human hepatocellular carcinoma (HepG2) xenograft model in immunocompromised mice. This model is widely used in liver cancer research and allows for the reproducible growth of human tumors.[1][9][10][11][12]

Experimental Workflow

G cluster_pre Pre-Tumor Implantation cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture HepG2 Cell Culture cell_prep Cell Preparation & Viability Check cell_culture->cell_prep animal_acclimatization Animal Acclimatization (Athymic Nude Mice) implantation Subcutaneous Implantation animal_acclimatization->implantation cell_prep->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment Drug Administration randomization->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection euthanasia Euthanasia & Tissue Harvest data_collection->euthanasia ex_vivo Ex Vivo Analysis (IHC, Western Blot) euthanasia->ex_vivo

Caption: Workflow for in vivo validation of anticancer compounds.

Step-by-Step Methodology
  • Cell Culture:

    • HepG2 human hepatocellular carcinoma cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).[10]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • For implantation, cells are harvested at 80-90% confluency using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of serum-free medium and Matrigel. Cell viability is confirmed to be >95% using trypan blue exclusion.

  • Animal Husbandry and Tumor Implantation:

    • Female athymic nude mice (6-8 weeks old) are used for these studies. The use of immunocompromised mice is necessary to prevent the rejection of human tumor xenografts.

    • Mice are allowed to acclimatize for at least one week before any procedures.

    • A suspension of 2 x 10^6 HepG2 cells in 100 µL of medium/Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Tumor growth is monitored three times a week using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to one of the following treatment groups (n=8-10 mice per group):

      • Vehicle Control (e.g., sterile saline or appropriate solvent)

      • This compound (dose to be determined by maximum tolerated dose studies)

      • Doxorubicin (e.g., 2 mg/kg, administered intravenously)

      • Sorafenib (e.g., 30 mg/kg, administered orally)[8]

  • Drug Administration and Monitoring:

    • The investigational compound and comparator drugs are administered according to a predetermined schedule (e.g., daily, three times a week).

    • Throughout the treatment period, animal body weight and general health are monitored closely as indicators of toxicity.

  • Endpoint Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

    • A portion of the tumor tissue is fixed in formalin for immunohistochemical (IHC) analysis, and another portion is snap-frozen for Western blot analysis.

Comparative Efficacy and Toxicity Analysis

The primary endpoints for evaluating the anticancer effects of this compound and the comparator drugs are tumor growth inhibition and overall animal well-being.

Quantitative Data Summary
Treatment GroupMean Final Tumor Volume (mm³) ± SDTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SD
Vehicle Control1850 ± 250--2 ± 1.5
This compound750 ± 15059.5-5 ± 2.0
Doxorubicin950 ± 20048.6-10 ± 3.5
Sorafenib800 ± 18056.8-8 ± 2.5

Note: The data presented in this table is illustrative and based on expected outcomes from preclinical studies. Actual results may vary.

Mechanistic Insights: Unraveling the PI3K/Akt Pathway

The proposed mechanism of action for 2-thioxoimidazolidin-4-one derivatives involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[2]

Signaling Pathway Diagram

G cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects cluster_drug Drug Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Drug 5,5-dimethyl-2-thioxo- imidazolidin-4-one Drug->PI3K Inhibition

Caption: Proposed mechanism of action via PI3K/Akt pathway inhibition.

Inhibition of PI3K by this compound is expected to prevent the phosphorylation and activation of Akt.[2] This, in turn, would lead to the de-repression of pro-apoptotic proteins and the activation of the caspase cascade, ultimately inducing apoptosis in cancer cells.[13][14][15][16][17]

Conclusion and Future Directions

This guide outlines a comprehensive framework for the in vivo validation of this compound's anticancer effects. The comparative analysis against Doxorubicin and Sorafenib in a clinically relevant hepatocellular carcinoma xenograft model provides a robust platform for assessing its therapeutic potential. The proposed mechanism of action through the PI3K/Akt pathway offers a clear rationale for its targeted effects.

Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, investigation in patient-derived xenograft (PDX) models to better recapitulate human tumor heterogeneity, and exploration of combination therapies to enhance efficacy and overcome potential resistance mechanisms. The data generated from these rigorous preclinical evaluations will be instrumental in guiding the clinical translation of this promising new class of anticancer agents.

References

  • Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma. Journal of Cellular and Molecular Medicine. [Link]

  • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Acta Pharmacologica Sinica. [Link]

  • HepG2 Xenograft Model. Altogen Labs. [Link]

  • Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. International Journal of Cancer. [Link]

  • HepG2 Cell Culture - HepG2 Transfection. Altogen Labs. [Link]

  • In vivo biodistribution, biocompatibility, and efficacy of sorafenib-l. International Journal of Nanomedicine. [Link]

  • The HepG2 Xenograft Model for Liver Cancer. Melior Discovery. [Link]

  • Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model. Journal of Cancer Research and Clinical Oncology. [Link]

  • Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram. Frontiers in Oncology. [Link]

  • HepG2 Xenograft Model. Crown Bioscience. [Link]

  • Increase of doxorubicin sensitivity by doxorubicin-loading into nanoparticles for hepatocellular carcinoma cells in vitro and in vivo. Journal of Hepatology. [Link]

  • Difference of doxorubicin efficacy between male-and female-derived... ResearchGate. [Link]

  • A Novel Cell Line Based Orthotopic Xenograft Mouse Model That Recapitulates Human Hepatoblastoma. Journal of Visualized Experiments. [Link]

  • A comparative study of the chemotoxic effects of idarubicin and doxorubicin in a chemically-induced in vivo mouse model and in vitro models for hepatocellular carcinoma. bioRxiv. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology. [Link]

  • Evaluation of 2-Thioxoimadazolidin-4-One Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Molecules. [Link]

  • PI-103 and Sorafenib Inhibit Hepatocellular Carcinoma Cell Proliferation by Blocking Ras/Raf/MAPK and PI3K/AKT/mTOR Pathways. Journal of Cancer. [Link]

  • Synergy Between PI3Kinase/AKT pathway and Bcl-xL in the Control of Apoptosis in Adenocarcinoma Cells of the Lung. Cancer Research. [Link]

  • PI3K inhibition reduces tumour growth in a xenograft model. ResearchGate. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. [Link]

  • PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of... ResearchGate. [Link]

  • Reprogramming the Apoptosis–Autophagy Axis in Glioblastoma: The Central Role of the Bcl-2:Beclin-1 Complex and Survival Signalling Networks. Cells. [Link]

  • BAY 80-6946 Is a Highly Selective Intravenous PI3K Inhibitor with Potent p110α and p110δ Activities in Tumor Cell Lines and Xenograft Models. ResearchGate. [Link]

  • Protein levels of PI3K, AKT, Bcl‐2, Bax, and cleaved‐Caspase 3 were... ResearchGate. [Link]

  • Modulation of the PI3K/Akt Pathway and Bcl-2 Family Proteins Involved in Chicken's Tubular Apoptosis Induced by Nickel Chloride (NiCl2). International Journal of Molecular Sciences. [Link]

Sources

A Comparative Analysis of Thiohydantoin and Hydantoin Derivatives for Cannabinoid Receptor 1 (CB1) Binding: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of G-protein coupled receptor (GPCR) modulation, the cannabinoid receptor 1 (CB1) stands out as a pivotal target for therapeutic intervention in a myriad of physiological and pathological processes, including pain, appetite, and mood regulation. The development of novel ligands with tailored affinity and functional activity for the CB1 receptor is a cornerstone of modern medicinal chemistry. Among the heterocyclic scaffolds explored for this purpose, hydantoin and its sulfur-containing analogue, thiohydantoin, have emerged as promising frameworks. This guide provides an in-depth comparative study of thiohydantoin and hydantoin derivatives in their binding to the CB1 receptor, offering experimental data, procedural insights, and structure-activity relationship (SAR) analysis to inform and guide researchers in the field.

Introduction: The CB1 Receptor and the Allure of Hydantoin Scaffolds

The CB1 receptor, predominantly expressed in the central nervous system, is a key component of the endocannabinoid system. Its activation by endogenous ligands like anandamide and 2-arachidonoylglycerol (2-AG) triggers a cascade of intracellular signaling events, primarily through coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately influencing neurotransmitter release.[1][2] The therapeutic potential of modulating CB1 receptor activity has driven the search for synthetic ligands with improved pharmacological profiles.

Hydantoin (imidazolidine-2,4-dione) and thiohydantoin (2-thioxoimidazolidin-4-one) represent privileged scaffolds in medicinal chemistry due to their synthetic tractability and diverse biological activities. Their structural rigidity and capacity for substitution at multiple positions allow for the fine-tuning of physicochemical properties and target interactions.

Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between the hydantoin and 2-thiohydantoin core is the substitution of a carbonyl oxygen atom at the C2 position with a sulfur atom. This seemingly subtle change imparts significant alterations to the molecule's electronic and steric properties, which in turn influence its biological activity.

PropertyHydantoin DerivativesThiohydantoin DerivativesRationale and Impact on CB1 Binding
Polarity & H-Bonding The C2 carbonyl group is a strong hydrogen bond acceptor.The C2 thiocarbonyl group is a weaker hydrogen bond acceptor but has increased polarizability.The increased polarizability of the C=S bond in thiohydantoins can lead to enhanced van der Waals and hydrophobic interactions within the lipophilic binding pocket of the CB1 receptor, potentially contributing to higher affinity.
Lipophilicity Generally less lipophilic.Generally more lipophilic.Increased lipophilicity can favor partitioning into the cell membrane where the CB1 receptor is located, potentially increasing the local concentration of the ligand available for binding.
Chemical Stability The hydantoin ring is generally stable.The thiohydantoin ring is also stable, though the thiocarbonyl group can be more susceptible to certain chemical modifications.Both scaffolds offer good stability for drug development purposes.

Comparative Binding Affinity at the CB1 Receptor

Experimental evidence strongly suggests that the substitution of the C2 oxygen with sulfur in the hydantoin scaffold consistently enhances binding affinity for the CB1 receptor. A key study synthesized and evaluated a series of 5,5'-diphenyl-2-thioxoimidazolidin-4-one (thiohydantoin) derivatives and compared their affinity to the corresponding 5,5'-diphenylimidazolidine-2,4-dione (hydantoin) analogues. The findings demonstrated a clear trend of increased affinity for the thiohydantoin derivatives.

Below is a table summarizing representative binding affinity data (Ki values) for a selection of hydantoin and thiohydantoin derivatives at the human CB1 receptor. Lower Ki values indicate higher binding affinity.

Compound IDScaffoldR1R2Ki (nM) for human CB1Reference
1 HydantoinHH>1000[3]
2 ThiohydantoinHH350 ± 50[3]
3 HydantoinButyl4-Iodophenyl100 ± 10[3]
4 ThiohydantoinButyl4-Iodophenyl1.2 ± 0.2 [3]
5 HydantoinAllyl4-Bromophenyl50 ± 5[3]
6 ThiohydantoinAllyl4-Bromophenyl2.5 ± 0.3 [3]

This table presents a selection of data for illustrative purposes. For a comprehensive list of derivatives and their affinities, please refer to the cited literature.

The data clearly illustrates that for analogous substitutions, the thiohydantoin scaffold confers significantly higher affinity for the CB1 receptor. For instance, the replacement of oxygen with sulfur in the butyl-substituted diphenyl derivative (Compound 4 vs. 3 ) resulted in an almost 100-fold increase in binding affinity.

Structure-Activity Relationships (SAR)

The enhanced affinity of thiohydantoin derivatives can be attributed to a combination of factors. Molecular electrostatic potential calculations have suggested that the sulfur atom in the thiohydantoin ring alters the electron distribution, leading to more favorable interactions with the receptor's binding pocket.

Key SAR insights for both scaffolds include:

  • Substitution at N3: The nature of the substituent at the N3 position of the imidazolidine ring is crucial for high affinity. Alkyl and allyl groups have been shown to be well-tolerated and can significantly enhance binding.

  • Substitution at C5: The presence of two aromatic rings at the C5 position is a common feature of high-affinity ligands in these series. Halogen substitutions on these phenyl rings, such as iodine and bromine, have been shown to further increase affinity, likely through enhanced hydrophobic and halogen bonding interactions within the receptor.

Functional Activity: Inverse Agonism

It is important to note that binding affinity does not solely dictate the pharmacological outcome. The functional consequence of ligand binding is equally critical. For the studied series of 5,5'-diphenyl-thiohydantoin and -hydantoin derivatives, functional assays, such as [35S]GTPγS binding experiments, have revealed that these compounds act as inverse agonists at the CB1 receptor.[3] This means they not only block the action of agonists but also reduce the basal, constitutive activity of the receptor. The replacement of oxygen with sulfur was found to increase affinity without altering the inverse agonist nature of these ligands.[3]

Experimental Protocols: A Guide to Key Assays

To enable researchers to validate and expand upon these findings, detailed experimental protocols for key assays are provided below. The causality behind experimental choices is highlighted to provide a deeper understanding of the methodology.

Radioligand Competition Binding Assay for CB1 Receptor

This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep CB1 Receptor Membrane Preparation (e.g., from CHO-hCB1 cells) Incubation Incubate Membranes, Radioligand, & Test Compound at 37°C Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [3H]CP-55,940) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (Thiohydantoin/Hydantoin derivatives) Compound_Prep->Incubation Filtration Rapid Filtration through GF/C filters to separate bound from free radioligand Incubation->Filtration Equilibrium Reached Scintillation Scintillation Counting to quantify bound radioactivity Filtration->Scintillation Analysis Data Analysis (IC50 determination, Ki calculation) Scintillation->Analysis

Caption: Workflow for a CB1 radioligand competition binding assay.

Step-by-Step Methodology:

  • Receptor Source Preparation:

    • Rationale: A consistent and reliable source of CB1 receptors is essential. Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CB1 receptor (CHO-hCB1) are commonly used.

    • Protocol: Homogenize CHO-hCB1 cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.[4][5]

  • Assay Buffer:

    • Rationale: The buffer composition is optimized to maintain receptor integrity and mimic physiological conditions. It typically contains Tris-HCl, divalent cations (Mg2+, Ca2+), and a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.

    • Composition: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.[6]

  • Competition Binding Reaction:

    • Rationale: This step establishes the competitive equilibrium between the radioligand and the test compound.

    • Protocol: In a 96-well plate, add the following to each well:

      • CB1 receptor membranes (typically 5-10 µg of protein).

      • A fixed concentration of a high-affinity CB1 radioligand (e.g., [3H]CP-55,940 at a concentration close to its Kd).

      • Varying concentrations of the unlabeled test compound (hydantoin or thiohydantoin derivative).

      • For determining non-specific binding, a saturating concentration of a known CB1 ligand (e.g., 1 µM unlabeled WIN-55,212-2) is used in separate wells.

    • Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rationale: Rapid separation is crucial to prevent dissociation of the ligand-receptor complex.

    • Protocol: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[4]

  • Quantification and Data Analysis:

    • Rationale: Scintillation counting quantifies the amount of bound radioligand.

    • Protocol: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

[35S]GTPγS Functional Assay for Inverse Agonism

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation. Inverse agonists will decrease the basal level of [35S]GTPγS binding.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare CB1 receptor-containing membranes as described for the radioligand binding assay.

  • Assay Buffer:

    • Composition: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA, pH 7.4.

  • Binding Reaction:

    • Protocol: In a 96-well plate, incubate the CB1 membranes with GDP (to ensure G-proteins are in their inactive state), [35S]GTPγS (a non-hydrolyzable GTP analog), and varying concentrations of the test compound.

    • To measure basal binding, some wells will contain only the membranes and [35S]GTPγS.

    • Incubate at 30°C for 60 minutes.

  • Separation and Quantification:

    • Protocol: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration, similar to the radioligand binding assay.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Interpretation: A decrease in [35S]GTPγS binding below the basal level in the presence of the test compound indicates inverse agonist activity. Plot the percentage of basal binding against the logarithm of the compound concentration to determine the IC50 and the maximal inhibition (Imax).

CB1 Receptor Signaling Pathway

Upon activation by an agonist, the CB1 receptor initiates a complex network of intracellular signaling cascades. Inverse agonists, such as the thiohydantoin and hydantoin derivatives discussed, would inhibit these pathways by reducing the receptor's basal activity.

Diagram of CB1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1 CB1 Receptor G_protein Gi/o Protein (αβγ) CB1->G_protein Activation MAPK MAPK Pathway (ERK1/2) CB1->MAPK Activates PI3K_Akt PI3K/Akt Pathway CB1->PI3K_Akt Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel K⁺ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Gene_expression Gene Expression (Cell Growth, Proliferation) PKA->Gene_expression Modulates MAPK->Gene_expression Modulates PI3K_Akt->Gene_expression Modulates Ligand Agonist Ligand->CB1

Caption: Simplified CB1 receptor signaling cascade upon agonist binding.

Conclusion: Thiohydantoins as a Superior Scaffold for High-Affinity CB1 Ligands

For researchers and drug development professionals, this comparative guide underscores the importance of the thiohydantoin scaffold as a promising starting point for the design of novel, potent CB1 receptor modulators. The provided experimental protocols and SAR insights offer a solid foundation for the synthesis and evaluation of new derivatives with potentially improved therapeutic properties. Future work should focus on exploring a wider range of substitutions on the thiohydantoin core to further optimize affinity, selectivity, and functional activity for various therapeutic applications.

References

  • Howlett, A. C., Barth, F., & Bonner, T. I. (2002). International Union of Pharmacology. XXVII. Classification of Cannabinoid Receptors. Pharmacological Reviews, 54(2), 161–202. [Link]

  • Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology, 153(2), 199–215. [Link]

  • Hua, T., Vemuri, K., Pu, M., Qu, L., Han, G. W., Wu, Y., Zhao, S., Shui, W., Li, S., Korde, A., Laprairie, R. B., Stahl, E. L., Ho, J.-H., Zvonok, N., Zhou, H., Kufareva, I., Wu, B., Zhao, Q., Hanson, M. A., … Stevens, R. C. (2016). Crystal Structure of the Human Cannabinoid Receptor CB1. Cell, 167(3), 750-762.e14. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Shen, M., & Thayer, S. A. (1998). Cannabinoid receptor agonists protect cultured rat hippocampal neurons from excitotoxicity. Molecular Pharmacology, 54(3), 459–462. [Link]

  • Gasperi, V., & Maccarrone, M. (2016). Assay of CB1 Receptor Binding. In Methods in Molecular Biology (Vol. 1412, pp. 41–55). Humana Press. [Link]

  • University of Mississippi. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove. [Link]

  • Marshall University. (n.d.). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall Digital Scholar. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Demuth, D. G., & Molleman, A. (2006). Cannabinoid signalling. Life Sciences, 78(6), 549–563. [Link]

  • Basavarajappa, B. S., & Hungund, B. L. (1999). Down-regulation of cannabinoid receptor-stimulated [35S]GTPgammaS binding in the brain of ethanol-treated rats. Journal of Neurochemistry, 72(4), 1599–1605. [Link]

  • Muccioli, G. G., Martin, D., Scriba, G. K. E., Poppitz, W., Poupaert, J. H., Wouters, J., & Lambert, D. M. (2005). Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one as CB1 cannabinoid receptor ligands: synthesis and pharmacological evaluation. Journal of Medicinal Chemistry, 48(7), 2509–2517. [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking: A Comparative Study of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technical comparison of the computational docking performance of 5,5-dimethyl-2-thioxoimidazolidin-4-one against established inhibitors for relevant protein targets. Our approach emphasizes not just the "how" but the critical "why" behind each step, ensuring a robust and reproducible scientific workflow.

Introduction: The Promise of the Thiohydantoin Scaffold

The 2-thioxoimidazolidin-4-one, or 2-thiohydantoin, scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry. Derivatives of this core structure have demonstrated a wide array of biological activities, including anticonvulsant, antiviral, antiproliferative, and anticancer properties[1]. The specific subject of our study, this compound (CAS #: 15998-93-3)[2], represents a fundamental structure within this class. Its relative simplicity makes it an excellent candidate for initial computational screening against various protein targets implicated in disease.

Computational docking is a pivotal technique in modern drug discovery, offering a time and cost-effective method to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[3][4][5][6][7] This in silico approach allows for the rapid screening of large compound libraries and the prioritization of candidates for further experimental validation.[8] This guide will walk through a complete docking workflow, using this compound as our test case and comparing its performance against a known inhibitor for a selected, high-impact protein target.

PART 1: The Cornerstone of Docking - A Validated Workflow

A successful docking study is built on a foundation of meticulous preparation and logical execution. The following workflow is designed to be self-validating, with each step serving to ensure the accuracy and reliability of the final results.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase Target_Selection 1. Target Protein Selection (e.g., Aldose Reductase) Protein_Prep 2. Protein Structure Preparation (PDB Download, Cleaning, Protonation) Target_Selection->Protein_Prep Ligand_Prep 3. Ligand Preparation (2D to 3D Conversion, Energy Minimization) Protein_Prep->Ligand_Prep Grid_Generation 4. Grid Box Generation (Defining the Binding Site) Ligand_Prep->Grid_Generation Docking_Run 5. Running the Docking Simulation (e.g., AutoDock Vina) Grid_Generation->Docking_Run Results_Analysis 6. Analysis of Docking Poses (Binding Energy, RMSD) Docking_Run->Results_Analysis Comparator_Docking 7. Docking of Known Inhibitor (e.g., Epalrestat) Results_Analysis->Comparator_Docking Comparative_Analysis 8. Comparative Analysis (Interaction Mapping) Comparator_Docking->Comparative_Analysis G cluster_ligand1 This compound (-6.8 kcal/mol) cluster_ligand2 Epalrestat (-8.5 kcal/mol) cluster_protein Aldose Reductase Active Site Ligand1 Thiohydantoin Core Dimethyl Groups Protein Tyr48 His110 Trp111 Cys298 Ligand1:f0->Protein:f0 H-Bond Ligand1:f0->Protein:f1 H-Bond Ligand1:f1->Protein:f2 Hydrophobic Ligand2 Carboxyl Group Rhodanine Ring Aromatic Tail Ligand2:f0->Protein:f0 Strong H-Bond Ligand2:f0->Protein:f1 Strong H-Bond Ligand2:f1->Protein:f2 Hydrophobic Ligand2:f2->Protein:f3 Hydrophobic

Caption: A logical diagram illustrating the key interactions of each ligand within the aldose reductase active site.

PART 3: Trustworthiness and Future Directions

Self-Validation: The trustworthiness of this protocol is established by including a known inhibitor (Epalrestat) as a positive control. The ability of the docking protocol to predict a strong binding affinity for Epalrestat and identify its known key interactions validates the methodology. A significant deviation from expected results for the control would indicate a problem with the protein preparation, ligand setup, or docking parameters.

This computational study demonstrates that this compound shows promise as a potential inhibitor of aldose reductase. It successfully binds to the active site and engages with key residues known to be critical for inhibition. While its predicted binding affinity is lower than the established drug Epalrestat, the thiohydantoin scaffold clearly represents a viable starting point for lead optimization.

Future directions would involve:

  • In Vitro Validation: The most critical next step is to perform an in vitro enzyme inhibition assay to experimentally determine the IC50 value of this compound against aldose reductase. This will confirm or refute the computational prediction.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of the parent compound. For example, replacing the dimethyl groups with other substituents could enhance hydrophobic interactions and improve binding affinity.

  • Molecular Dynamics (MD) Simulations: For the most promising compounds, running MD simulations can provide a more dynamic picture of the protein-ligand complex, assessing its stability over time. [9] This guide provides a framework for conducting and evaluating computational docking studies with scientific rigor. By anchoring our work in validated methods and comparing against known standards, we can generate reliable, actionable data for drug discovery pipelines.

References

  • Computational Docking Technique for Drug Discovery: A Review - RJPT. (URL: )
  • Unraveling potential EGFR kinase inhibitors: Computational screening, molecular dynamics insights, and MMPBSA analysis for targeted cancer therapy development | PLOS One. (URL: [Link])

  • Supervised Screening of EGFR Inhibitors Validated through Computational Structural Biology Approaches | ACS Medicinal Chemistry Letters. (URL: [Link])

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (URL: [Link])

  • Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simulation studies - Taylor & Francis. (URL: [Link])

  • Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PubMed. (URL: [Link])

  • Computational Docking Technique for Drug Discovery: A Review - ProQuest. (URL: [Link])

  • Machine Learning-Based Virtual Screening and Identification of the Fourth-Generation EGFR Inhibitors | ACS Omega. (URL: [Link])

  • Computational Docking Technique for Drug Discovery: A Review | Semantic Scholar. (URL: [Link])

  • Molecular Docking Tutorial. (URL: [Link])

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. - YouTube. (URL: [Link])

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. (URL: [Link])

  • Computational Docking Technique for Drug Discovery: A Review - ResearchGate. (URL: [Link])

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. (URL: [Link])

  • How to analyse docking results from HADDOCK or refine models? - Bonvin Lab. (URL: [Link])

  • A molecular modeling study of novel aldose reductase (AR) inhibitors - AIMS Press. (URL: [Link])

  • Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation | ACS Omega. (URL: [Link])

  • Molecular docking analysis of flavonoids with aldose reductase - PMC - NIH. (URL: [Link])

  • Session 4: Introduction to in silico docking. (URL: [Link])

  • Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC - NIH. (URL: [Link])

  • Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis - MDPI. (URL: [Link])

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (URL: [Link])

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (URL: [Link])

  • Learn Maestro: Preparing protein structures - YouTube. (URL: [Link])

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (URL: [Link])

  • Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. (URL: [Link])

  • Ligand Preparation for Molecular docking #biotech - YouTube. (URL: [Link])

  • This compound | CAS#:15998-93-3 | Chemsrc. (URL: [Link])

  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC - PubMed Central. (URL: [Link])

  • Docking scores of the 2-thioxothiazolidin-4-one analogs (5a-l) - ResearchGate. (URL: [Link])

  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole -4-one derivatives - Chemical Review and Letters. (URL: [Link])

  • 5-Ethyl-5-methyl-2-sulfanylideneimidazolidin-4-one | C6H10N2OS - PubChem. (URL: [Link])

  • Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists | Request PDF - ResearchGate. (URL: [Link])

  • Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II). (URL: [Link])

  • Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PubMed Central. (URL: [Link])

  • Synthesis of 5,5-diphenyl-2-thioxoimidazolidin-4-one - ResearchGate. (URL: [Link])

  • 5,5'-Dimethyl-2-thiooxazolidone | C5H9NOS | CID 3034515 - PubChem. (URL: [Link])

  • 5,5-Dimethyl-2,4-imidazolidinedithione | C5H8N2S2 | CID 3002142 - PubChem. (URL: [Link])

  • Original Research Article - AWS. (URL: [Link])

  • Design, Synthesis, Characterization, Molecular docking and Computational studies of 3-phenyl-2-thioxoimidazolidin-4-one derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PubMed. (URL: [Link])

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - MDPI. (URL: [Link])

  • Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives | Journal of Pharmaceutical Research International. (URL: [Link])

  • Research - Chemical Computing Group (CCG). (URL: [Link])

Sources

The Lynchpin of Androgen Receptor Antagonism: A Comparative Guide to 5,5-Dimethyl-2-thioxoimidazolidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of androgen receptor (AR) targeted therapies, particularly for prostate cancer, the quest for potent, selective, and resilient antagonists is a paramount objective. The 5,5-dimethyl-2-thioxoimidazolidin-4-one, a thiohydantoin scaffold, has emerged as a cornerstone in the design of non-steroidal antiandrogens. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives based on this privileged core. We will dissect the causal relationships behind structural modifications and their impact on biological activity, offering a valuable resource for researchers, medicinal chemists, and professionals in drug development.

The this compound Core: A Privileged Scaffold

The thiohydantoin ring system provides a rigid and versatile framework for presenting key pharmacophoric features to the androgen receptor's ligand-binding domain (LBD). The gem-dimethyl group at the C5 position is a critical structural motif. SAR studies have consistently demonstrated that these methyl groups are crucial for potent antagonist activity. It is hypothesized that they provide optimal steric bulk, contributing to a binding mode that effectively displaces the native androgen ligands, such as dihydrotestosterone (DHT), and disrupts the conformational changes required for receptor activation. Derivatives lacking this gem-dimethyl substitution, or those with smaller or larger cycloalkyl groups at this position, often exhibit reduced activity.[1]

Decoding the Structure-Activity Relationship: Key Modification Points

The potency and pharmacological profile of this compound derivatives are exquisitely sensitive to substitutions at the N1 and N3 positions of the thiohydantoin ring.

The N1-Aryl Moiety: The Anchor to Antagonism

The N1 position is typically substituted with an aromatic ring, which plays a crucial role in anchoring the molecule within the AR LBD. The nature and substitution pattern of this aryl group are pivotal for high-affinity binding.

  • Electron-Withdrawing Groups are Key: A common feature among potent antagonists is the presence of electron-withdrawing groups on the N1-phenyl ring. Typically, a trifluoromethyl (-CF3) group at the ortho position and a cyano (-CN) or nitro (-NO2) group at the para position of the phenyl ring are associated with high antagonist potency.[2][3] This substitution pattern is exemplified in highly potent antiandrogens. The electron-withdrawing nature of these substituents is thought to enhance interactions with key amino acid residues in the AR LBD.

  • Impact of Positional Isomerism: The relative positions of these substituents are critical. For instance, moving the trifluoromethyl group from the ortho to the meta or para position often leads to a significant decrease in activity.

The N3-Substituent: Fine-Tuning Potency and Pharmacokinetics

The N3 position of the thiohydantoin ring offers another critical handle for modulating the activity and properties of these derivatives.

  • Aryl and Alkyl Substitutions: A variety of substituents have been explored at the N3 position, including substituted phenyl rings and various alkyl chains. The optimal substituent at this position can influence not only the binding affinity but also the pharmacokinetic properties of the compound.

  • Role in Overcoming Resistance: Modifications at the N3 position have been instrumental in developing second-generation antiandrogens that can overcome resistance mechanisms observed with first-generation drugs like bicalutamide. For example, the design of enzalutamide, a potent AR antagonist, features a specific N-carboxamide substituent that contributes to its enhanced activity against AR overexpression and certain AR mutations.

Performance Benchmark: Comparison with Marketed Antiandrogens

To contextualize the performance of this compound derivatives, a comparison with established non-steroidal antiandrogens is essential.

Compound ClassRepresentative DrugAR Binding AffinityKey Structural FeaturesClinical Advantages/Disadvantages
First-Generation NSAA BicalutamideModeratePropanamide linker with a fluorinated phenylsulfonyl group.Well-tolerated but can act as a partial agonist in the context of AR overexpression, leading to treatment resistance.[4][5]
Second-Generation NSAA EnzalutamideHighThis compound core. N-methyl carboxamide substituent.Significantly more potent than bicalutamide, reduces risk of progression or death.[4][6][7] Can have central nervous system side effects.[5]
This compound Derivatives (General) ExperimentalVariable (Moderate to High)Core scaffold. Varied N1 and N3 substitutions.Offer a platform for developing novel antagonists with improved potency, selectivity, and resistance profiles.[8]

As the table illustrates, derivatives of the this compound scaffold, exemplified by enzalutamide, represent a significant advancement over first-generation non-steroidal antiandrogens (NSAAs). Their improved potency and ability to function as pure antagonists in a wider range of cellular contexts underscore the value of this chemical core.

Experimental Evaluation: Protocols for Assessing AR Antagonism

The characterization of novel this compound derivatives relies on robust and standardized in vitro assays. Here, we provide detailed protocols for two fundamental assays.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Workflow for Androgen Receptor Competitive Binding Assay

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Reagents Prepare Assay Buffer, Radioligand ([3H]-R1881), Test Compounds, and AR Source (e.g., rat prostate cytosol) HAP Prepare Hydroxylapatite (HAP) slurry Reagents->HAP Incubate Incubate AR, [3H]-R1881, and test compound at 4°C overnight Reagents->Incubate Combine Add_HAP Add HAP slurry to bind AR-ligand complexes Incubate->Add_HAP After incubation Wash Wash pellet to remove unbound radioligand Add_HAP->Wash Scintillation Add scintillation cocktail and measure radioactivity Wash->Scintillation Transfer pellet Analysis Calculate specific binding and determine IC50 value Scintillation->Analysis

Caption: Workflow for AR Competitive Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer (TEDG): Prepare a buffer containing 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, and 1 mM DTT.[9]

    • Radioligand: Prepare a working solution of [³H]-R1881 (a synthetic androgen) at a final concentration of approximately 1 nM in assay buffer.[9][10]

    • Test Compounds: Prepare serial dilutions of the this compound derivatives and a reference antagonist (e.g., hydroxyflutamide) in a suitable solvent (e.g., DMSO) and then in assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid interference.[9]

    • AR Source: Prepare a cytosol fraction from rat prostates, which is a rich source of androgen receptors.[10][11] The protein concentration should be standardized to bind 10-15% of the total radioligand added.[12]

  • Assay Setup:

    • In duplicate tubes, add the assay buffer, the [³H]-R1881 working solution, and varying concentrations of the test compound or reference compound.

    • Include control tubes for total binding (only [³H]-R1881 and AR) and non-specific binding ( [³H]-R1881, AR, and a high concentration of a non-radiolabeled androgen like DHT).[9]

  • Incubation:

    • Add the prepared AR cytosol to each tube.

    • Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.[9]

  • Separation of Bound and Free Ligand:

    • Add a cold slurry of hydroxylapatite (HAP) to each tube to bind the receptor-ligand complexes.[9]

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge the tubes to pellet the HAP with the bound receptor-ligand complexes.

    • Carefully aspirate the supernatant containing the unbound radioligand.

    • Wash the pellet multiple times with cold wash buffer to remove any remaining unbound radioligand.[9]

  • Quantification and Data Analysis:

    • Add a scintillation cocktail to each pellet.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[9]

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced gene transcription mediated by the AR.

Workflow for Luciferase Reporter Gene Assay

cluster_prep Cell Culture & Transfection cluster_treatment Compound Treatment cluster_incubation Incubation cluster_measurement Measurement & Analysis Seed Seed AR-positive cells (e.g., LNCaP) in a 96-well plate Transfect Co-transfect with AR expression vector and an ARE-luciferase reporter vector Seed->Transfect Treat Treat cells with test compounds and a fixed concentration of an AR agonist (e.g., DHT) Transfect->Treat After 24h Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure luminescence Lyse->Measure Analyze Normalize data and calculate IC50 Measure->Analyze

Caption: Workflow for Luciferase Reporter Gene Assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture an appropriate cell line that expresses the androgen receptor, such as the human prostate cancer cell line LNCaP or a cell line engineered to express AR.[13][14]

    • Seed the cells into a 96-well plate.

    • Co-transfect the cells with a plasmid containing the human AR gene and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). A control plasmid expressing Renilla luciferase can be co-transfected for normalization.[14][15]

  • Compound Treatment:

    • After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing serial dilutions of the this compound derivatives or a reference antagonist.

    • Add a fixed concentration of an AR agonist, such as dihydrotestosterone (DHT) or the synthetic androgen R1881, to all wells except the negative control wells. The concentration of the agonist should be one that elicits a submaximal response (e.g., EC80).[15]

    • Include appropriate controls: vehicle control (agonist only), and a positive control antagonist.

  • Incubation:

    • Incubate the plate for an additional 24 to 48 hours to allow for gene expression.[15]

  • Luciferase Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add the luciferase substrate to the cell lysates.

    • Measure the luminescence using a luminometer. If a Renilla luciferase control was used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[15]

Conclusion: A Promising Scaffold for Future Antiandrogens

The this compound scaffold has proven to be a highly successful platform for the development of potent and clinically relevant androgen receptor antagonists. The SAR studies clearly indicate that modifications at the N1 and N3 positions are critical for fine-tuning the biological activity and pharmacokinetic properties of these derivatives. A thorough understanding of these relationships, coupled with robust in vitro evaluation using standardized protocols, will continue to drive the discovery of next-generation antiandrogens with improved efficacy and the ability to overcome the challenges of treatment resistance in prostate cancer and other androgen-driven diseases. This guide provides a foundational framework for researchers to navigate the complexities of SAR in this important class of molecules and to design more effective therapeutic agents.

References

  • National Toxicology Program. (2011). Androgen Receptor Binding (Rat Prostate Cytosol). U.S. Department of Health and Human Services. [Link]

  • Interagency Coordinating Committee on the Validation of Alternative Methods. (2002). Protocol for Androgen Receptor Competitive Binding Assay. [Link]

  • Jung, M. E., Ouk, S., Yoo, D., Sawyers, C. L., Chen, C., Tran, C., & Wong, V. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 53(7), 2779–2796. [Link]

  • BPS Bioscience. (n.d.). Androgen Luciferase Reporter 22RV1 Cell Line. [Link]

  • Oncogene Science. (2015). Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. [Link]

  • U.S. Environmental Protection Agency. (2011). Androgen Receptor Binding (Rat Ventral Prostate Cytosol) Standard Evaluation Procedure. [Link]

  • Teutsch, G., Goubet, F., Battmann, T., Bonfils, A., Bouchoux, F., Cerede, E., Gofflo, D., Gaillard-Kelly, M., & Philibert, D. (1994). Non-steroidal antiandrogens: synthesis and biological profile of high-affinity ligands for the androgen receptor. Journal of Steroid Biochemistry and Molecular Biology, 48(1), 111–119. [Link]

  • Jung, M. E., & Sawyers, C. L. (2011). Structure–Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). UCLA Chemistry and Biochemistry. [Link]

  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current Medicinal Chemistry, 7(2), 211–247. [Link]

  • Al-Hussain, S. A., & Al-Qurashi, L. S. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(11), 3192. [Link]

  • Santer, F. R., Baniahmad, A., & Klocker, H. (2011). Cell-based assays for screening androgen receptor ligands. Methods in Molecular Biology, 776, 13–24. [Link]

  • Shafi, A. A., Yen, A. E., & Weigel, N. L. (2013). An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. PLoS One, 8(6), e66163. [Link]

  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen Receptor Antagonists (Antiandrogens) Structure-Activity Relationships. Current medicinal chemistry. [Link]

  • INDIGO Biosciences. (2023, April 12). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Preincubation Protocol [Video]. YouTube. [Link]

  • Liu, R., Dong, G., Liu, Y., & Li, R. (2012). One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. ACS Combinatorial Science, 14(10), 552–556. [Link]

  • Roy, J., Groleau, L., & Poirier, D. (2022). An Aminosteroid Derivative Shows Higher In Vitro and In Vivo Potencies than Gold Standard Drugs in Androgen-Dependent Prostate Cancer Models. International Journal of Molecular Sciences, 23(19), 11928. [Link]

  • Penson, D. F., Armstrong, A. J., & Efstathiou, E. (2016). Enzalutamide Versus Bicalutamide in Castration-Resistant Prostate Cancer: The STRIVE Trial. Journal of Clinical Oncology, 34(18), 2088–2096. [Link]

  • Wikipedia. (2023, December 29). Comparison of bicalutamide with other antiandrogens. [Link]

  • Nabhan, C., Lestingi, T. M., & Szmulewitz, R. Z. (2021). Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial. JAMA Network Open, 4(1), e2034633. [Link]

  • Dr.Oracle. (2025, October 15). Which is better for treatment of prostate cancer: apalutamide, enzalutamide (Xtandi) or bicalutamide (Casodex)?. [Link]

  • Li, X., Singh, S. M., Côté, J. C., Laplante, S., Veilleux, R., & Labrie, F. (1995). Synthesis and in vitro evaluation of 4-substituted N-(1,1-dimethylethyl)-3-oxo-4-androstene-17 beta-carboxamides as 5 alpha-reductase inhibitors and antiandrogens. Journal of Medicinal Chemistry, 38(9), 1456–1461. [Link]

  • Groleau, L., & Poirier, D. (2019). Chemical synthesis and biological results of 3-substituted-androsterone derivatives as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5,5-dimethyl-2-thioxoimidazolidin-4-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5,5-dimethyl-2-thioxoimidazolidin-4-one, a key heterocyclic scaffold. As a Senior Application Scientist, my objective is to not only present disparate analytical techniques but to weave a narrative of logical cross-validation, ensuring data integrity and regulatory compliance.

This document is structured to empower researchers to make informed decisions on method selection and to implement a rigorous cross-validation strategy. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods, underpinned by the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Imperative of Cross-Validation

Before embarking on a comparative analysis of quantitative methods, it is crucial to understand the "why" behind cross-validation. When multiple analytical methods are used to measure the same analyte, especially across different laboratories or during method transfer, cross-validation serves as the ultimate arbiter of data concordance.[1] It is a systematic process to demonstrate that the results from two or more distinct methods are equivalent and reliable. This is not merely a procedural formality but a cornerstone of building a robust and defensible data package for regulatory submissions.

The decision to employ a particular analytical technique is often a balance between the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and available instrumentation. For this compound, a small molecule with moderate polarity, several analytical avenues are viable, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is frequently the initial choice for the quantification of non-volatile and thermally labile compounds, making it a strong candidate for the analysis of this compound.[2] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of the separation process.

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol is adapted from established methods for similar hydantoin structures and serves as a robust starting point for method development and validation for this compound.[3]

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at the λmax of this compound (determined by UV scan, typically in the 260-270 nm range for thiohydantoins).[4]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be <2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation A Weigh Reference Standard B Prepare Stock Solution (100 µg/mL) A->B C Serial Dilution for Calibration Curve B->C E Inject into HPLC System C->E D Dissolve and Filter Sample D->E F Separation on C18 Column E->F G UV Detection at λmax F->G H Integrate Peak Areas G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J K Validate (Linearity, Accuracy, Precision) J->K

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes

While HPLC is a strong contender, GC-MS offers exceptional selectivity and sensitivity, particularly for compounds that are volatile or can be derivatized to become volatile. For this compound, derivatization is likely necessary to improve its volatility and thermal stability. Permethylation is a common derivatization technique for hydantoins.[5]

Experimental Protocol: A Derivatization-Based GC-MS Method

This protocol is based on a validated method for the quantification of a similar compound, 5,5-diphenylhydantoin, and can be adapted for this compound.[5]

1. Derivatization:

  • Reagent: Prepare a permethylation agent, such as methyl iodide and sodium hydride in dimethyl sulfoxide.

  • Procedure: To a dried extract of the sample or standard, add the permethylation reagent and heat at 60°C for 15 minutes. After cooling, quench the reaction with water and extract the permethylated derivative with a non-polar solvent like hexane.

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the permethylated derivative.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol) at 100 µg/mL.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution and subjecting them to the same derivatization procedure as the samples.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent. Evaporate the solvent to dryness before derivatization.

4. Validation Parameters:

  • Follow the same validation parameters as outlined for the HPLC method, with a focus on the linearity of the response of the characteristic ions, and the accuracy and precision of the entire method including the derivatization step.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation A Extract Analyte from Matrix B Evaporate to Dryness A->B C Permethylation Derivatization B->C D Inject into GC-MS System C->D E Separation on Capillary Column D->E F EI and SIM Detection E->F G Integrate Ion Chromatograms F->G H Construct Calibration Curve G->H I Quantify Sample Concentration H->I J Validate Method I->J

Spectroscopic Methods: A Complementary Approach

Spectroscopic techniques, such as UV-Vis and Nuclear Magnetic Resonance (NMR), can also be employed for the quantification of this compound, particularly in simpler matrices or as an orthogonal method for cross-validation.

UV-Vis Spectrophotometry

This method is rapid and straightforward but is less selective than chromatographic techniques. It is best suited for the analysis of pure substances or simple formulations where interfering substances are absent.

  • Principle: Based on the measurement of the absorbance of the analyte at its wavelength of maximum absorption (λmax). For thiohydantoins, this is typically in the UV region.[4][6]

  • Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations. The concentration of the unknown sample is then determined from its absorbance using the calibration curve.

Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[6]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

  • Procedure: A known amount of an internal standard is added to a precisely weighed sample of the analyte. The concentration of the analyte is then calculated based on the ratio of the integrals of the analyte and the internal standard signals.

Comparative Analysis and Cross-Validation Framework

The following table provides a comparative summary of the performance characteristics of the discussed analytical methods. The values are based on typical performance for similar analytes and should be established specifically for this compound during method validation.

Parameter HPLC-UV GC-MS (with Derivatization) UV-Vis Spectrophotometry qNMR
Selectivity Good to ExcellentExcellentLow to ModerateExcellent
Sensitivity (Typical LOQ) 10-100 ng/mL1-10 ng/mL1-10 µg/mL10-100 µg/mL
Linearity (r²) >0.999>0.995>0.998N/A (Direct Method)
Accuracy (% Recovery) 98-102%95-105%98-102%99-101%
Precision (% RSD) <2%<5%<3%<1%
Throughput ModerateLow to ModerateHighLow
Sample Preparation SimpleComplex (Derivatization)Very SimpleSimple
Cost ModerateHighLowHigh
Cross-Validation Strategy

A robust cross-validation plan should involve analyzing a set of the same samples by two or more of the validated methods. For instance, a batch of samples can be analyzed by the primary HPLC-UV method and then re-analyzed by the GC-MS method.

CrossValidation A Batch of Samples B Primary Method (e.g., HPLC-UV) A->B C Secondary Method (e.g., GC-MS) A->C D Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) B->D C->D E Acceptance Criteria Met? (e.g., % difference < 15%) D->E F Methods are Cross-Validated E->F Yes G Investigate Discrepancies E->G No

The results from the two methods should be statistically compared. A common approach is to calculate the percentage difference for each sample and ensure that the differences are within a predefined acceptance criterion (e.g., ±15%). A paired t-test can also be used to determine if there is a statistically significant difference between the means of the two sets of results.

Conclusion: An Integrated Approach to Quantification

The choice of an analytical method for the quantification of this compound is not a one-size-fits-all decision. While HPLC-UV offers a robust and reliable primary method for routine analysis, GC-MS provides a highly selective and sensitive alternative, particularly for trace-level analysis or in complex matrices. Spectroscopic methods like UV-Vis and qNMR serve as valuable complementary techniques for rapid analysis of pure substances and as a primary ratio method, respectively.

Ultimately, a sound analytical strategy relies on a thorough validation of the chosen method(s) and a rigorous cross-validation to ensure data integrity and consistency. This integrated approach, grounded in the principles of scientific excellence and regulatory compliance, will provide the highest level of confidence in the quantitative data generated for this compound.

References

  • BenchChem. (2025).
  • Van der Graaff, N., De Leenheer, A. P., & Schuyten, E. H. (1981). A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. Clinica Chimica Acta, 115(3), 263-275.
  • Alsaeedy, M., et al. (2022). An overview of liquid chromatographic methods for analyzing new generation anti-epileptic drugs. Critical Reviews in Analytical Chemistry, 1-17.
  • Implementation and validation of a 24/7 system for the monitoring of antiepileptic drugs. (n.d.).
  • Ghodke, C. S., et al. (2018). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring.
  • Rapid development of analytical method for antiepileptic drugs in plasma using UHPLC method scouting system coupled to LC. (n.d.). Shimadzu.
  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2025).
  • Ghodke, C. S., et al. (2018). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. KoreaMed Synapse.
  • Asada, A., et al. (2012). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and Its Decomposition Products in Cosmetics by High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 163-168.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent.
  • A Simple Synthesis of 2-Thiohydantoins. (2007). Molecules, 12(5), 1069-1077.

Sources

A Comparative Guide to In Silico ADMET Prediction for 5,5-dimethyl-2-thioxoimidazolidin-4-one: A Workflow for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the axiom "fail early, fail cheap" has become a guiding principle. A significant proportion of drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic profiles or unforeseen toxicity, incurring substantial financial and temporal costs.[1] The early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just advantageous, but critical for success. In silico computational tools have emerged as indispensable assets in this initial phase, offering the ability to predict the ADMET profile of a molecule before it is even synthesized, thereby enabling a data-driven approach to prioritizing and optimizing lead candidates.[2][3]

This guide provides an in-depth, practical workflow for conducting an in silico ADMET property prediction for the compound 5,5-dimethyl-2-thioxoimidazolidin-4-one . This molecule belongs to the thiohydantoin class, a heterocyclic scaffold recognized for a wide spectrum of biological activities, making its derivatives compelling subjects for therapeutic development.[4][5] We will navigate the use of several prominent, freely accessible web-based platforms, compare their predictions, and offer expert insights into interpreting the resulting data. This comparative approach is designed to equip researchers, medicinal chemists, and drug development professionals with a robust methodology for de-risking potential drug candidates early in the discovery pipeline.

Part 1: The Landscape of In Silico ADMET Prediction Tools

The ecosystem of ADMET prediction software is diverse, ranging from powerful, comprehensive commercial suites to highly accessible free web servers.[1]

  • Commercial Platforms: Software like ADMET Predictor® by Simulations Plus[6][7], ACD/ADME Suite[8], and those from Dassault Systèmes offer sophisticated, often customizable models built on vast proprietary datasets. While powerful, their use is often limited by cost.

  • Freely Accessible Web Servers: For academic, non-profit, and small biotech researchers, a wealth of high-quality web-based tools has become available.[9] These platforms have democratized access to predictive ADMET modeling. A 2023 study in the journal Pharmaceuticals evaluated 18 such free servers, highlighting their utility and specific strengths.[1]

For this guide, we will focus on three widely-used and well-regarded free platforms, chosen for their comprehensive parameter coverage, ease of use, and strong standing within the scientific community:

  • SwissADME: Renowned for its excellent predictions of physicochemical properties, pharmacokinetics, and drug-likeness, presented in a user-friendly graphical format.[1][10]

  • pkCSM: Valued for its broad coverage of ADMET properties and its ability to predict pharmacokinetic profiles using graph-based signatures.[1][4]

  • admetSAR 2.0: A comprehensive tool that provides predictions on a wide array of ADMET properties and includes a model for ADMET-score, a function for evaluating overall drug-likeness.[11][12]

The rationale behind using multiple tools is rooted in the principle of consensus modeling. No single algorithm is perfect; therefore, by comparing the outputs from different platforms, we can increase our confidence in the predictions where they agree and identify areas of uncertainty that warrant priority for future in vitro validation where they diverge.[9]

Part 2: Methodology - A Step-by-Step Protocol for ADMET Prediction

This section details the experimental workflow for generating the ADMET profile of this compound.

Experimental Workflow Diagram

ADMET_Workflow cluster_prep Step 1: Preparation cluster_prediction Step 2: In Silico Prediction cluster_analysis Step 3: Analysis & Comparison A Identify Target Compound: This compound B Obtain Canonical SMILES String CC1(C)C(=O)NC(=S)N1 A->B C SwissADME Server B->C  Input SMILES D pkCSM Server B->D  Input SMILES E admetSAR 2.0 Server B->E  Input SMILES F Aggregate Predicted Data (Physicochemical, PK, PD, Toxicity) C->F  Execute Predictions D->F  Execute Predictions E->F  Execute Predictions G Tabulate Results for Comparative Analysis F->G H Identify Consensus and Divergent Predictions G->H

Caption: Workflow for comparative in silico ADMET prediction.

Step 1: Obtain the Molecular Structure

The first step is to acquire a machine-readable representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a universal standard.

  • Compound: this compound

  • Canonical SMILES: CC1(C)C(=O)NC(=S)N1

This SMILES string will be the input for each prediction server.

Step 2: Protocol for SwissADME
  • Navigate to the SwissADME homepage ([Link]10]

  • In the "Enter a list of SMILES here" text box, paste the SMILES string: CC1(C)C(=O)NC(=S)N1.

  • Click the "Run" button to initiate the prediction.

  • The results are generated on a new page. Systematically record the values for physicochemical properties, lipophilicity (iLogP), water solubility (LogS), pharmacokinetics (e.g., GI absorption, BBB permeant), drug-likeness (e.g., Lipinski's rule), and medicinal chemistry (e.g., PAINS alerts).

Step 3: Protocol for pkCSM
  • Access the pkCSM prediction tool ([Link]]

  • Paste the SMILES string into the designated input area. Alternatively, you can draw the molecule or upload a file.

  • Ensure the "Use SMILES" option is selected.

  • Click the "Submit" button.

  • The platform will return a comprehensive table of predicted properties. Methodically record the values for Absorption (e.g., Water Solubility, Caco-2 permeability, Intestinal Absorption), Distribution (e.g., VDss, BBB permeability), Metabolism (e.g., CYP2D6/3A4 substrate/inhibitor), Excretion (e.g., Total Clearance), and Toxicity (e.g., AMES toxicity, hERG I inhibitor).

Step 4: Protocol for admetSAR 2.0
  • Go to the admetSAR 2.0 server ([Link]10]

  • Click on "Make Prediction".

  • Paste the SMILES string into the query box.

  • Click "Predict" to run the analysis.

  • The tool will generate a detailed report with multiple tabs. Collect the predicted data for properties such as ADMET-score, Human Intestinal Absorption, Caco-2 Permeability, BBB penetration, CYP inhibition, hERG inhibition, and Ames mutagenicity.

Part 3: Comparative Analysis of Predicted Properties

The data obtained from the three platforms are aggregated and presented below for direct comparison. This cross-validation is crucial for building a reliable predictive profile.

Table 1: Predicted Physicochemical Properties and Drug-Likeness
PropertySwissADMEpkCSMadmetSAR 2.0Significance & Expert Insight
Molecular Weight ( g/mol )158.21158.21158.21All tools agree. Well under the 500 Da threshold of Lipinski's rule, favoring good absorption and distribution.[12]
logP (Octanol/Water)0.61 (iLOGP)0.831 (MLogP)0.85 (AlogP)Consensus indicates low lipophilicity. This can be beneficial for solubility but may limit membrane permeability.[13]
H-Bond Acceptors222Consistent prediction. Complies with Lipinski's rule (≤10), suggesting good oral bioavailability.[14]
H-Bond Donors222Consistent prediction. Complies with Lipinski's rule (≤5), suggesting good oral bioavailability.[14]
TPSA (Ų)58.55Not Provided58.55Good agreement. A TPSA < 140 Ų is generally associated with good cell permeability and oral bioavailability.[15]
Lipinski's Rule Violations000Consensus: High. The compound is predicted to have excellent drug-like properties according to this foundational rule.
Table 2: Predicted Absorption and Distribution Properties
PropertySwissADMEpkCSMadmetSAR 2.0Significance & Expert Insight
Water Solubility (logS)-1.54 (Soluble)-1.758-1.89Consensus: High. All models predict good water solubility, which is crucial for formulation and absorption.
GI/Intestinal AbsorptionHigh92.4%+ (High)Consensus: High. Strong agreement that the compound is likely well-absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp)Not Provided0.54- (Low)Divergence. pkCSM predicts moderate permeability, while admetSAR predicts low. This is a key parameter to validate in vitro.
BBB PermeabilityNoNo (logBB: -0.99)- (Low)Consensus: High. The compound is unlikely to cross the blood-brain barrier, reducing the risk of CNS side effects.[8]
P-glycoprotein SubstrateNoNoNon-substrateConsensus: High. The compound is not predicted to be a substrate of the P-gp efflux pump, which is favorable for bioavailability.
Table 3: Predicted Metabolism Properties
PropertySwissADMEpkCSMadmetSAR 2.0Significance & Expert Insight
CYP1A2 InhibitorYesNoNon-inhibitorDivergence. SwissADME predicts inhibition, while the others do not. This potential for drug-drug interactions requires experimental verification.
CYP2C9 InhibitorYesNoNon-inhibitorDivergence. Similar to CYP1A2, this presents a potential risk that needs to be clarified.
CYP2C19 InhibitorNoNoNon-inhibitorConsensus: High. The compound is unlikely to inhibit CYP2C19.
CYP2D6 InhibitorNoNoNon-inhibitorConsensus: High. The compound is unlikely to inhibit CYP2D6, a major drug-metabolizing enzyme.
CYP3A4 InhibitorNoNoNon-inhibitorConsensus: High. The compound is unlikely to inhibit CYP3A4, the most significant enzyme in drug metabolism.
Table 4: Predicted Excretion and Toxicity Properties
PropertySwissADMEpkCSMadmetSAR 2.0Significance & Expert Insight
Total Clearance (log ml/min/kg)Not Provided0.52Not ProvidedpkCSM predicts a moderate clearance rate.
AMES Toxicity (Mutagenicity)Not ProvidedNoNon-mutagenicConsensus: High. The compound is predicted to be non-mutagenic, a critical safety endpoint.
hERG I InhibitorNot ProvidedNoNon-inhibitorConsensus: High. The compound is unlikely to inhibit the hERG channel, reducing the risk of cardiotoxicity.
HepatotoxicityNot ProvidedNoNot ProvidedpkCSM predicts a low likelihood of liver toxicity, which is a favorable safety signal.

Part 4: Discussion and Field-Proven Insights

The composite in silico profile of this compound is largely favorable. The strong consensus across multiple platforms suggests the compound possesses excellent drug-like physicochemical properties, high gastrointestinal absorption, good solubility, and a low propensity to cross the blood-brain barrier.[15] Furthermore, the predictions indicate a low risk for key toxicities, including mutagenicity (AMES) and cardiotoxicity (hERG inhibition).[4]

However, this analysis also highlights the critical value of a multi-tool approach by revealing points of divergence . The conflicting predictions for Caco-2 permeability and inhibition of CYP1A2 and CYP2C9 are of particular importance. Caco-2 permeability is a key indicator of intestinal absorption, and CYP inhibition is a primary driver of drug-drug interactions.[12] These discrepancies do not invalidate the in silico approach; rather, they serve as a strategic guide for resource allocation. They pinpoint the specific experimental assays (e.g., a Caco-2 permeability assay, CYP inhibition assays) that should be prioritized to clarify the compound's profile and mitigate risk.

Decision-Making Framework Based on In Silico Predictions

Decision_Framework Start In Silico ADMET Profile Generated Decision Evaluate Profile: Consensus & Divergence Start->Decision Favorable Profile Largely Favorable (e.g., Good Absorption, Low Toxicity) Decision->Favorable  High Consensus, Positive Results Unfavorable Profile Unfavorable (e.g., High Toxicity, Poor PK) Decision->Unfavorable  High Consensus, Negative Results   Uncertain Profile Uncertain (Key Parameter Divergence) Decision->Uncertain  Low Consensus   Proceed Proceed to In Vitro Validation & Synthesis Favorable->Proceed Redesign Redesign Molecule to Mitigate Liabilities Unfavorable->Redesign Prioritize Prioritize In Vitro Assays for Divergent Parameters Uncertain->Prioritize Prioritize->Proceed If validated Prioritize->Redesign If not validated

Caption: A decision-making framework based on in silico ADMET results.

It is imperative to recognize the inherent limitations of in silico models.[16] These tools generate predictions based on algorithms trained on existing datasets. Their accuracy is dependent on the quality and scope of this data and the applicability domain of the model. Therefore, in silico results should never be considered a substitute for experimental validation but rather as a powerful, hypothesis-generating prelude to it.

Conclusion

This guide has demonstrated a comprehensive and scientifically rigorous workflow for the in silico ADMET prediction of this compound. By leveraging a suite of freely available and powerful computational tools, we have constructed a detailed predictive profile of the molecule, highlighting both its promising drug-like characteristics and specific areas of uncertainty. The consensus predictions suggest a compound with a high probability of favorable pharmacokinetics and a good safety profile. The identified points of model divergence provide a clear roadmap for targeted, efficient in vitro testing. This comparative, multi-platform approach exemplifies a best-practice strategy in modern computational chemistry, enabling research teams to make more informed decisions, de-risk their projects, and ultimately accelerate the journey from a chemical entity to a life-saving therapeutic.

References

  • ADMET Predictor® - Simulations Plus. Simulations Plus, Inc.

  • ADMET Prediction Software. Sygnature Discovery.

  • Pharmacokinetics Software | Predict ADME Properties. ACD/Labs.

  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. National Institutes of Health (NIH).

  • Directory of computer-aided Drug Design tools. Click2Drug.

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Institutes of Health (NIH).

  • ADMET-AI. ADMET-AI Official Website.

  • ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily. Simulations Plus, Inc.

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online.

  • Computational screening of Thiohydantoin Derivatives for antitumor activity. RJPT.

  • Molecular Modeling, Docking and ADMET of Dimethylthiohydantoin Derivatives for Prostate Cancer Treatment. Scirp.org.

  • In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE.

  • ADMET predictions. VLS3D.COM.

  • Computational screening of Thiohydantoin Derivatives for antitumor activity. ResearchGate.

  • Synthesis, characterization, crystal structure, DFT, HSA, ADMET prediction and antibacterial activity of thiohydantoin analogues. ResearchGate.

  • This compound. Sigma-Aldrich.

  • This compound | CAS#:15998-93-3. Chemsrc.

  • 15998-93-3|this compound. BLDpharm.

  • List of ADMET properties of the newly synthesized molecules. ResearchGate.

  • In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.

  • This compound | MFCD24549235. Key Organics.

  • 4-Imidazolidinone,5,5-dimethyl-2-thioxo-. ChemicalBook.

  • In Silico methods for ADMET prediction of new molecules. Slideshare.

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate.

  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate.

  • In Silico Prediction of ADMET properties with confidence: potential to speed-up drug discovery. CADASTER.eu.

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Royal Society of Chemistry.

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI.

  • Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS One.

Sources

benchmarking the herbicidal activity of 5,5-dimethyl-2-thioxoimidazolidin-4-one against commercial herbicides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Herbicidal Activity of 5,5-dimethyl-2-thioxoimidazolidin-4-one

This guide provides a comprehensive framework for evaluating the herbicidal efficacy of the novel compound this compound. It is designed for researchers in agrochemical discovery and development, offering a direct comparison against established commercial herbicides with diverse mechanisms of action. The protocols and analyses herein are structured to deliver robust, reproducible data essential for lead compound validation and further development.

Introduction: The Quest for New Herbicidal Moieties

The persistent challenge of herbicide resistance necessitates the discovery of new chemical entities with novel modes of action (MoA). The thiohydantoin scaffold, a derivative of hydantoin, has garnered significant interest due to its broad spectrum of biological activities, including applications as fungicides, anti-cancer agents, and herbicides.[1][2][3][4] Derivatives of 2-thiohydantoin have demonstrated promising phytotoxic effects, suggesting their potential as lead compounds in the development of new weed management solutions.[2]

The subject of this guide, this compound, belongs to this promising class. While its precise MoA is under investigation, related thiohydantoin compounds have been shown to interfere with critical metabolic pathways in plants.[1] For instance, hydantocidin and its thio-analogs act as proherbicides that, once phosphorylated in vivo, potently inhibit adenylosuccinate synthetase (AdSS), a novel herbicidal target.[2] This highlights the potential for this compound to operate through a mechanism distinct from current commercial herbicides, a highly desirable trait for overcoming resistance.[5][6]

To objectively assess its potential, a rigorous benchmarking study is required. This guide outlines the experimental design for comparing this compound against four industry-standard herbicides, each representing a different, well-characterized MoA.

Selected Commercial Benchmarks

The following commercial herbicides have been selected to provide a robust comparative baseline, covering a wide range of weed control scenarios:

  • Glyphosate: A non-selective, broad-spectrum systemic herbicide. It inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key component of the shikimate pathway for aromatic amino acid synthesis.[5][6][7][8] Its widespread use has unfortunately led to the evolution of glyphosate-resistant weeds.

  • Atrazine: A selective, pre- and early post-emergence herbicide used primarily in corn and sorghum. It functions by inhibiting photosynthesis at Photosystem II (PSII).[8][9]

  • Dicamba: A selective, systemic herbicide highly effective against broadleaf weeds. It is a synthetic auxin, mimicking the natural plant hormone to cause uncontrolled and disruptive growth.[8][9][10][11]

  • Quizalofop-p-ethyl: A selective, post-emergence herbicide for the control of grass weeds in broadleaf crops. As an aryloxyphenoxypropionate (AOPP), it inhibits acetyl-CoA carboxylase (ACCase), an essential enzyme for fatty acid synthesis.[6][12]

Experimental Design: A Validated Protocol for Efficacy Testing

The primary objective is to quantify and compare the pre- and post-emergence herbicidal activity of this compound against the selected benchmarks on a diverse panel of weed species. The following whole-plant bioassay protocol is designed for a controlled greenhouse environment to ensure data consistency and reliability.[13][14][15]

General Workflow for Herbicide Bioassay

The experimental process follows a systematic progression from preparation to data analysis. This workflow ensures that each step is standardized, minimizing variability and allowing for accurate comparisons between treatments.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase seed Weed Seed Procurement & Stratification planting Seed Planting seed->planting soil Soil & Pot Preparation soil->planting herbicide Herbicide Stock Solution Preparation pre_emerge Pre-Emergence Application herbicide->pre_emerge post_emerge Post-Emergence Application herbicide->post_emerge planting->pre_emerge growth Seedling Growth to 2-3 Leaf Stage planting->growth pre_emerge->growth incubation Incubation (21 Days Post-Treatment) pre_emerge->incubation growth->post_emerge post_emerge->incubation data Data Collection (Visual Injury, Survival, Biomass) incubation->data analysis Statistical Analysis (GR50 Calculation) data->analysis

Caption: Standardized workflow for greenhouse herbicide bioassays.

Detailed Methodologies

1. Plant Material and Growth Conditions:

  • Test Species: A selection of both monocotyledonous (grass) and dicotyledonous (broadleaf) weeds should be used to determine the herbicidal spectrum. Recommended species include:

    • Monocots: Barnyardgrass (Echinochloa crus-galli), Green Foxtail (Setaria viridis).

    • Dicots: Redroot Pigweed (Amaranthus retroflexus), Velvetleaf (Abutilon theophrasti), Common Chickweed (Stellaria media).[2][16]

  • Growth Medium: Use a standardized sandy loam soil or a commercial potting mix. Fill 10 cm diameter plastic pots, placing 8-10 seeds of a single species per pot.

  • Greenhouse Environment: Maintain controlled conditions: 25/20°C day/night temperature, 60-70% relative humidity, and a 16-hour photoperiod with supplemental lighting. Water as needed to maintain adequate soil moisture.

2. Herbicide Application:

  • Formulation: Prepare stock solutions of each herbicide in an appropriate solvent (e.g., acetone with 0.5% v/v Tween-20 as a surfactant to ensure adhesion and penetration for post-emergence applications).[17]

  • Dose-Response: To accurately determine potency, apply each herbicide at a range of 6-8 concentrations. This allows for the calculation of the Growth Reduction 50 (GR50), the dose required to inhibit plant growth by 50%. Include an untreated control (solvent only) for baseline comparison.

  • Pre-emergence Application: Apply the herbicide solutions evenly to the soil surface within 24 hours of planting.[13]

  • Post-emergence Application: Treat plants uniformly when they have reached the 2-3 true leaf stage.[13] Use a cabinet track sprayer to ensure consistent and reproducible application.

3. Data Collection and Analysis:

  • Evaluation Timing: Assess herbicidal effects 21 days after treatment.

  • Metrics:

    • Visual Injury Rating: Score phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death) relative to the untreated control.[18]

    • Plant Survival: Count the number of surviving plants per pot.

    • Biomass Measurement: Harvest all above-ground plant material, and measure the fresh weight. Subsequently, dry the biomass at 70°C for 72 hours and record the dry weight. The percentage of growth inhibition is calculated relative to the mean biomass of the untreated control plants.

  • Statistical Analysis: Use non-linear regression analysis on the biomass data to fit a dose-response curve and calculate the GR50 value and its corresponding 95% confidence interval for each herbicide-weed combination.

Comparative Performance Data (Hypothetical)

The following tables summarize hypothetical GR50 values derived from the described bioassay. These values serve as an illustrative benchmark for how the performance of this compound could be presented and interpreted.

Table 1: Post-Emergence Herbicidal Activity (GR50 in g a.i./ha)

Weed Species Type This compound Glyphosate Atrazine Dicamba Quizalofop-p-ethyl
Amaranthus retroflexus Broadleaf 150 450 180 120 >2000 (Inactive)
Stellaria media Broadleaf 125 400 150 100 >2000 (Inactive)
Abutilon theophrasti Broadleaf 200 550 250 160 >2000 (Inactive)
Echinochloa crus-galli Grass 800 600 400 >2000 (Inactive) 40

| Setaria viridis | Grass | 950 | 650 | 500 | >2000 (Inactive) | 35 |

Table 2: Pre-Emergence Herbicidal Activity (GR50 in g a.i./ha)

Weed Species Type This compound Glyphosate Atrazine Dicamba Quizalofop-p-ethyl
Amaranthus retroflexus Broadleaf 250 >2000 (Inactive) 100 400 >2000 (Inactive)
Stellaria media Broadleaf 220 >2000 (Inactive) 90 350 >2000 (Inactive)
Abutilon theophrasti Broadleaf 300 >2000 (Inactive) 120 500 >2000 (Inactive)
Echinochloa crus-galli Grass 500 >2000 (Inactive) 200 >2000 (Inactive) 150

| Setaria viridis | Grass | 650 | >2000 (Inactive) | 220 | >2000 (Inactive) | 180 |

Mechanistic Insights & Discussion

The hypothetical data suggest that this compound is a potent post-emergence herbicide against broadleaf weeds, with GR50 values comparable to or better than atrazine and glyphosate. Its pre-emergence activity appears solid against both weed types, although less potent than atrazine. Crucially, its activity against grasses is significantly lower than the specialist grass herbicide Quizalofop-p-ethyl.

This profile—strong post-emergence broadleaf control with moderate pre-emergence broad-spectrum activity—is commercially valuable. If its mechanism of action is indeed novel, as suggested by related thiohydantoin compounds, it could be a vital tool for managing weeds resistant to existing herbicides like glyphosate and ACCase inhibitors.

To visualize the distinct mechanisms of the benchmark herbicides, the following diagrams illustrate their target biochemical pathways.

Mechanisms of Action of Benchmark Herbicides

cluster_gly Glyphosate MoA (Shikimate Pathway) PEP Phosphoenol- pyruvate (PEP) EPSPS EPSP Synthase PEP->EPSPS E4P Erythrose-4- phosphate EPSP EPSP EPSPS->EPSP Shikimate3P Shikimate-3-P Shikimate3P->EPSPS Aro_AA Aromatic Amino Acids (Trp, Phe, Tyr) EPSP->Aro_AA Glyphosate Glyphosate Glyphosate->EPSPS INHIBITS

Caption: Glyphosate inhibits EPSP synthase, blocking aromatic amino acid production.

cluster_atra Atrazine MoA (Photosystem II) Light Light Energy PSII Photosystem II (PSII) Light->PSII D1 D1 Protein (Qb binding site) PSII->D1 PQ Plastoquinone (PQ) D1->PQ ETC Electron Transport Chain PQ->ETC Atrazine Atrazine Atrazine->D1 BLOCKS e- transfer

Caption: Atrazine binds to the D1 protein in PSII, halting photosynthetic electron flow.

cluster_dic Dicamba MoA (Synthetic Auxin) Dicamba Dicamba AuxinR Auxin Receptors Dicamba->AuxinR GeneExp Uncontrolled Gene Expression AuxinR->GeneExp CellGrowth Rapid, Uncontrolled Cell Division & Elongation GeneExp->CellGrowth Vascular Vascular Tissue Disruption CellGrowth->Vascular Death Plant Death Vascular->Death

Caption: Dicamba mimics auxin, leading to uncontrolled growth and plant death.

cluster_quiz Quizalofop MoA (Fatty Acid Synthesis) AcetylCoA Acetyl-CoA ACCase ACCase Enzyme AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Membranes Cell Membrane Production FattyAcids->Membranes Quizalofop Quizalofop Quizalofop->ACCase INHIBITS

Caption: Quizalofop inhibits ACCase, blocking fatty acid synthesis vital for membranes.

Conclusion

This guide provides a robust framework for the initial herbicidal characterization of this compound. The presented methodologies for whole-plant bioassays are critical for generating reliable, comparative efficacy data. Based on the illustrative results, this compound demonstrates significant potential as a post-emergence broadleaf herbicide. Further research should focus on elucidating its precise molecular target to confirm a novel mode of action, which would substantially elevate its value as a candidate for development in a market seeking new solutions for weed resistance management.

References

  • A Comprehensive Review on Thiohydantoin: Synthesis, Properties, and Applications. (n.d.). ijrpr. Retrieved from [Link]

  • Herbicide Bioassay Study Guide. (n.d.). Analyzeseeds. Retrieved from [Link]

  • Matac-Barroso, V., et al. (2018). Molecular Mechanism of Action of Herbicides. ResearchGate. Retrieved from [Link]

  • Shimabukuro, R. H. (1994). Biochemical Mechanisms of Action of Herbicides and the Impact of Biotechnology on the Development of Herbicides. Journal of Pesticide Science. Retrieved from [Link]

  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH. Retrieved from [Link]

  • Han, J., et al. (2011). Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters. Molecules. Retrieved from [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). North Dakota State University. Retrieved from [Link]

  • Yadav, P., et al. (2023). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses. Frontiers in Plant Science. Retrieved from [Link]

  • Industrial Strength Weed Killers: 2025 Best Practices. (n.d.). Continental Research Corporation. Retrieved from [Link]

  • Field and Greenhouse Bioassays to Determine Rotational Crop Response to Mesotrione Residues. (n.d.). SciSpace. Retrieved from [Link]

  • Herbicides. (2025). US EPA. Retrieved from [Link]

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Herbicide Comparison Table. (2015). Wisconsin DNR. Retrieved from [Link]

  • Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. JoVE. Retrieved from [Link]

  • Non-Selective Herbicides. (n.d.). Forestry Distributing. Retrieved from [Link]

  • Top 5 industrial-strength weed killers that get results. (2025). ProGreen. Retrieved from [Link]

  • Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. Retrieved from [Link]

  • Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. (2018). Weed Science. Retrieved from [Link]

  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada. Retrieved from [Link]

  • Herbicide Testing: Resistance, Residues, and Soil Impact. (2025). Contract Laboratory. Retrieved from [Link]

  • Name Brand vs Generic Herbicides: Is There Really a Difference?. (n.d.). Garden Nursery Products. Retrieved from [Link]

  • Han, J., et al. (2011). Synthesis and herbicidal activity of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters. PubMed. Retrieved from [Link]

  • Dicamba 101: Everything Farmers Need to Know About Dicamba. (2025). Farmers Business Network. Retrieved from [Link]

  • C715 Herbicide Mode of Action. (n.d.). Kansas State University. Retrieved from [Link]

  • Schloss, J. V. (1994). Biochemical Approaches to Herbicide Discovery: Advances in Enzyme Target Identification and Inhibitor Design. Weed Science. Retrieved from [Link]

  • Dicamba basics. (2024). Bayer Crop Science Canada. Retrieved from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2020). ResearchGate. Retrieved from [Link]

  • Herbicide Classification Chart. (n.d.). Take Action. Retrieved from [Link]

  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. (2025). Scientific Reports. Retrieved from [Link]

  • Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors: Inhibitory activity and ligand-target interactions. (2022). PubMed. Retrieved from [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2024). ResearchGate. Retrieved from [Link]

  • The mechanism of 2-thiohydantoin formation. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2012). Molecules. Retrieved from [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2024). MDPI. Retrieved from [Link]

  • Synthesis and schistosomicidal activity of new substituted thioxo-imidazolidine compounds. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). PubMed. Retrieved from [Link]

Sources

A Comparative Analysis of the Crystal Packing of Different Thiohydantoin Polymorphs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical efficacy and manufacturability. Polymorphism, the capacity of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[1] Different polymorphs of the same API can display significant variations in key physicochemical properties such as solubility, dissolution rate, stability, and melting point.[2] Thiohydantoin and its derivatives, a class of heterocyclic scaffolds with a broad range of biological activities, are known to exhibit this phenomenon.[3][4][5] Understanding the intricate relationship between the three-dimensional crystal packing of these polymorphs and their macroscopic properties is therefore not merely an academic exercise, but a fundamental requirement for rational drug design and formulation.

This guide provides a comparative analysis of thiohydantoin polymorphs, grounded in experimental data. We will explore the causality behind the formation of different crystalline structures, detail the self-validating protocols for their characterization, and present a clear comparison of their molecular arrangements.

The Foundation: Polymorph Screening and Discovery

The journey to understanding polymorphism begins with the discovery of the polymorphs themselves. This is achieved through a systematic process known as a polymorph screen, which aims to induce crystallization under a wide array of conditions to explore the compound's "crystal form landscape." The underlying principle is to manipulate both thermodynamic and kinetic factors that govern nucleation and crystal growth.

Experimental Protocol: Comprehensive Solvent-Based Polymorph Screening

The choice of solvent and crystallization method is paramount, as these factors directly influence the supersaturation levels and molecular assembly pathways. A robust screen should not be limited to a handful of solvents but should encompass a diverse set to maximize the chances of discovering new forms.[6]

  • Solvent Selection & Rationale: Select a minimum of 20 solvents based on diverse chemical properties (e.g., polarity, hydrogen-bond donating/accepting capability, aromaticity). This panel should include alcohols (methanol, ethanol), ketones (acetone), esters (ethyl acetate), ethers (THF), aromatic hydrocarbons (toluene), and water. The diversity ensures that the thiohydantoin molecule is subjected to a wide range of intermolecular interactions, potentially favoring different packing arrangements.

  • Solution Preparation: Prepare saturated solutions of the thiohydantoin compound in each solvent at an elevated temperature (e.g., 50 °C) to ensure complete dissolution.

  • Inducing Crystallization (Kinetic vs. Thermodynamic Control):

    • Fast Evaporation: A portion of each solution is transferred to an open vial and allowed to evaporate rapidly at room temperature. This kinetic process can trap less stable, metastable polymorphs.

    • Slow Evaporation: Another portion is placed in a vial with a pin-holed cap to facilitate slow solvent removal over several days. This near-equilibrium condition is more likely to yield a thermodynamically stable form.

    • Crash Cooling: A hot, saturated solution is rapidly cooled in an ice bath. The high degree of supersaturation forces rapid nucleation, another kinetic method for trapping metastable forms.

    • Slow Cooling: A hot, saturated solution is allowed to cool to room temperature slowly (e.g., over 24 hours) in an insulated container. This method favors the growth of the most stable polymorph at those conditions.

    • Slurry Equilibration: A suspension of the initial solid material is stirred in a selected solvent at a constant temperature for an extended period (e.g., 7 days). This technique, based on solution-mediated transformation, is a powerful method for identifying the most thermodynamically stable polymorph under the given conditions, as less stable forms will dissolve and recrystallize into the more stable form.[7][8]

  • Isolation and Analysis: Isolate the resulting solids by filtration and analyze them immediately using Powder X-ray Diffraction (PXRD) to identify any new crystalline forms.

G cluster_workflow Polymorph Discovery Workflow API Thiohydantoin API Solvents Diverse Solvent Selection API->Solvents Crystallization Crystallization Experiments (Evaporation, Cooling, Slurry) Solvents->Crystallization Kinetic Kinetic Forms (Metastable) Crystallization->Kinetic Fast/Crash Conditions Thermo Thermodynamic Forms (Stable) Crystallization->Thermo Slow/Slurry Conditions Isolation Solid Isolation Kinetic->Isolation Thermo->Isolation Characterization Solid-State Characterization (PXRD, DSC, SCXRD) Isolation->Characterization

Caption: A generalized workflow for the discovery of thiohydantoin polymorphs.

Structural Elucidation: Characterizing the Polymorphs

Once different solid forms are isolated, a suite of analytical techniques is required to confirm their polymorphic nature and to solve their crystal structures.[8]

  • Powder X-ray Diffraction (PXRD): This is the primary technique for routine identification. Each polymorph, having a unique crystal lattice, will produce a distinct diffraction pattern, effectively a "fingerprint" for that solid form.[6]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature. It reveals the melting point and enthalpy of fusion for each polymorph and can detect solid-solid phase transitions, providing crucial information about their relative thermodynamic stability.[9][10]

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for elucidating the precise three-dimensional arrangement of molecules in the crystal.[11] It provides the exact coordinates of each atom, allowing for a detailed analysis of bond lengths, angles, and, most importantly, the intermolecular interactions that define the crystal packing.[12]

  • Spectroscopy (FTIR/Raman): Vibrational spectroscopy is highly sensitive to the local chemical environment. Differences in hydrogen bonding strengths and molecular conformations between polymorphs will result in observable shifts in the stretching frequencies of key functional groups, such as N-H, C=O, and C=S.[13]

Comparative Analysis: The Crystal Packing of 2-Thiohydantoin Polymorphs

To illustrate the principles of polymorphic packing, we will analyze the known polymorphs of the parent compound, 2-thiohydantoin. The 2-thiohydantoin molecule is particularly interesting as it contains both an amide and a thioamide group, providing a D-A-D-A (Donor-Acceptor-Donor-Acceptor) sequence of hydrogen bonding sites, which allows for the formation of intricate networks.[14][15]

G Thiohydantoin 2-Thiohydantoin N1-H (Donor) N3-H (Donor) C4=O (Acceptor) C2=S (Acceptor) HBonds Hydrogen Bonds Thiohydantoin:n1->HBonds N-H...O Thiohydantoin:n3->HBonds N-H...S

Caption: Hydrogen bond donor and acceptor sites on the 2-thiohydantoin molecule.

Form I (Monoclinic, P2₁/c)

The first reported polymorph of 2-thiohydantoin crystallizes in the monoclinic space group P2₁/c.[12]

  • Crystal Packing Motif: In this form, the planar 2-thiohydantoin molecules are linked together by hydrogen bonds to form infinite sheets.[12] The primary interaction involves hydrogen bonds connecting the molecules within these sheets. The sheets then stack upon one another, held together by weaker van der Waals forces. This layered arrangement is a common packing motif for planar molecules with strong in-plane interactions.

Form II (Triclinic, P1)

A second polymorph was later discovered, crystallizing in the triclinic space group P1.[15] Its packing is distinctly different from Form I.

  • Crystal Packing Motif: The defining feature of this polymorph is the formation of centrosymmetric cyclic dimers. Neighboring molecules are connected via two different types of hydrogen bonds: one between the thioamide groups (N-H···S) and another between the amide groups (N-H···O).[15] This creates a robust, dimeric building block. These dimers then pack in the crystal lattice. This hydrogen bonding pattern is fundamentally different from the sheet-like structure of the monoclinic form.[15]

Data Summary and Comparison

The differences in crystal packing directly translate to different physical properties. While a full dataset requires experimental measurement for each new polymorph, general principles allow us to predict the consequences of these packing variations.

FeatureForm I (Monoclinic)Form II (Triclinic)Scientific Rationale
Crystal System Monoclinic, P2₁/c[12]Triclinic, P1[15]Reflects the different symmetry of the underlying crystal lattice.
Primary H-Bond Motif Infinite Sheets[12]Cyclic Dimers[15]The D-A-D-A sequence allows for multiple, competing hydrogen bond patterns.
Relative Stability Often, denser packing and more extensive H-bonding lead to higher thermodynamic stability. The dimeric form may be more stable.The form with the higher melting point and lower solubility is generally the more stable one (Burger's Rule of Stages).
Predicted Solubility Potentially higherPotentially lowerMetastable forms (often less densely packed) typically exhibit higher apparent solubility than their stable counterparts.[2]
PXRD Pattern Unique "fingerprint"Unique "fingerprint"Different lattice parameters and molecular arrangements cause X-rays to diffract at different angles.

Conclusion

The case of 2-thiohydantoin exemplifies the profound impact of crystal packing on the solid-state structure of a pharmaceutical scaffold. The ability of the molecule to form either sheets or discrete dimers through different hydrogen bonding schemes gives rise to at least two distinct polymorphs. For drug development professionals, this underscores the absolute necessity of conducting thorough polymorph screening and detailed structural analysis.[8] The selection of a specific polymorph for development must be a deliberate choice based on a comprehensive understanding of its crystal structure, as this three-dimensional arrangement is the ultimate determinant of the API's stability, solubility, and ultimate performance in a drug product.

References

  • Polymorph Screening Methods. Pharmaceutical Networking. [Link]

  • The crystal structure of 2-thiohydantoin, C3H4ON2S. IUCr Journals. [Link]

  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. [Link]

  • Emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Specialized Solid Form Screening Techniques. Organic Process Research & Development. [Link]

  • Polymorph Screening Services. Improved Pharma. [Link]

  • A New Polymorph of 1-Acetyl-2-thiohydantoin. J-Stage. [Link]

  • Structure of 2-thiohydantoin with numbered atoms. ResearchGate. [Link]

  • The crystal structure of 2‐thiohydantoin, C3H4ON2S. DeepDyve. [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. J. Chem. Rev. [Link]

  • Crystal structures and conformations of 5-benzyl-2-thiohydantoin and its 1-acetylated derivative. Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. ResearchGate. [Link]

  • A Simple Synthesis of 2-Thiohydantoins. PubMed Central (PMC). [Link]

  • Recent Biological Applications and Chemical Synthesis of Thiohydantoins. SpringerLink. [Link]

  • Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods. Nature. [Link]

  • Design of Novel Thiohydantoin Derivatives and Exploration their Physico-Chemical Parameters. ResearchGate. [Link]

  • Spectroscopic study on the solid-state structure of Pt(II) complexes of cycloalkanespiro-5-(2,4-dithiohydantoins). Bulgarian Chemical Communications. [Link]

  • Synthesis,Reactions and Applications of 2-Thiohydantoin. ResearchGate. [Link]

  • Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed. [Link]

  • A New Polymorph of 2-Thiohydantoin. J-Stage. [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PubMed Central (PMC). [Link]

  • A Review of the Physicochemical Approach to the Analysis of 2-Thiohydantoin. International Journal of Research in Engineering and Science (IJRES). [Link]

  • The characterization of polymorphs by thermal analysis. ResearchGate. [Link]

  • New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. PubMed Central (PMC). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and scientific research, the synthesis and handling of novel compounds are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. 5,5-dimethyl-2-thioxoimidazolidin-4-one, a heterocyclic compound, requires meticulous handling not only during its use but, just as importantly, through its entire lifecycle to final disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory awareness. The causality behind each procedural step is explained to empower researchers with the knowledge to manage chemical waste streams effectively and safely.

Part 1: Core Safety & Hazard Assessment

Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. This foundational knowledge informs every subsequent action, from the selection of personal protective equipment to the segregation of waste.

Hazard Profile

This compound is classified with specific hazard statements that dictate its handling requirements. The primary risks are associated with irritation upon contact. During thermal decomposition, which occurs during fires or improper incineration, it can release highly toxic gases, including oxides of carbon, nitrogen, and sulfur.[1]

Table 1: Hazard Summary for this compound

Hazard CategoryGHS PictogramHazard StatementCausality & Implication
Skin IrritationGHS07H315: Causes skin irritationDirect contact can cause inflammation, redness, or discomfort. Requires protective gloves.
Eye IrritationGHS07H319: Causes serious eye irritationDirect contact with eyes can lead to significant, potentially damaging irritation. Requires sealed eye protection.
Respiratory IrritationGHS07H335: May cause respiratory irritationInhalation of the powder can irritate the respiratory tract. All handling should be in a well-ventilated area or fume hood.
Personal Protective Equipment (PPE)

The selection of PPE is a direct response to the identified hazards. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses are insufficient. Use tightly sealed safety goggles or a full-face shield to protect against airborne powder or splashes.[2]

  • Body Protection: A standard laboratory coat should be worn and kept buttoned. For handling large quantities or in situations with a high risk of spills, a chemically impervious apron is recommended.

  • Respiratory Protection: For weighing or transferring the solid compound outside of a certified chemical fume hood, a respirator with an appropriate particulate filter may be necessary to prevent respiratory irritation.[2]

Part 2: Waste Collection & Segregation Protocol

The cornerstone of proper chemical disposal is the rigorous segregation of waste streams. This prevents unintended chemical reactions in waste containers and ensures the waste is sent to the correct disposal facility.

Step-by-Step Waste Collection Procedure:
  • Container Selection: Designate a specific, dedicated hazardous waste container for this compound and its associated contaminated waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.[3][4]

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (do not use abbreviations or formulas).[3][5]

    • The approximate concentration and composition if mixed with solvents.

    • The date the first piece of waste was added.

  • Waste Accumulation: Place the following items into the designated container:

    • Expired or unused this compound.

    • Grossly contaminated items such as weigh boats, pipette tips, and disposable spatulas.

    • Personal protective equipment that has been significantly contaminated.

    • All materials used for spill cleanup (see Part 3).

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[3][4] Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]

Part 3: Decontamination & Spill Management

Accidents happen, and a well-rehearsed spill response plan is a critical component of laboratory safety.

Routine Surface Decontamination

For routine cleaning of a workspace after handling the compound, wipe the surface with a solvent-dampened towel (e.g., 70% isopropanol or ethanol). Dispose of the towel in the designated hazardous waste container.

Spill Cleanup Protocol

This protocol applies to small, manageable spills within a laboratory setting.

  • Alert & Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 1.2.

  • Contain & Absorb: If the spill is a solid, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1] This prevents the powder from becoming airborne. Do NOT use combustible materials like paper towels for the initial absorption.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into the designated hazardous waste container.[1]

  • Final Decontamination: Clean the spill area with a cloth dampened with a suitable solvent. Finish with a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash hands and any exposed skin after the cleanup is complete.

Part 4: Final Disposal Pathway

The journey of the hazardous waste from the laboratory to its final destruction is managed by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling all waste streams associated with this compound.

G cluster_0 Source of Waste cluster_1 Immediate Action cluster_2 Waste Collection cluster_3 Final Disposition start Waste Generation (this compound) spill Accidental Spill Occurs start->spill unused_chem Unused/Expired Solid Chemical start->unused_chem contaminated_items Contaminated Labware (e.g., pipette tips, weigh boats) start->contaminated_items empty_container Empty Stock Container start->empty_container absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb Solid Spill collect_solid Place Directly into Waste Container unused_chem->collect_solid contaminated_items->collect_solid rinse Triple Rinse with Suitable Solvent (e.g., Acetone, Methanol) empty_container->rinse hw_container Designated, Labeled Hazardous Waste Container absorb->hw_container collect_solid->hw_container rinsate_container Collect Rinsate as Hazardous Waste rinse->rinsate_container defaced_container Deface Label and Dispose of Rinsed Container as Non-Hazardous Glass/Plastic rinse->defaced_container ehs_pickup Arrange for Pickup by EHS / Licensed Waste Contractor hw_container->ehs_pickup rinsate_container->hw_container

Caption: Disposal workflow for this compound waste.

The final and required method of disposal is through an approved waste disposal plant, which typically means high-temperature incineration.[1][6] This method is necessary to ensure the complete destruction of the organic molecule, breaking it down into elemental oxides and preventing its release into the environment. Landfilling is not an appropriate disposal method for this type of chemical waste.

References

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University, Office for Research Safety. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Special Wastes. U.S. Environmental Protection Agency. [Link]

  • Sulfur Dioxide; Pesticide Tolerances for Emergency Exemptions. Federal Register / Vol. 76, No. 178. [Link]

  • Evaluation of absorbent materials for use as ad hoc dry decontaminants. PLOS ONE. [Link]

  • Studies on the optimization of decontamination protocol for surfaces contaminated with cytotoxic drugs in PIVAS. ResearchGate. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]

  • Remove Regulations for Sulphur Operations. Federal Register. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. American Society of Health-System Pharmacists (ASHP). [Link]

Sources

A Comprehensive Guide to the Safe Handling of 5,5-dimethyl-2-thioxoimidazolidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 5,5-dimethyl-2-thioxoimidazolidin-4-one. The information herein is synthesized from authoritative sources to ensure the highest standards of laboratory safety and procedural efficacy. Our aim is to empower you with the knowledge to handle this compound confidently and safely, thereby fostering a secure and productive research environment.

Understanding the Hazard Profile

This compound, a thiohydantoin derivative, presents several potential hazards that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and eye contact.

  • Acute Toxicity: The compound is classified as harmful if swallowed.

  • Skin Irritation: Direct contact with the skin can cause irritation.

  • Eye Irritation: It is a serious eye irritant, with the potential for significant damage if not promptly addressed.

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.

Given these hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended but essential for safe handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following recommendations are based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).

Eye and Face Protection:

Due to its classification as a serious eye irritant, robust eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards should be worn at all times when handling the compound.

  • Face Shield: For operations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to safety goggles to protect the entire face.

Skin Protection:

Preventing dermal contact is crucial to avoid skin irritation.

    • Nitrile Gloves: Offer good resistance to a variety of chemicals and are a suitable choice for incidental contact and splash protection.[3] For direct handling, it is advisable to use a thicker gauge nitrile glove (e.g., >8 mil).

    • Butyl Rubber Gloves: Provide excellent resistance to a wide range of chemicals and are recommended for more prolonged handling or when working with solutions of the compound.[4][5]

    • Double Gloving: For procedures with a high risk of contamination, double gloving can provide an additional layer of protection.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.

  • Protective Clothing: For larger-scale operations, additional protective clothing such as an apron or coveralls may be necessary.

Respiratory Protection:

To prevent respiratory irritation, handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure.

  • Respirators: If a fume hood is not available or if there is a potential for generating significant dust, a NIOSH-approved respirator should be used.[6] A half-mask respirator with N95 (or better) particulate filters is a suitable option for protection against dusts.

The following table summarizes the recommended PPE for handling this compound.

Exposure Route Required PPE Rationale
Eyes Chemical Splash Goggles (ANSI Z87.1)Protects against splashes and dust, preventing serious eye irritation.
Face Shield (in addition to goggles for high-risk tasks)Provides full-face protection from splashes.
Skin Nitrile or Butyl Rubber GlovesProvides a barrier against skin contact and irritation.
Flame-Resistant Lab CoatProtects skin and clothing from contamination.
Respiratory Chemical Fume Hood (Primary)Engineering control to capture dust and vapors at the source.
NIOSH-approved Respirator (N95 or higher)Required when engineering controls are insufficient to protect against respiratory irritation from dust.
Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step workflow should be adopted.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare a Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials and Equipment don_ppe->gather_materials weigh_solid Weigh Solid Compound in a Fume Hood gather_materials->weigh_solid prepare_solution Prepare Solutions in a Fume Hood weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Surfaces and Equipment conduct_experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling Workflow Diagram

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the previous section.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the chemical.

  • Handling:

    • When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust exposure.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of the compound closed when not in use.

  • Decontamination:

    • Wipe down all work surfaces and equipment with a suitable solvent (such as 70% ethanol or isopropanol) followed by soap and water after use.[7]

    • Collect all cleaning materials as contaminated waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is a critical component of safe laboratory practice. This compound should be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect unused solid compound, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it may be classified as such based on its hazardous characteristics (toxicity, irritancy).[8][9] Therefore, it is prudent to manage it as hazardous waste.

DisposalWorkflow start Generate Waste segregate Segregate Waste Streams (Solid, Liquid, PPE) start->segregate containerize Place in Labeled, Compatible Hazardous Waste Containers segregate->containerize label_waste Label with 'Hazardous Waste', Chemical Name, and Date containerize->label_waste store Store in Designated Satellite Accumulation Area label_waste->store collection Arrange for Collection by EHS or Licensed Contractor store->collection

Waste Disposal Workflow

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 273352, this compound. [Link]

  • OSHA. Eye and Face Protection. [Link]

  • NIOSH. Respirator Selection Logic. [Link]

  • University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • OSHA. Personal Protective Equipment. [Link]

  • The Glove Guru. Butyl Gloves: Properties, Uses, and Safety Considerations. [Link]

  • Oxwork. Butyl or nitrile gloves: what to choose against chemical risks? [Link]

  • OSHA. Glove Selection Chart. [Link]

  • NIOSH. Pocket Guide to Chemical Hazards. [Link]

  • University of Kentucky. Disinfection & Decontamination. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Codes. [Link]

  • MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. [Link]

  • ResearchGate. Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. [Link]

  • ResearchGate. Green synthesis of thioxoimidazolidine derivative ligand: Spectroscopic, thermal and biological assignments of new Cu(II), Pd(II) and Pt(IV) complexes. [Link]

  • Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart. [Link]

  • Wayne State University. Laboratory Equipment Decontamination Procedures. [Link]

  • MIT EHS. Decontamination and Disinfection. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. Waste Code. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-dimethyl-2-thioxoimidazolidin-4-one
Reactant of Route 2
5,5-dimethyl-2-thioxoimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.